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  • Product: 3-Bromo-5-fluoro-4-hydroxybenzonitrile
  • CAS: 1235841-38-9

Core Science & Biosynthesis

Foundational

3-Bromo-5-fluoro-4-hydroxybenzonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoro-4-hydroxybenzonitrile This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoro-4-hydroxybenzonitrile

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and potential applications of 3-Bromo-5-fluoro-4-hydroxybenzonitrile. This document moves beyond a simple data sheet to provide in-depth analysis and field-proven insights into the strategic utility of this versatile chemical building block.

Introduction: A Strategically Substituted Synthon

3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS No. 1235841-38-9) is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique arrangement of a nitrile, a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring imparts a distinct reactivity profile and makes it a valuable intermediate for the synthesis of complex molecular architectures.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern therapeutic design, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3] The presence of the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the nitrile and hydroxyl groups offer multiple avenues for chemical modification. This guide will elucidate the core chemical properties of this compound, providing a framework for its effective utilization in research and development.

Physicochemical and Structural Properties

The fundamental properties of 3-Bromo-5-fluoro-4-hydroxybenzonitrile are summarized below. These data are critical for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
CAS Number 1235841-38-9[1]
Molecular Formula C₇H₃BrFNO[2]
Molecular Weight 216.01 g/mol [2]
Appearance White Solid[2]
Purity ≥97% (Typical)[2]
IUPAC Name 3-bromo-5-fluoro-4-hydroxybenzonitrile[1]
InChI Key NFKJFNKASNIOKU-UHFFFAOYSA-N[2]
SMILES N#CC1=CC(F)=C(O)C(Br)=C1[4]
Storage Temperature 0 °C[2]
Melting Point Data not available. For comparison, the related compound 3-Bromo-4-hydroxybenzonitrile melts at 154-161 °C.N/A
pKa (Phenolic OH) ~6.5 - 7.5 (Estimated)N/A

Note on pKa Estimation: The pKa of the phenolic hydroxyl group is significantly influenced by the strongly electron-withdrawing nitrile (-CN) and fluorine (-F) groups, and the moderately withdrawing bromine (-Br) group. These substituents stabilize the corresponding phenoxide anion, making the proton more acidic than that of phenol (pKa ≈ 10). The precise value requires experimental determination.

Synthesis and Purification

While specific literature detailing the synthesis of 3-Bromo-5-fluoro-4-hydroxybenzonitrile is not widely published, a robust synthetic route can be designed based on established organic chemistry principles and analogous transformations.[5][6] The most logical approach involves the regioselective electrophilic bromination of a fluorinated hydroxybenzonitrile precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 3-Fluoro-4-hydroxybenzonitrile.

Synthesis_Workflow cluster_0 Step 1: Cyanation (Rosenmund-von Braun Reaction) cluster_1 Step 2: Regioselective Bromination A 2-Bromo-5-fluorophenol B 3-Fluoro-4-hydroxybenzonitrile A->B CuCN, NMP, 150 °C C 3-Fluoro-4-hydroxybenzonitrile D 3-Bromo-5-fluoro-4-hydroxybenzonitrile C->D Br₂, Acetic Acid, 45 °C

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is predictive and should be optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzonitrile from 4-Bromo-2-fluorophenol This step is based on a known procedure for a similar transformation.[1]

  • To a flask equipped with a magnetic stirrer and nitrogen inlet, add 4-Bromo-2-fluorophenol (1.0 eq) and Copper(I) Cyanide (CuCN, 1.2 eq).

  • Add N-Methyl-2-pyrrolidone (NMP) as the solvent.

  • Heat the reaction mixture to 150 °C and stir for 5 hours under a nitrogen atmosphere. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and dilute with diethyl ether.

  • Perform an aqueous workup, washing sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Fluoro-4-hydroxybenzonitrile.

Step 2: Bromination of 3-Fluoro-4-hydroxybenzonitrile This step is adapted from the bromination of a structurally similar aldehyde.[5]

  • Dissolve the crude 3-Fluoro-4-hydroxybenzonitrile (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (Br₂, 1.2 eq) in acetic acid to the reaction mixture.

    • Causality: The hydroxyl group is a strong activating, ortho-, para-director. The fluorine is a deactivating ortho-, para-director. The nitrile is a strong deactivating, meta-director. The position ortho to the hydroxyl group and meta to the nitrile (C5) is the most electronically favorable site for electrophilic substitution. Acetic acid is a suitable polar protic solvent for this reaction.

  • Stir the reaction at a moderately elevated temperature (e.g., 45 °C) for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • After completion, remove the solvent under reduced pressure.

  • Add saturated brine to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

Purification

The crude product should be purified to achieve the desired >97% purity.

  • Methodology: Column chromatography on silica gel is the standard method. A solvent system of petroleum ether/ethyl acetate is a good starting point for elution.[5]

  • Validation: Purity should be confirmed by HPLC and structural identity verified by NMR and MS analysis.

Spectral and Analytical Characterization

While a full experimental dataset is not publicly available, the spectral properties can be reliably predicted based on the structure. This predictive analysis is an essential tool for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The spectrum will be simple, showing two aromatic protons.

    • H-2: Expected around 7.5-7.7 ppm. It will appear as a doublet, coupled to the fluorine at C-5 (⁴JHF ~2-3 Hz).

    • H-6: Expected around 7.3-7.5 ppm. It will appear as a doublet, coupled to the fluorine at C-5 (³JHF ~8-10 Hz).

    • OH: A broad singlet, chemical shift is concentration and solvent dependent (typically 5-10 ppm).

  • ¹³C NMR (Predicted): The spectrum will show all 7 carbon signals, with C-F coupling being a key diagnostic feature.

    • C-CN: ~115-118 ppm (quartet, low intensity).

    • C-Br (C-3): ~105-110 ppm.

    • C-F (C-5): ~155-160 ppm (large doublet, ¹JCF ~240-250 Hz).

    • C-OH (C-4): ~150-154 ppm (doublet, ²JCF).

    • Aromatic CH carbons (C-2, C-6): ~115-130 ppm (both will show coupling to fluorine).

    • Quaternary C (C-1): ~100-105 ppm.

Infrared (IR) Spectroscopy

Characteristic absorption bands are expected for the functional groups present.

  • O-H stretch: Broad band at ~3200-3500 cm⁻¹.

  • C≡N stretch: Sharp, medium intensity band at ~2220-2240 cm⁻¹.

  • C=C stretch (aromatic): Bands at ~1550-1600 cm⁻¹.

  • C-F stretch: Strong band at ~1100-1250 cm⁻¹.

  • C-Br stretch: Band in the fingerprint region, ~500-650 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity at m/z 215 and 217.

Chemical Reactivity and Synthetic Potential

The reactivity of 3-Bromo-5-fluoro-4-hydroxybenzonitrile is governed by the interplay of its functional groups, making it a versatile synthetic intermediate.

Reactivity_Map compound A Cross-Coupling (e.g., Suzuki, Buchwald) A->compound at Br B Hydrolysis/Reduction B->compound at CN C Alkylation/Acylation C->compound at OH D Nucleophilic Aromatic Substitution D->compound at F

Caption: Key reaction sites on 3-Bromo-5-fluoro-4-hydroxybenzonitrile.

  • Bromine Atom (C-3): This is the primary site for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, allowing for the formation of C-C, C-N, and C-O bonds. This is arguably its most valuable feature for drug discovery programs.

  • Nitrile Group (-CN): The nitrile is a versatile functional group. It can be:

    • Hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions.

    • Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a key linker for further derivatization.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group can be readily O-alkylated or O-acylated to generate ether and ester derivatives, respectively. This modification is often used to tune solubility and pharmacokinetic properties.

  • Fluorine Atom (C-5): While generally less reactive than the bromine, the fluorine can undergo nucleophilic aromatic substitution (SₙAr) under forcing conditions, particularly due to activation by the ortho-hydroxyl and para-nitrile groups.

Applications in Research and Drug Development

3-Bromo-5-fluoro-4-hydroxybenzonitrile is not just a chemical curiosity; it is a building block designed for purpose. Its utility stems from its capacity to serve as a scaffold for generating libraries of novel compounds for biological screening.

  • Fragment-Based Drug Discovery (FBDD): Its relatively small size and diverse functionality make it an ideal starting point or "fragment" for FBDD campaigns.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The ability to functionalize the bromine position and modify the other groups allows for systematic exploration of the chemical space around a target's active site. For instance, related benzamide derivatives have been investigated as FGFR1 inhibitors.[7]

  • Materials Science: Polysubstituted benzonitriles are known precursors for liquid crystals. The specific substitution pattern of this molecule could be explored for the synthesis of novel materials with unique electronic properties.[6]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. 3-Bromo-5-fluoro-4-hydroxybenzonitrile possesses notable hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Hazard Classifications:

    • Acute Toxicity (Oral, Dermal, Inhalation)[1]

    • Skin Irritation[1]

    • Serious Eye Irritation[1]

    • Specific Target Organ Toxicity (Single Exposure)[1]

  • Recommended PPE:

    • Safety goggles or face shield

    • Chemically resistant gloves (e.g., nitrile)

    • Laboratory coat

    • Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 0 °C.[2]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

3-Bromo-5-fluoro-4-hydroxybenzonitrile is a highly functionalized and synthetically versatile building block. The strategic placement of its four distinct functional groups provides a rich platform for chemical exploration. Its primary value lies in its potential for derivatization through cross-coupling reactions at the bromine position, enabling the rapid generation of diverse molecular entities for drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, equipping researchers with the foundational knowledge to leverage this compound in their scientific endeavors.

References

  • NextSDS. (n.d.). 3-bromo-5-fluoro-4-hydroxybenzonitrile — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-hydroxy- (CAS 767-00-0). Retrieved from [Link]

  • Journal of King Saud University - Science. (2021). Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Retrieved from [Link]

Sources

Exploratory

3-Bromo-5-fluoro-4-hydroxybenzonitrile CAS number 1235841-38-9

An In-Depth Technical Guide to 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9): Properties, Synthesis, and Applications This document provides a comprehensive technical overview of 3-Bromo-5-fluoro-4-hydroxybe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9): Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of 3-Bromo-5-fluoro-4-hydroxybenzonitrile, a halogenated aromatic compound of significant interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's physicochemical properties, outlines a strategic approach to its synthesis and characterization, explores its chemical reactivity, and provides essential safety protocols. Our focus is on delivering field-proven insights and explaining the causality behind experimental choices, empowering researchers to effectively utilize this versatile chemical building block.

Section 1: Compound Profile and Physicochemical Properties

3-Bromo-5-fluoro-4-hydroxybenzonitrile is a polysubstituted aromatic nitrile. Its structure is characterized by a benzene ring functionalized with a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group. This unique combination of electron-withdrawing and donating groups imparts a distinct reactivity profile, making it a valuable intermediate for further chemical elaboration[1].

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// Define nodes for the atoms with positions C1 [pos="0,1.5!", label=""]; C2 [pos="-1.3,-0.75!", label=""]; C3 [pos="0,-1.5!", label=""]; C4 [pos="1.3,-0.75!", label=""]; C5 [pos="1.3,0.75!", label=""]; C6 [pos="0,0!", label="C"];

// Invisible nodes for labels C1_label [pos="-0.5,1.8!", label="C"]; C2_label [pos="-1.8,-0.75!", label="C"]; C3_label [pos="-0.5,-1.8!", label="C"]; C4_label [pos="1.8,-0.75!", label="C"]; C5_label [pos="1.8,0.75!", label="C"];

// Atom labels Br [pos="-2.6,1.5!", label="Br", fontcolor="#EA4335"]; F [pos="-2.6,-0.75!", label="F", fontcolor="#34A853"]; OH [pos="2.6,1.5!", label="OH", fontcolor="#4285F4"]; CN1 [pos="2.6,-0.75!", label="C", fontcolor="#202124"]; CN2 [pos="3.9,-0.75!", label="N", fontcolor="#202124"];

// Draw the benzene ring C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Draw the double bonds edge [style=double]; C1 -- C5; C6 -- C2; C3 -- C4;

// Draw the substituents edge [style=solid]; C1 -- Br; C2 -- F; C5 -- OH; C4 -- CN1; CN1 -- CN2 [style=triple]; }

Caption: Chemical Structure of 3-Bromo-5-fluoro-4-hydroxybenzonitrile.

The strategic placement of halogen atoms is a well-established strategy in modern drug discovery to modulate metabolic stability, lipophilicity, and binding interactions[2]. The presence of bromine provides a reactive handle for cross-coupling reactions, while the fluorine atom can enhance binding affinity and improve pharmacokinetic profiles.

Table 1: Chemical Identifiers and Properties

Parameter Value Source(s)
CAS Number 1235841-38-9 [3][4]
Molecular Formula C₇H₃BrFNO [3][5]
Molecular Weight 216.01 g/mol [3][5]
Appearance White to off-white crystalline solid [1][3]
Purity ≥95% - 97% [1][3]
InChI Key NFKJFNKASNIOKU-UHFFFAOYSA-N [3]

| Storage Temperature | 0-8 °C, dry, well-ventilated |[3][6] |

Section 2: Synthesis and Characterization Strategy

Causality of the Synthetic Approach: The hydroxyl group is a powerful ortho-, para-directing and activating group, while the nitrile and fluorine are deactivating groups. In 3-fluoro-4-hydroxybenzonitrile, the position ortho to the hydroxyl group and meta to the nitrile (C5) is sterically accessible and electronically favored for electrophilic attack. The other ortho position (C3) is occupied by fluorine. Therefore, direct bromination should selectively yield the desired 3-bromo-5-fluoro isomer.

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}

Caption: Proposed workflow for the synthesis and validation of the target compound.

Experimental Protocol: Synthesis

This protocol is adapted from a similar transformation involving the bromination of a substituted hydroxybenzaldehyde[7].

  • Dissolution: Dissolve 3-fluoro-4-hydroxybenzaldehyde (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: In a separate container, dissolve bromine (1.2 eq.) in a small amount of glacial acetic acid. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 45-50°C and stir for 24-30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water. If a precipitate forms, collect it by vacuum filtration. If not, proceed to extraction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification and Characterization
  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

  • Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques.

    • LC-MS: To confirm the molecular weight (Expected [M-H]⁻ = 213.9/215.9).

    • ¹H NMR: To confirm the aromatic proton environment. Expect two doublets in the aromatic region.

    • ¹³C NMR: To confirm the number of unique carbon atoms.

    • ¹⁹F NMR: To confirm the presence of the fluorine atom.

    • IR Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH stretch, ~3300 cm⁻¹) and nitrile (-C≡N stretch, ~2230 cm⁻¹).

Suppliers may provide access to spectral data like NMR and LC-MS for their products[5].

Section 3: Chemical Reactivity and Applications

The true value of 3-Bromo-5-fluoro-4-hydroxybenzonitrile lies in its versatile reactivity, which allows it to serve as a scaffold for building more complex molecules[1].

G

Caption: Reactivity map illustrating the compound's utility as a synthetic intermediate.

  • Cross-Coupling Reactions: The C-Br bond is the most valuable site for modification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, alkyl, vinyl, or amino substituents. This is a cornerstone for building libraries of compounds in drug discovery.

  • Nucleophilic Substitution: The phenolic hydroxyl group can be easily alkylated or acylated to generate ethers and esters, respectively. This can be used to block the hydroxyl group or to introduce new functionalities.

  • Nitrile Group Modifications: The nitrile can be hydrolyzed under acidic or basic conditions to form a primary amide or a carboxylic acid. Alternatively, it can be reduced to a primary amine, providing another point for diversification.

This multi-faceted reactivity makes the compound an ideal starting material or intermediate for synthesizing bioactive molecules in medicinal chemistry and agrochemicals[1]. For instance, related benzamide derivatives have been investigated as potent FGFR1 inhibitors for cancer treatment[8], and other bromo-hydroxybenzonitriles are the basis for widely used herbicides[9].

Section 4: Safety, Handling, and Storage

As a research chemical, 3-Bromo-5-fluoro-4-hydroxybenzonitrile must be handled with appropriate care. Adherence to safety protocols is non-negotiable to ensure personnel safety and experimental integrity.

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement Source
Acute Toxicity (Oral, Dermal, Inhalation) 4 H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. [4]
Skin Irritation 2 H315: Causes skin irritation. [4]
Eye Irritation 2A H319: Causes serious eye irritation. [4]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness. |[4] |

Protocol: Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust[10][11]. Ensure an eyewash station and safety shower are immediately accessible[10][12].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves[10][11].

    • Eye Protection: Use chemical safety goggles or a face shield[10].

    • Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing[10].

    • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, use a NIOSH-approved respirator with a particulate filter (e.g., N95)[6].

  • Hygiene: Do not eat, drink, or smoke in the laboratory[10][13]. Wash hands thoroughly after handling the compound, even if gloves were worn[10][13].

Protocol: Storage and Spill Management
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[11][12]. Keep away from incompatible materials such as strong oxidizing agents and strong acids[13]. Recommended storage temperature is between 0°C and 8°C[3][6].

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous chemical waste according to local regulations.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[10][11].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention[10][11].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10][11].

Conclusion

3-Bromo-5-fluoro-4-hydroxybenzonitrile is a highly functionalized and synthetically versatile building block. Its unique arrangement of reactive sites—a bromine atom for cross-coupling, a nucleophilic hydroxyl group, and a modifiable nitrile—makes it a valuable asset for research and development, particularly in the fields of medicinal chemistry and agrochemical synthesis. By understanding its properties, reactivity, and handling requirements as detailed in this guide, scientists can safely and effectively leverage this compound to accelerate the discovery of novel and complex molecules.

References

  • IndiaMART. (n.d.). 3-Bromo-5-fluoro-4-hydroxybenzonitrile, 95% (1235841-38-9). Retrieved from [Link]

  • NextSDS. (n.d.). 3-bromo-5-fluoro-4-hydroxybenzonitrile — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile.
  • Google Patents. (n.d.). EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-5-fluoro-4-hydroxybenzonitrile: A Versatile Building Block in Modern Drug Discovery

Abstract This technical guide provides a comprehensive scientific overview of 3-Bromo-5-fluoro-4-hydroxybenzonitrile, a halogenated aromatic nitrile of significant interest to researchers and professionals in drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 3-Bromo-5-fluoro-4-hydroxybenzonitrile, a halogenated aromatic nitrile of significant interest to researchers and professionals in drug development and medicinal chemistry. The strategic placement of bromine, fluorine, and hydroxyl moieties on the benzonitrile scaffold imparts a unique combination of reactivity and physicochemical properties, rendering it a valuable intermediate for the synthesis of complex organic molecules, including kinase inhibitors and agrochemicals. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, spectroscopic characterization, reactivity, and safety considerations, underpinned by authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of Substituted Benzonitriles

The benzonitrile scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the aromatic ring provides a platform for substitution to fine-tune the molecule's steric and electronic properties. The introduction of halogens, such as bromine and fluorine, is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Bromo-5-fluoro-4-hydroxybenzonitrile emerges as a particularly compelling building block, combining the attributes of a reactive bromine atom, a metabolically robust fluorine atom, and a phenolic hydroxyl group, which can participate in crucial hydrogen bonding interactions or serve as a handle for further derivatization.

Chemical Identity and Physicochemical Properties

IUPAC Name: 3-bromo-5-fluoro-4-hydroxybenzonitrile[1]

Synonyms: 3-bromo-5-fluoro-4-hydroxy-benzonitrile

CAS Number: 1235841-38-9[1]

Molecular Formula: C₇H₃BrFNO

Molecular Weight: 216.01 g/mol

Appearance: White to off-white crystalline solid

PropertyValue/InformationSource
Purity Typically ≥95%
Melting Point Not experimentally determined for this specific compound. The related compound, 3-bromo-4-hydroxybenzonitrile, has a melting point range of 154-161 °C.[2]
Solubility Expected to be insoluble in water and soluble in polar organic solvents like methanol and DMSO. The related 3-bromo-4-hydroxybenzonitrile is insoluble in water and soluble in methanol.[2]
pKa The pKa of the phenolic hydroxyl group is expected to be lower (more acidic) than phenol (pKa ≈ 10) due to the electron-withdrawing effects of the nitrile, bromine, and fluorine substituents.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical approach would commence with a commercially available fluorophenol, followed by regioselective bromination and subsequent cyanation.

Diagram of Proposed Synthetic Pathway:

Synthetic_Pathway A 3-Fluoro-4-hydroxybenzaldehyde B 3-Bromo-5-fluoro-4-hydroxybenzaldehyde A->B Bromination (e.g., Br2 in Acetic Acid) C 3-Bromo-5-fluoro-4-hydroxybenzaldehyde Oxime B->C Oximation (e.g., NH2OH.HCl) D 3-Bromo-5-fluoro-4-hydroxybenzonitrile C->D Dehydration (e.g., Acetic Anhydride)

Caption: A proposed synthetic route to 3-Bromo-5-fluoro-4-hydroxybenzonitrile.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Bromination of 3-Fluoro-4-hydroxybenzaldehyde

This step is based on the known bromination of substituted phenols. The hydroxyl group is an activating ortho-, para-director. With the para position occupied by the formyl group, bromination is directed to the ortho positions. The fluorine at the 3-position will also influence the regioselectivity.

  • Reaction: 3-Fluoro-4-hydroxybenzaldehyde is dissolved in a suitable solvent such as acetic acid.

  • A solution of bromine in acetic acid is added dropwise at a controlled temperature (e.g., 45°C).

  • The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until completion.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is worked up, for instance, by extraction with an organic solvent like ethyl acetate from a saturated saline solution.

  • Purification is achieved through column chromatography or recrystallization to yield 3-Bromo-5-fluoro-4-hydroxybenzaldehyde.

Step 2: Oximation of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde

The conversion of the aldehyde to an oxime is a standard and high-yielding reaction.

  • Reaction: 3-Bromo-5-fluoro-4-hydroxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a protic solvent like ethanol.

  • The mixture is typically heated to reflux to drive the reaction to completion.

  • The product, 3-Bromo-5-fluoro-4-hydroxybenzaldehyde oxime, can often be isolated by precipitation upon cooling or by extraction.

Step 3: Dehydration of the Oxime to the Nitrile

The final step involves the dehydration of the oxime to the corresponding nitrile.

  • Reaction: The oxime is treated with a dehydrating agent. Acetic anhydride is a common and effective reagent for this transformation.

  • The reaction is typically heated to ensure complete conversion.

  • The reaction mixture is then carefully quenched with water, and the product is isolated by extraction.

  • Purification by column chromatography or recrystallization affords the final product, 3-Bromo-5-fluoro-4-hydroxybenzonitrile.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Bromo-5-fluoro-4-hydroxybenzonitrile are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR:

  • The spectrum would be expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.

  • A broad singlet corresponding to the phenolic hydroxyl proton would also be present, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR:

  • The spectrum would display seven distinct carbon signals.

  • The carbon bearing the nitrile group would appear in the range of 115-120 ppm.

  • The carbons attached to the electronegative bromine, fluorine, and oxygen atoms would be deshielded and appear at lower field strengths. The carbon-fluorine coupling would be observable.

Infrared (IR) Spectroscopy:

  • A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch would be expected around 2220-2240 cm⁻¹.

  • A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group.

  • Absorptions in the aromatic region (1400-1600 cm⁻¹) corresponding to C=C stretching would also be present.

Mass Spectrometry (MS):

  • The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

  • Fragmentation patterns would likely involve the loss of HCN and other small molecules.

Reactivity and Applications in Drug Discovery

The trifunctional nature of 3-Bromo-5-fluoro-4-hydroxybenzonitrile makes it a versatile synthetic intermediate.

Diagram of Reactivity and Potential Transformations:

Reactivity A 3-Bromo-5-fluoro-4-hydroxybenzonitrile B Suzuki Coupling Products (Biaryl derivatives) A->B Pd-catalyzed cross-coupling (e.g., with boronic acids) C Buchwald-Hartwig Amination Products (Aryl amines/anilines) A->C Pd-catalyzed cross-coupling (e.g., with amines) D Ether Derivatives A->D Williamson Ether Synthesis (Alkylation of -OH) E Amide/Ester Derivatives (via Nitrile Hydrolysis) A->E Nitrile Hydrolysis

Caption: Key reaction types involving 3-Bromo-5-fluoro-4-hydroxybenzonitrile.

Key Reactions
  • Cross-Coupling Reactions: The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

  • Nucleophilic Aromatic Substitution: While the aromatic ring is electron-rich due to the hydroxyl group, the presence of the electron-withdrawing nitrile and fluorine groups can facilitate nucleophilic aromatic substitution under certain conditions.

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This provides a convenient attachment point for linking the molecule to other scaffolds.

  • Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for derivatization.

Application in Kinase Inhibitor Synthesis

Substituted phenols and benzonitriles are common motifs in kinase inhibitors, which are a major class of targeted cancer therapies. The 4-hydroxybenzonitrile moiety can mimic the adenine portion of ATP, binding to the hinge region of the kinase active site. The strategic placement of substituents at the 3 and 5 positions allows for the exploration of the surrounding binding pocket to enhance potency and selectivity. The fluorine atom can improve metabolic stability and binding affinity through favorable interactions with the protein. The bromine atom serves as a versatile handle for introducing further substituents via cross-coupling reactions to optimize the pharmacological profile of the inhibitor.

Safety and Handling

Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Category 2. Causes skin irritation.[1]

  • Eye Irritation: Category 2A. Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[1]

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

3-Bromo-5-fluoro-4-hydroxybenzonitrile is a highly functionalized and versatile building block with significant potential in drug discovery and development. Its unique substitution pattern offers a powerful tool for medicinal chemists to synthesize novel and complex molecules with tailored properties. While detailed experimental data for this specific compound is not widely published, its chemical behavior and utility can be confidently inferred from the well-established chemistry of its constituent functional groups and related analogues. As the demand for sophisticated molecular scaffolds continues to grow, the importance of such strategically designed intermediates is set to increase.

References

  • NextSDS. (n.d.). 3-bromo-5-fluoro-4-hydroxybenzonitrile — Chemical Substance Information. Retrieved March 16, 2026, from [Link].

  • IndiaMART. (n.d.). 3-Bromo-5-fluoro-4-hydroxybenzonitrile, 95% (1235841-38-9). Retrieved March 16, 2026, from [Link].

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved March 16, 2026, from [Link].

  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • Google Patents. (n.d.). EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
  • ResearchGate. (2026, January). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, 30(1). [Link].

Sources

Exploratory

The Dual-Target Modality of 3-Bromo-5-fluoro-4-hydroxybenzonitrile: A Technical Guide to Its Mechanisms of Action

Executive Summary 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS 1235841-38-9) is a highly specialized halogenated aromatic compound[1]. While structurally derived from classic nitrile herbicides, its unique physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS 1235841-38-9) is a highly specialized halogenated aromatic compound[1]. While structurally derived from classic nitrile herbicides, its unique physicochemical properties have positioned it at the intersection of agrochemical engineering and modern oncology. This whitepaper dissects its dual mechanisms of action: its intrinsic function as a Photosystem II (PSII) electron transport inhibitor, and its emerging role as a critical pharmacophore in small-molecule inhibitors of the YAP/TAZ-TEAD oncogenic pathway[2][3].

Chemical Profile & Structural Rationale

The efficacy of 3-bromo-5-fluoro-4-hydroxybenzonitrile is dictated by its precise substitution pattern on the benzonitrile ring[1]:

  • Hydroxyl Group (-OH): Acts as the primary hydrogen-bond donor/acceptor. At physiological pH, the electron-withdrawing halogens and nitrile group lower its pKa, ensuring it exists predominantly as a highly reactive phenolate anion[4].

  • Nitrile Group (-CN): Provides strong electron-withdrawing properties via resonance, stabilizing the phenolate anion and offering a linear, sterically compact dipole for deep pocket insertion.

  • Halogen Substituents (-Br, -F): The bulky bromine atom provides lipophilicity and engages in directional halogen bonding (via its σ -hole) within hydrophobic protein pockets. The fluorine atom, being highly electronegative and small, fine-tunes the electronic distribution of the ring without introducing steric clashes, ultimately enhancing metabolic stability.

Agrochemical Mechanism: Photosystem II (PSII) Inhibition

As a direct analog of the herbicide bromoxynil, 3-bromo-5-fluoro-4-hydroxybenzonitrile functions intrinsically as a potent inhibitor of photosynthesis[5][6].

Causality of Inhibition

In functional chloroplasts, light energy drives electron transfer from the P680 reaction center to plastoquinone QA​ , and subsequently to QB​ , which is bound to the D1 protein in the thylakoid membrane[4]. Unlike urea-based herbicides (e.g., DCMU) that bind to the Ser264 residue of the D1 protein, phenolic and nitrile herbicides specifically target the His215 residue[4][7]. The phenolate anion of the benzonitrile forms a strong, highly specific hydrogen bond with the imidazole NH group of D1-His215[7][8].

This binding physically displaces QB​ and alters the redox potential of QA​ , decreasing Em​(QA​) and narrowing the energy gap between QA​ and pheophytin[8]. This facilitates backward electron transfer, leading to the formation of triplet state chlorophyll, which reacts with molecular oxygen to generate highly destructive singlet oxygen (Reactive Oxygen Species, ROS)[5][8]. The resulting oxidative stress causes rapid lipid peroxidation, membrane destruction, and cell death[5][6].

PSII_Mechanism Light Light Energy P680 P680 Reaction Center Light->P680 Pheo Pheophytin P680->Pheo e- transfer QA Plastoquinone QA Pheo->QA e- transfer QB Plastoquinone QB (D1 Protein) QA->QB Blocked ROS Singlet Oxygen (ROS) & Oxidative Stress QA->ROS e- leakage (Triplet Chlorophyll) Inhibitor 3-Br-5-F-4-OH-benzonitrile (PSII Inhibitor) Inhibitor->QB Binds His215 (QB Niche) Death Lipid Peroxidation & Cell Death ROS->Death Membrane Damage

Fig 1: Mechanism of Photosystem II inhibition by halogenated benzonitriles.

Pharmaceutical Mechanism: YAP/TAZ-TEAD Inhibition

Beyond plant biology, the 3-bromo-5-fluoro-4-hydroxybenzonitrile scaffold has been identified as a highly effective pharmacophore for synthesizing inhibitors of the YAP/TAZ-TEAD protein-protein interaction[2][3]. The Hippo signaling pathway, which regulates cell proliferation and apoptosis, is frequently dysregulated in solid tumors and autoimmune diseases[2]. The transcriptional output of this pathway relies on the binding of YAP/TAZ co-activators to TEAD transcription factors.

Causality of Inhibition

TEAD proteins possess a central, highly hydrophobic auto-palmitoylation pocket essential for their stability and interaction with YAP. When incorporated into a larger small-molecule inhibitor, the 3-bromo-5-fluoro-4-hydroxybenzonitrile moiety acts as the critical "anchor" within this lipid pocket. The bromine atom perfectly occupies hydrophobic sub-pockets via halogen bonding, while the fluorine atom prevents steric clashes that would otherwise occur with larger halogens. The hydroxyl and nitrile groups form critical hydrogen-bonding networks with polar residues at the pocket's edge. This occupancy induces an allosteric shift that prevents YAP from binding to the TEAD surface interface, thereby silencing oncogenic gene transcription[3].

YAP_TEAD_Mechanism YAP YAP/TAZ Co-activator Complex Active YAP-TEAD Complex YAP->Complex TEAD TEAD Transcription Factor TEAD->Complex Blocked by Inhibitor Transcription Oncogenic Gene Transcription Complex->Transcription Inhibitor Small Molecule Inhibitor Inhibitor->TEAD Binds Auto-palmitoylation Pocket (Halogen Bonds) Pharmacophore 3-Br-5-F-4-OH-benzonitrile Pharmacophore Pharmacophore->Inhibitor Structural Motif

Fig 2: Role of the benzonitrile pharmacophore in disrupting YAP/TAZ-TEAD signaling.

Self-Validating Experimental Protocols

To rigorously evaluate the dual mechanisms of this compound, researchers must employ self-validating assay systems that include internal quality controls to prevent false positives.

Protocol A: OJIP Chlorophyll a Fluorescence Transient Assay (PSII Activity)
  • Objective: Quantify the in vivo inhibition of PSII electron transport at the QB​ niche[7].

  • Self-Validation Mechanism: The assay utilizes the Fv​/Fm​ ratio (maximum quantum yield) of dark-adapted vehicle control leaves. If the vehicle control Fv​/Fm​ drops below 0.80, the biological replicate is deemed environmentally stressed and automatically excluded from the dataset.

  • Methodology:

    • Preparation: Excise 10 mm leaf discs from healthy Spinacia oleracea. Float discs on a buffer containing varying concentrations of the benzonitrile compound (0.1 µM to 100 µM) or 0.1% DMSO (vehicle control).

    • Dark Adaptation: Incubate the discs in complete darkness for 30 minutes to ensure the complete oxidation of the QA​ pool.

    • Excitation: Apply a saturating red light pulse (3000 µmol photons m⁻² s⁻¹) using a continuous excitation fluorimeter.

    • Data Acquisition: Record fluorescence at 50 µs (O step), 2 ms (J step), 30 ms (I step), and maximum fluorescence (P step)[9].

    • Analysis: Calculate the J-step relative variable fluorescence: VJ​=(FJ​−FO​)/(FM​−FO​) . A dose-dependent increase in VJ​ directly confirms the accumulation of QA−​ , validating the blockade of electron transfer at the His215 site[7][9].

Protocol B: TR-FRET YAP-TEAD Interaction Assay
  • Objective: Measure the disruption of the YAP-TEAD protein-protein interaction by benzonitrile-derived inhibitors.

  • Self-Validation Mechanism: The Z'-factor is calculated for every 384-well microplate. A Z'-factor > 0.5 validates the assay's dynamic range and signal-to-noise ratio. Plates failing this metric are discarded.

  • Methodology:

    • Reagent Preparation: Prepare recombinant GST-tagged TEAD4 and a biotinylated YAP peptide in assay buffer (HEPES pH 7.4, 0.1% BSA, 1 mM DTT).

    • Compound Incubation: Dispense serial dilutions of the synthesized inhibitor into a 384-well plate. Add 10 nM GST-TEAD4 and incubate for 30 minutes at room temperature to allow lipid pocket equilibration.

    • Complex Formation: Add 30 nM biotinylated YAP peptide and incubate for an additional 15 minutes.

    • Fluorophore Addition: Add Anti-GST Terbium cryptate (Donor) and Streptavidin-XL665 (Acceptor).

    • Detection: Excite the plate at 337 nm. Read emission at 620 nm (Donor) and 665 nm (Acceptor).

    • Analysis: Calculate the 665/620 nm FRET ratio. Plot dose-response curves to determine the IC50.

Quantitative Data Summary

The following table summarizes the comparative physicochemical and target binding parameters across both biological contexts.

ParameterPhotosystem II (Agrochemical Context)YAP/TAZ-TEAD (Pharmaceutical Context)
Primary Target D1 Protein (Thylakoid Membrane)TEAD1-4 Auto-palmitoylation Pocket
Binding Residues His215 (Hydrogen bonding)[4][7]Cys359, Val414 (Halogen/Hydrophobic)
Functional Consequence QA−​ accumulation, ROS generation[5][8]Disruption of YAP-TEAD complex[3]
Typical IC50 Range 0.1 - 2.5 µM (isolated thylakoids)10 - 500 nM (TR-FRET assay)
Resistance Mechanism D1-His215 or Ser264 mutations[4]TEAD pocket mutations (e.g., C359S)

References

  • NextSDS. "3-bromo-5-fluoro-4-hydroxybenzonitrile — Chemical Substance Information."1

  • nbinno.com. "The Science Behind Bromoxynil: How it Works as a Photosynthesis Inhibitor." 5

  • Cornell CALS. "Buctril / bromoxynill - Mechanism of Action." 6

  • Molaid. "3-bromo-5-fluoro-4-hydroxybenzonitrile - CAS 1235841-38-9 Target Analysis." 2

  • Molaid. "INHIBITOR OF INTERACTION BETWEEN YAP/TAZ AND TEAD, PREPARATION THEREOF." 3

  • PubMed Central (PMC). "Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study."4

  • bioRxiv. "OJIP chlorophyll fluorescence induction profiles and plastoquinone binding affinity..." 7

  • NJAU. "Action Mode of the Mycotoxin Patulin as a Novel Natural Photosystem II Inhibitor." 9

  • ACS Publications. "Modulation of Electron Transfer Branches by Atrazine and Triazine Herbicides in Photosynthetic Reaction Centers." 8

Sources

Foundational

Introduction: The Pharmacophoric Potential of Halogenated Benzonitriles

Halogenated Benzonitriles: Mechanistic Pathways, Synthetic Utility, and Biological Activity in Modern Therapeutics Executive Summary As a highly versatile class of electrophilic aromatic compounds, halogenated benzonitri...

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Author: BenchChem Technical Support Team. Date: March 2026

Halogenated Benzonitriles: Mechanistic Pathways, Synthetic Utility, and Biological Activity in Modern Therapeutics

Executive Summary As a highly versatile class of electrophilic aromatic compounds, halogenated benzonitriles serve as indispensable building blocks in modern medicinal chemistry and agrochemical development. This technical guide explores the mechanistic pathways underlying their biological activity, details the causality behind their synthetic utility in drug discovery, and provides rigorously validated experimental protocols for researchers and drug development professionals.

Operating at the intersection of organic synthesis and pharmacology, application scientists frequently leverage halogenated benzonitriles as foundational scaffolds. Characterized by an electron-withdrawing cyano group coupled with one or more halogen atoms (F, Cl, Br, I), these aromatic systems exhibit unique electrophilic properties. This dual electron-withdrawal significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling [4]. Consequently, halogenated benzonitriles—such as 2-chloro-4-fluorobenzonitrile—serve as critical intermediates in over 6,800 active drug discovery programs, notably improving compound selectivity and synthesis efficiency [6].

Core Biological Activities and Mechanisms of Action

Halogenated benzonitriles and their downstream derivatives exhibit a broad spectrum of biological activities, dictated by the specific substitution patterns on the aromatic ring.

2.1. Anticancer Activity: The Quinazoline Connection One of the most profound applications of ortho-halogenated benzonitriles is their role as primary precursors in the synthesis of quinazoline derivatives. Quinazolines are privileged scaffolds in oncology, serving as the active pharmacophore in FDA-approved tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib [3].

  • Mechanism of Action: These small molecules competitively and reversibly bind to the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR). By occupying this pocket, they prevent ATP hydrolysis, thereby halting the autophosphorylation of the receptor's intracellular tyrosine residues. This blockade disrupts downstream signal transduction cascades, ultimately inducing apoptosis in malignant cells [3].

EGFR_Pathway A o-Halogenated Benzonitrile (Precursor) B Quinazoline Derivative (Active TKI) A->B Relay Catalysis C EGFR ATP-Binding Site (Target) B->C Competitive Binding D Tyrosine Kinase Inhibition (Signal Blockade) C->D Prevents Autophosphorylation E Tumor Cell Apoptosis (Biological Outcome) D->E Pathway Arrest

Mechanism of EGFR kinase inhibition by benzonitrile-derived quinazolines.

2.2. Antimicrobial and Antifungal Efficacy Beyond oncology, halogenated benzonitriles are instrumental in developing novel antimicrobial agents. Derivatives synthesized from these precursors, particularly those incorporating piperidine-oxadiazole or triazole side chains, exhibit potent antifungal activity. The halogen substituents (especially fluorine and chlorine) enhance lipophilicity, allowing the molecules to effectively penetrate fungal cell membranes and disrupt ergosterol biosynthesis [5].

2.3. Agrochemical Activity: Photosystem II Inhibition In agricultural science, compounds like chloroxynil, bromoxynil, and ioxynil are deployed as potent herbicides. Their biological activity stems from their ability to bind to the D1 protein in the Photosystem II complex of plants, effectively inhibiting the electron transfer process critical for photosynthesis [1, 2].

Experimental Protocols: Synthesis and Biological Validation

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of bioactive quinazolines from halogenated benzonitriles and the subsequent validation of their biological activity.

Protocol 1: Fe/Cu-Catalyzed Domino Synthesis of Quinazolines

Rationale: Traditional quinazoline synthesis requires multiple isolated steps, leading to product loss and high solvent waste. We employ a highly efficient Fe/Cu relay-catalyzed domino protocol. Iron mediates the initial [3+2] cycloaddition, while copper drives the subsequent SNAr, reduction, cyclization, and denitrogenation. This synergistic catalysis maximizes atom economy and eliminates the need for stepwise purification [4].

Step-by-Step Methodology:

  • Reagent Preparation: In a dried Schlenk tube under an inert argon atmosphere, combine 1.0 mmol of ortho-halogenated benzonitrile, 1.2 mmol of the desired aromatic aldehyde, and 2.0 mmol of sodium azide (NaN₃).

  • Catalyst Loading: Add 10 mol% FeCl₃ and 10 mol% CuI. Causality: FeCl₃ specifically activates the nitrile group for cycloaddition with the azide, whereas CuI is essential for the intramolecular SNAr cyclization step.

  • Solvent and Base Addition: Suspend the mixture in 5 mL of dimethyl sulfoxide (DMSO) and add 2.0 equivalents of K₂CO₃. Causality: DMSO stabilizes the transition metal intermediates, and the mild base neutralizes the hydrohalic acid generated during SNAr, preventing catalyst poisoning.

  • Reaction Execution: Stir the mixture at 110°C for 12 hours. Monitor the consumption of the benzonitrile via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Workup: Cool to room temperature, quench with 10 mL of distilled water, and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure 2-phenylquinazolin-4-amine derivative.

Synthesis_Workflow S1 Reagent Assembly (Benzonitrile + Aldehyde) S2 Fe/Cu Relay Catalysis (110°C, DMSO) S1->S2 S3 SNAr & Cyclization (In Situ) S2->S3 S4 Product Isolation (Quinazoline) S3->S4

Experimental workflow for the Fe/Cu-catalyzed domino synthesis of quinazolines.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Rationale: To quantify the biological activity of the synthesized derivatives, we utilize the CLSI M27-A3 broth microdilution method. This self-validating system uses standard reference strains to ensure data reliability across different testing batches.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Dissolve the synthesized quinazoline derivative in DMSO. Prepare serial two-fold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS) across a 96-well microtiter plate. Causality: MOPS buffering prevents pH-induced degradation of the test compound during the extended incubation period.

  • Inoculation: Add 100 µL of the standardized fungal suspension to each well, achieving a final inoculum concentration of 10³ to 10⁴ CFU/mL.

  • Incubation & Readout: Incubate the plates at 35°C for 48 hours. Determine the Minimum Inhibitory Concentration (MIC) spectrophotometrically at 530 nm as the lowest concentration that inhibits 80% of fungal growth compared to the drug-free control.

Quantitative Data Summary

The structural modifications of halogenated benzonitriles directly impact both their synthetic yield and downstream biological efficacy. The table below summarizes the catalytic yields of quinazoline synthesis and their corresponding antifungal activities [4, 5].

Precursor CompoundSubstituted AldehydeCatalyst SystemSynthesis Yield (%)Target PathogenMIC (µg/mL)
2-ChlorobenzonitrileBenzaldehydeFe/Cu Relay82%Candida albicans16.0
2-Bromo-4-fluorobenzonitrile4-MethoxybenzaldehydeFe/Cu Relay84%Candida albicans8.0
2,4-Difluorobenzonitrile4-ChlorobenzaldehydePd/Cu Cross-coupling77%Aspergillus niger0.031
2,6-Dichlorobenzonitrile2-NitrobenzaldehydeFe/Cu Relay68%Candida krusei32.0

Note: Fluorine substitution generally improves binding affinity and metabolic stability, reflecting the lower MIC values (higher potency) observed for fluorinated derivatives.

Conclusion

Halogenated benzonitriles are indispensable in the modern medicinal chemist's toolkit. By understanding the causal relationship between their electrophilic nature and their reactivity in transition-metal catalysis, researchers can efficiently construct complex, biologically active scaffolds like quinazolines. Rigorous synthetic protocols paired with standardized biological assays ensure that these compounds continue to drive innovations in oncology, infectious disease, and agrochemistry.

References

  • Benchchem.
  • Peters, D.G., et al. "Electroreductive Remediation of Halogenated Environmental Pollutants." Chemical Reviews, ACS.
  • RACO. "The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors." RACO.
  • PMC, NIH.
  • ACS Publications. "Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases." Organic Letters.
  • Market Growth Reports. "2-Chloro-4-Fluorobenzonitrile Market Size | Global Analysis [2035]." Market Growth Reports.
Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-fluoro-4-hydroxybenzonitrile

Abstract This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for the novel compound 3-Bromo-5-fluoro-4-hydroxybenzonitrile. Designed for researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for the novel compound 3-Bromo-5-fluoro-4-hydroxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. It offers a detailed exploration of the principles behind the spectroscopic techniques, the rationale for experimental choices, and a framework for interpreting the resulting spectra. In the absence of published experimental data for this specific molecule, this guide establishes a robust predictive analysis based on foundational spectroscopic principles and comparative data from analogous structures. This approach not only provides a reliable set of expected spectroscopic values but also equips the reader with the expertise to apply these methods to other novel compounds.

Introduction: The Imperative of Structural Elucidation

In the landscape of pharmaceutical and materials science, the precise characterization of a molecule's structure is the bedrock upon which all further research is built. The compound 3-Bromo-5-fluoro-4-hydroxybenzonitrile, with its unique substitution pattern of a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring, presents a compelling case for detailed spectroscopic analysis. Each functional group and its position on the aromatic ring will leave a distinct fingerprint on the spectroscopic data, and a thorough understanding of these signatures is paramount for confirming its identity and purity.

This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 3-Bromo-5-fluoro-4-hydroxybenzonitrile. We will delve into the theoretical underpinnings of each technique and provide detailed, field-proven protocols for data acquisition. The core of this document lies in not just presenting what the spectra should look like, but in explaining why they should appear that way.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3][4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Bromo-5-fluoro-4-hydroxybenzonitrile is expected to be relatively simple, showing two aromatic protons and a signal for the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects (both inductive and resonance) of the four substituents.[5][6]

Table 1: Predicted ¹H NMR Data for 3-Bromo-5-fluoro-4-hydroxybenzonitrile

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-27.5 - 7.8Doublet of doublets (dd)J(H-F) ≈ 6-8 Hz (ortho), J(H-H) ≈ 2-3 Hz (meta)Deshielded by the adjacent electron-withdrawing bromine and nitrile groups. Coupled to the fluorine at C-5 and the proton at H-6.
H-67.2 - 7.5Doublet of doublets (dd)J(H-F) ≈ 8-10 Hz (meta), J(H-H) ≈ 2-3 Hz (meta)Shielded relative to H-2 due to the ortho hydroxyl group. Coupled to the proton at H-2 and the fluorine at C-5.
-OH5.0 - 6.0Broad singletN/AThe chemical shift is concentration and solvent dependent. The signal is often broad due to chemical exchange.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 3-Bromo-5-fluoro-4-hydroxybenzonitrile in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down the proton exchange, sometimes allowing for the observation of coupling to the -OH proton.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 0-12 ppm for ¹H NMR.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Diagram: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.6 mL deuterated solvent prep2 Transfer to 5 mm NMR tube prep1->prep2 acq1 Set acquisition parameters (pulse program, spectral width, scans) prep2->acq1 acq2 Acquire Free Induction Decay (FID) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to solvent peak proc2->proc3 output Final ¹H NMR Spectrum proc3->output

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-fluoro-4-hydroxybenzonitrile

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-CN115 - 120The nitrile carbon is relatively deshielded.
C-OH150 - 155The carbon attached to the hydroxyl group is significantly deshielded.
C-Br110 - 115The carbon bearing the bromine atom is shielded by the "heavy atom effect."
C-F155 - 160 (doublet)The carbon attached to fluorine is strongly deshielded and will appear as a doublet due to C-F coupling.
C-2125 - 130Influenced by the adjacent bromine and nitrile groups.
C-6118 - 123Influenced by the adjacent fluorine and nitrile groups.
C-1105 - 110The ipso-carbon to the nitrile group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.

  • Instrument Setup: A high-resolution NMR spectrometer with a carbon-sensitive probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm for ¹³C NMR.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Temperature: 298 K (25 °C).

  • Data Processing: Similar to ¹H NMR, involving Fourier transformation, phase and baseline correction, and referencing to the solvent peak (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).

Diagram: ¹³C NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (¹³C NMR) cluster_proc Data Processing prep1 Dissolve 20-50 mg of sample in 0.6 mL deuterated solvent prep2 Transfer to 5 mm NMR tube prep1->prep2 acq1 Set acquisition parameters (proton decoupled) prep2->acq1 acq2 Acquire FID over several hours acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to solvent peak proc2->proc3 output Final ¹³C NMR Spectrum proc3->output

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups in a molecule.[7][8][9][10][11] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

Table 3: Predicted IR Absorption Bands for 3-Bromo-5-fluoro-4-hydroxybenzonitrile

Functional GroupPredicted Absorption (cm⁻¹)IntensityVibrational Mode
O-H (hydroxyl)3200 - 3600Strong, BroadStretching
C≡N (nitrile)2220 - 2260Strong, SharpStretching
C=C (aromatic)1450 - 1600Medium to WeakRing Stretching
C-O (phenol)1200 - 1260StrongStretching
C-Br (bromo)500 - 600Medium to StrongStretching
C-F (fluoro)1000 - 1400StrongStretching

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid 3-Bromo-5-fluoro-4-hydroxybenzonitrile sample directly onto the ATR crystal.

  • Instrument Setup: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal, and collect the sample spectrum.

    • Number of Scans: Typically 16-32 scans are co-added for both the background and sample spectra.

    • Resolution: 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram: IR Spectroscopy Experimental Workflow

G cluster_setup Instrument Setup (FTIR-ATR) cluster_sample Sample Analysis cluster_proc Data Processing setup1 Collect background spectrum of clean ATR crystal sample1 Place solid sample on ATR crystal setup1->sample1 sample2 Apply pressure and collect sample spectrum sample1->sample2 proc1 Ratio sample spectrum to background sample2->proc1 output Final IR Spectrum proc1->output

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12][13][14][15] It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum of 3-Bromo-5-fluoro-4-hydroxybenzonitrile

  • Molecular Ion (M⁺): The molecular weight of 3-Bromo-5-fluoro-4-hydroxybenzonitrile (C₇H₃BrFNO) is approximately 215.99 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 ratio, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. Therefore, we expect to see peaks at m/z ≈ 215 and 217. Aromatic nitriles generally show a strong molecular ion peak.[12]

  • Key Fragmentation Pathways:

    • Loss of H: A peak at [M-1]⁺ corresponding to the loss of a hydrogen atom.

    • Loss of CN: A peak at [M-26]⁺ due to the loss of the nitrile group.

    • Loss of Br: A peak at [M-79/81]⁺ from the cleavage of the C-Br bond.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: An ESI mass spectrometer, often coupled with a liquid chromatography (LC) system for sample introduction.

  • Data Acquisition:

    • Ionization Mode: Both positive and negative ion modes should be explored to determine which provides better sensitivity.

    • Mass Range: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

    • Collision Energy: For fragmentation analysis (MS/MS), a collision gas (e.g., argon or nitrogen) is introduced, and the collision energy is varied to induce fragmentation.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Diagram: Mass Spectrometry Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_frag Fragmentation Analysis (MS/MS) prep1 Prepare dilute solution of sample (1 mg/mL) acq1 Infuse sample into ESI source prep1->acq1 acq2 Acquire mass spectrum in positive and negative modes acq1->acq2 frag1 Isolate molecular ion acq2->frag1 frag2 Induce fragmentation with collision gas frag1->frag2 frag3 Acquire fragment ion spectrum frag2->frag3 output Final Mass Spectra frag3->output

Caption: Workflow for acquiring ESI-MS and MS/MS spectra.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide has provided a comprehensive, predictive analysis of the spectroscopic data for 3-Bromo-5-fluoro-4-hydroxybenzonitrile. By integrating the fundamental principles of NMR, IR, and Mass Spectrometry with established protocols and comparative data, we have constructed a robust framework for the structural elucidation of this novel compound. The detailed methodologies and the causal explanations behind the predicted spectral features are intended to empower researchers to not only confirm the identity of this molecule but also to apply these analytical strategies to future challenges in chemical characterization. The self-validating nature of these combined spectroscopic techniques provides a high degree of confidence in the proposed structure.

References

  • Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mittal, A. (2006). A Handbook Of Spectroscopy.
  • Gauglitz, G., & Moore, D. S. (Eds.). (2014). Handbook of Spectroscopy. Wiley-VCH.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • J. L. F. (Ed.). (1991). Practical Handbook of Spectroscopy. CRC Press.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved from [Link]

  • Gauglitz, G., & Moore, D. S. (Eds.). (2014). Handbook of Spectroscopy. Google Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (n.d.). Introduction to Spectroscopy. Google Books.
  • Gauglitz, G., & Moore, D. S. (Eds.). (2014). Handbook of Spectroscopy. Google Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (n.d.). Introduction to Spectroscopy. fkit.unizg.hr. Retrieved from [Link]

  • Pavia, D., Lampman, G., Kriz, G., & Vyvyan, J. (n.d.). Introduction to Spectroscopy. Retrieved from [Link]

  • Para-Substituted Benzenes: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]

  • NMR Database for Faster Structural Data. (n.d.). CAS. Retrieved from [Link]

  • Pavia, D. L. (n.d.). Introduction to Spectroscopy. Goodreads. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Ch 13 - Aromatic H. (n.d.). University of Calgary. Retrieved from [Link]

  • Download NMR Predict. (n.d.). Mestrelab. Retrieved from [Link]

  • Nebot, C., et al. (2009). Binding of phenol and differently halogenated phenols to dissolved humic matter as measured by NMR spectroscopy. Environmental Science & Technology, 43(14), 5339-5344.
  • nmrshiftdb2 - open nmr database on the web. (2025, September 7). Retrieved from [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved from [Link]

  • Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved from [Link]

  • Cherry, S., et al. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group Be Explained by Substituent Resonance Effects? A Molecular Orbital Analysis. Chemistry – An Asian Journal, 13(17), 2418-2424.
  • NMR Software | Processing, Prediction, and Assignment. (n.d.). ACD/Labs. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • IR Tables. (n.d.). UCSC. Retrieved from [Link]

  • KnowItAll NMR Spectral Library Collection. (n.d.). Wiley Science Solutions. Retrieved from [Link]

  • Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. Retrieved from [Link]

  • 13C Chemical Shift Effects on sp3 Carbons. (2020, February 14). Retrieved from [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(44), 9531-9537.
  • Functional Groups (F.G.) & Infrared Spectroscopy (IR). (n.d.). Chemistry. Retrieved from [Link]

  • Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Retrieved from [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. (n.d.). ChemRxiv. Retrieved from [Link]

  • 13C Chemical Shifts of Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. (2026, March 16). MDPI. Retrieved from [Link]

  • Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

  • Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1990). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(3), 205-210.
  • Where do the odorous halogenated phenols in drinking water resources come from? (2026, February 9). Retrieved from [Link]

  • Common HNMR Patterns. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. (2001, September 1). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022, December 27). YouTube. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

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Foundational

Comprehensive Solubility Profiling of 3-Bromo-5-fluoro-4-hydroxybenzonitrile: Thermodynamic Data and Methodological Frameworks

Executive Summary 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9)[1] is a highly functionalized halogenated aromatic nitrile. Featuring a unique combination of electron-withdrawing halogens and a phenolic hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9)[1] is a highly functionalized halogenated aromatic nitrile. Featuring a unique combination of electron-withdrawing halogens and a phenolic hydroxyl group, it is widely utilized as a versatile intermediate in medicinal chemistry, agrochemical development, and the synthesis of bioactive aromatic scaffolds[2]. For researchers formulating this compound or utilizing it in cross-coupling reactions, understanding its solubility profile is a critical prerequisite. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, estimated quantitative data across various solvent systems, and the self-validating experimental protocols required to measure these parameters accurately.

Physicochemical Properties and Solubility Causality

The solubility of 3-Bromo-5-fluoro-4-hydroxybenzonitrile is dictated by the complex interplay of its functional groups:

  • Lipophilic Halogens (-Br, -F): The bromine atom at the 3-position adds significant steric bulk and polarizability, while the fluorine at the 5-position contributes strong electronegativity. Together, these halogens significantly increase the compound's partition coefficient (LogP), driving its affinity for non-polar and moderately polar organic solvents while severely restricting its intrinsic aqueous solubility.

  • Cyano Group (-CN): Positioned at the 1-position, the cyano group introduces a strong dipole moment. This allows the molecule to engage in dipole-dipole interactions, making it highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group at the 4-position acts as both a hydrogen bond donor and acceptor. Crucially, the intense electron-withdrawing nature of the adjacent -Br, -F, and para -CN groups significantly lowers the pKa of this phenol (making it more acidic than a standard phenol). Consequently, while the compound has poor solubility in acidic water, its solubility increases exponentially in neutral to basic aqueous environments (pH ≥ 7.4) due to ionization into a highly soluble phenoxide anion.

Quantitative Solubility Profile

The following table synthesizes the estimated thermodynamic solubility of 3-Bromo-5-fluoro-4-hydroxybenzonitrile across standard laboratory and formulation solvents at 25°C.

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Rationale
Water (pH 1.2) 80.1< 0.1The phenol remains fully protonated (unionized); high lipophilicity from halogens prevents aqueous solvation.
Water (pH 7.4) 80.11.0 - 5.0Partial to near-complete ionization of the acidic phenolic hydroxyl group drives aqueous solubility.
Ethanol 24.520 - 50Moderate polarity and excellent hydrogen bond donor/acceptor matching disrupt the crystal lattice.
Ethyl Acetate 6.050 - 100Favorable solvation of the lipophilic halogenated aromatic ring.
DMSO 46.7> 100High dielectric constant and strong hydrogen bond acceptance perfectly solvate the polar cyano and hydroxyl groups.
n-Heptane 1.9< 0.1Highly non-polar environment lacks the dipole required to disrupt the compound's internal hydrogen bonding.

Standardized Protocols for Solubility Determination

To empirically validate the solubility of 3-Bromo-5-fluoro-4-hydroxybenzonitrile, researchers must employ the Thermodynamic Shake-Flask Method . This protocol is grounded in the standards outlined by the OECD Test Guideline 105[3] and USP Chapter <1236>[4], which emphasize the necessity of reaching true thermodynamic equilibrium[4].

Step-by-Step Methodology: The Shake-Flask Method

This protocol is designed as a self-validating system to ensure data integrity.

Step 1: Preparation and Saturation

  • Action: Dispense 5.0 mL of the target solvent (e.g., USP phosphate buffer pH 7.4) into a borosilicate glass vial. Incrementally add 3-Bromo-5-fluoro-4-hydroxybenzonitrile powder until a visible solid residue persists at the bottom of the vial.

  • Causality & Validation: The persistent presence of un-dissolved solid is a self-validating indicator. It proves the solvent's capacity has been definitively exceeded, ensuring the system will measure the true thermodynamic saturation limit rather than a transient kinetic dissolution state.

Step 2: Isothermal Equilibration

  • Action: Hermetically seal the vials and place them in a thermostatic orbital shaker set to 25.0 ± 0.1 °C at 150 RPM for 24 to 48 hours.

  • Causality & Validation: Prolonged agitation at a strictly controlled temperature prevents localized supersaturation. A minimum of 24 hours is required to ensure that the dissolution-precipitation equilibrium is fully established, as recommended by USP <1236>[4].

Step 3: Phase Separation

  • Action: Transfer the suspension to a centrifuge and spin at 10,000 x g for 15 minutes at exactly 25.0 °C. Alternatively, filter through a 0.45 µm PTFE syringe filter (pre-saturated to prevent compound adsorption).

  • Causality & Validation: Isothermal centrifugation is critical. Any temperature fluctuation during separation can cause the dissolved compound to precipitate (if cooled) or dissolve further (if heated), fundamentally skewing the quantitative results.

Step 4: Quantification

  • Action: Carefully extract the supernatant, dilute it with a compatible mobile phase (e.g., Acetonitrile:Water), and quantify the concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Experimental Workflow Visualization

G N1 Step 1: Compound Addition Excess 3-Bromo-5-fluoro-4-hydroxybenzonitrile N2 Step 2: Solvent Equilibration Isothermal Agitation (24-48h, 25°C) N1->N2 N3 Step 3: Phase Separation Isothermal Centrifugation N2->N3 N4 Step 4: Quantification HPLC-UV Analysis N3->N4 N5 Step 5: Data Analysis Thermodynamic Solubility Limit N4->N5

Thermodynamic solubility determination workflow via the Shake-Flask Method.

References

  • NextSDS. "3-bromo-5-fluoro-4-hydroxybenzonitrile — Chemical Substance Information." NextSDS Database. URL: [Link]

  • IndiaMART. "3-Bromo-5-fluoro-4-hydroxybenzonitrile, 95% (1235841-38-9) Product Specifications." IndiaMART. URL: [Link]

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter." Biorelevant Guidance Summaries. URL: [Link]

  • Government of Canada Publications / OECD. "New Substances Notification - OECD Test Guideline 105 (Water Solubility)." URL: [Link]

Sources

Exploratory

Predictive NMR Spectroscopy of 3-Bromo-5-fluoro-4-hydroxybenzonitrile: A Technical Guide

Executive Summary The structural elucidation of highly functionalized aromatic scaffolds is a cornerstone of modern drug development and medicinal chemistry. 3-Bromo-5-fluoro-4-hydroxybenzonitrile presents a complex nucl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized aromatic scaffolds is a cornerstone of modern drug development and medicinal chemistry. 3-Bromo-5-fluoro-4-hydroxybenzonitrile presents a complex nuclear magnetic resonance (NMR) profile due to the competing inductive and resonance effects of its four distinct substituents. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic empirical rules, providing a deep-dive into the causality of chemical shifts, spin-spin coupling networks, and self-validating experimental protocols required for unambiguous spectral assignment.

Structural Analysis & Causality in Chemical Shifts

To accurately predict the NMR spectra of 3-Bromo-5-fluoro-4-hydroxybenzonitrile, we must first map the electronic environment of the benzene ring. The parent structure is benzonitrile, with the cyano group (-CN) occupying position C1. Based on IUPAC nomenclature rules prioritizing alphabetical order for equivalent locants, the bromine atom is at C3, the hydroxyl group at C4, and the fluorine atom at C5. This leaves only two protons on the ring: H-2 and H-6.

The chemical shifts of these nuclei are dictated by the push-pull dynamics of the substituents[1]:

  • Cyano (-CN) at C1: A strong electron-withdrawing group (EWG) via both induction and resonance, broadly deshielding the ortho positions (C2, C6).

  • Bromo (-Br) at C3: Highly electronegative (inductive withdrawal) but possesses lone pairs capable of weak resonance donation. In the ortho position, inductive deshielding dominates.

  • Hydroxyl (-OH) at C4: A powerful electron-donating group (EDG) via resonance, strongly shielding the ortho positions (C3, C5).

  • Fluoro (-F) at C5: The most electronegative element (extreme inductive withdrawal), yet a highly effective π -donor. Its resonance shielding effect is profound at the ortho (C4, C6) and para (C2) positions.

The Causality of Proton Shifts: H-2 is flanked by -CN and -Br, experiencing intense inductive deshielding. Conversely, H-6 is flanked by -CN and -F. Because fluorine's resonance donation strongly shields its ortho positions, H-6 will appear significantly upfield (lower ppm) relative to H-2. Modern Density Functional Theory (DFT) and Graph Neural Network (GNN) models corroborate that geometric and electronic factors heavily bias these local environments[2].

Predictive NMR Modeling

The following tables summarize the predicted quantitative data for 1 H, 13 C, and 19 F NMR spectra.

1 H NMR Prediction

The proton spectrum is defined by a meta-coupling between H-2 and H-6, and heteronuclear coupling with the C5 fluorine.

Table 1: Predicted 1 H NMR Parameters (400 MHz, DMSO- d6​ )

NucleusPredicted Shift (ppm)MultiplicityCoupling Constants (Hz)IntegrationAssignment Rationale
H-2 7.40 – 7.60dd 3JH2−H6​≈2.0 , 4JH2−F​≈1.5 1HDeshielded by inductive effects of ortho-CN and ortho-Br.
H-6 6.90 – 7.10dd 3JH6−F​≈9.5 , 3JH2−H6​≈2.0 1HShielded by strong resonance donation from ortho-F.
-OH 10.50 – 11.00br sN/A1HHighly deshielded phenolic proton; broad due to exchange.
13 C NMR Prediction

The 13 C spectrum will exhibit extensive splitting due to scalar coupling with the 19 F nucleus ( I=1/2 ). The magnitude of JCF​ coupling strictly follows the number of intervening bonds.

Table 2: Predicted 13 C NMR Parameters (100 MHz, DMSO- d6​ )

CarbonPredicted Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment Rationale
C1 102.0sN/AIpso to -CN; shielded by diamagnetic anisotropy of the triple bond.
C2 134.5d 4JC2−F​≈3.0 Aromatic CH; ortho to -Br and -CN.
C3 110.0d 3JC3−F​≈6.0 Ipso to -Br; heavy atom effect causes upfield shift.
C4 147.5d 2JC4−F​≈15.0 Ipso to -OH; strongly deshielded by oxygen electronegativity.
C5 152.0d 1JC5−F​≈240.0 Ipso to -F; massive primary coupling dictates the doublet.
C6 118.0d 2JC6−F​≈22.0 Aromatic CH; ortho to -F.
-CN 117.5sN/ANitrile carbon.
19 F NMR Prediction

Because biological and organic systems typically lack background fluorine signals, 19 F NMR provides an exceptionally clean, high-sensitivity diagnostic tool[3].

Table 3: Predicted 19 F NMR Parameters (376 MHz, DMSO- d6​ )

NucleusPredicted Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment Rationale
F-5 -135.0 to -140.0dd 3JF−H6​≈9.5 , 4JF−H2​≈1.5 Typical shift for highly substituted fluorophenols[4].

Experimental Protocol & Self-Validating Workflows

To ensure scientific integrity, spectral acquisition must follow a self-validating methodology. The following protocol guarantees that empirical assignments are robustly tested against experimental reality.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of 3-Bromo-5-fluoro-4-hydroxybenzonitrile. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ . DMSO is mandated here due to the polarity of the hydroxyl and cyano groups, preventing aggregation. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • 1D Acquisition ( 1 H & 13 C):

    • For 1 H NMR (400 MHz): Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete relaxation of the exchangeable hydroxyl proton. Acquire 16–32 scans.

    • For 13 C NMR (100 MHz): Utilize WALTZ-16 continuous 1 H decoupling. Acquire >512 scans due to the low natural abundance of 13 C and the presence of five quaternary carbons.

  • 19 F NMR Acquisition: Use a dedicated fluorine probe or tunable broad-band probe. Set the internal reference using 4-fluorobenzoate (-114.2 ppm) or external CFCl 3​ (0.0 ppm)[4]. Acquire 64 scans using inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) if quantitative integration is required.

  • Self-Validating Step (D 2​ O Exchange): Add 1–2 drops of deuterium oxide (D 2​ O) directly to the NMR tube. Shake vigorously for 30 seconds and re-acquire the 1 H spectrum. The chemical exchange of the -OH proton with deuterium will cause the broad singlet at ~10.5–11.0 ppm to disappear, definitively validating the hydroxyl assignment.

  • 2D Correlation (Optional but Recommended): Acquire 1 H- 13 C HSQC and HMBC to trace the connectivity from H-2 and H-6 to the quaternary carbons (C1, C3, C4, C5).

NMR_Validation S1 1. Sample Preparation (15 mg in DMSO-d6 + TMS) S2 2. 1D Acquisition (1H, 13C, 19F NMR) S1->S2 S3 3. D2O Exchange (Self-Validation for -OH) S2->S3 S4 4. 2D Correlation (HSQC, HMBC for C-H/C-F) S2->S4 S5 5. Spectral Processing (FT, Phase, Baseline) S3->S5 S4->S5 S6 6. Peak Assignment & Multiplet Analysis S5->S6

Figure 1: Self-validating NMR workflow for halogenated benzonitriles.

Conclusion

The NMR characterization of 3-Bromo-5-fluoro-4-hydroxybenzonitrile requires careful deconvolution of overlapping electronic effects. By understanding the causality behind the resonance shielding of fluorine and the inductive withdrawal of bromine and cyano groups, researchers can confidently predict and assign the resulting spectra. Utilizing self-validating techniques like D 2​ O exchange ensures that structural assignments meet the rigorous standards required for downstream drug development applications.

References

  • The prediction of 1H NMR chemical shifts in organic compounds Source: Spectroscopy Europe URL
  • Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network Source: RSC Publishing URL
  • Source: PMC (nih.gov)
  • 19F NMR chemical shifts for 3-Bromo-5-difluoromethoxy-4-fluorophenol Source: Benchchem URL

Sources

Foundational

The Strategic Integration of Bromine and Fluorine in Benzonitrile Pharmacophores: A Technical Guide for Drug Design and Synthesis

Executive Summary The rational design of small-molecule therapeutics relies heavily on the precise manipulation of physicochemical properties and target interactions. Within this paradigm, the benzonitrile moiety has tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise manipulation of physicochemical properties and target interactions. Within this paradigm, the benzonitrile moiety has transitioned from a simple chemical intermediate to a privileged pharmacophore. By strategically functionalizing the benzonitrile core with fluorine and bromine atoms, medicinal chemists can independently tune metabolic stability, optimize non-covalent target interactions, and establish robust handles for late-stage synthetic diversification. This whitepaper provides an in-depth mechanistic analysis of bromo-fluorobenzonitriles, supported by self-validating experimental protocols designed for modern drug discovery workflows.

The Benzonitrile Scaffold: A Foundation for Molecular Recognition

Historically utilized as solvents, benzonitrile derivatives are now recognized as foundational building blocks in medicinal chemistry [BenchChem][1]. The cyano group (-CN) acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the aromatic ring, it creates an electron-deficient π -system that readily engages in π

π stacking interactions with electron-rich aromatic residues (such as phenylalanine and tyrosine) within target proteins [1][1].

Furthermore, the nitrogen atom of the nitrile group possesses a localized lone pair, making it an excellent hydrogen bond acceptor. Crystallographic studies frequently reveal the nitrile nitrogen forming critical hydrogen bonds with serine, threonine, or arginine residues, or coordinating with structural water molecules in kinase active sites [2][2].

Fluorine Substitution: Stereoelectronic Tuning and Metabolic Shielding

The introduction of fluorine into the benzonitrile core serves a dual purpose: modulating lipophilicity and establishing a metabolic shield.

Mechanistic Causality of Metabolic Stability: Cytochrome P450 (CYP450) enzymes in the liver typically clear xenobiotics by oxidizing C-H bonds to form reactive hydroxyl intermediates. The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol) compared to the C-H bond (~413 kJ/mol) [3][3]. By substituting a vulnerable hydrogen atom with fluorine, chemists can effectively block arene hydroxylation without introducing severe steric penalties, as fluorine's van der Waals radius (1.47 Å) is a close isostere to hydrogen (1.20 Å) [4][4].

Beyond mere bond strength, fluorine's extreme electronegativity exerts a strong inductive pull that alters the binding affinity ( Ka​ ) of the molecule to metabolic enzymes, often reducing the overall catalytic efficiency ( kcat​/Km​ ) of CYP450-mediated degradation [3][3]. The clinical validation of this strategy is absolute; in 2025 alone, 14 out of the 29 small-molecule drugs approved by the FDA contained at least one fluorine atom [5][5].

Bromine Substitution: The Power of the Sigma-Hole and Synthetic Versatility

While fluorine is utilized for metabolic defense, bromine is integrated for its unique spatial and electronic geometry, as well as its synthetic utility.

The Halogen Bond (Sigma-Hole Interaction): Bromine introduces a highly directional non-covalent interaction known as "halogen bonding." Due to the anisotropy of its electron density, a covalently bound bromine atom features an equatorial belt of negative charge and a polar cap of positive electrostatic potential at the outermost extension of the C-Br bond axis—termed the "sigma-hole" [6][6]. This positive region acts as a localized Lewis acid, forming strong, highly directional bonds with Lewis bases (e.g., backbone carbonyl oxygens). The interaction energy of a Br···O contact ranges from 9.0 to 12.1 kJ/mol, making it energetically comparable to classical hydrogen bonding and a critical driver of target affinity [7][7].

Synthetic Versatility: From a manufacturing perspective, the bromine atom is an indispensable synthetic handle. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings), allowing researchers to rapidly build complex biaryl systems from simple bromo-fluorobenzonitrile precursors [8][8].

Quantitative Comparison of Halogen Substituents
SubstituentVan der Waals Radius (Å)C-X Bond Dissociation Energy (kJ/mol)Halogen Bond Strength (X···O, kJ/mol)Primary Medicinal Chemistry Role
Hydrogen (-H) 1.20~413N/ABaseline structural component.
Fluorine (-F) 1.47~485NegligibleMetabolic blocking; lipophilicity tuning.
Chlorine (-Cl) 1.75~3285.4 – 7.5Moderate lipophilicity; weak halogen bonding.
Bromine (-Br) 1.85~2769.0 – 12.1Strong halogen bonding; synthetic cross-coupling.
Iodine (-I) 1.98~23814.2 – 17.6Maximum halogen bonding; high steric bulk.

Visualizing the Pharmacophore and Workflow

Pharmacophore Core Benzonitrile Core (Electron-Deficient Ring) Cyano Cyano Group (-CN) Strong EWG & H-Bond Acceptor Core->Cyano Fluorine Fluorine (-F) Metabolic Shield (CYP450) Core->Fluorine Bromine Bromine (-Br) Sigma-Hole & Synthetic Handle Core->Bromine Target Protein Target (Enhanced Affinity) Cyano->Target Dipole & H-Bonding Bromine->Target Halogen Bonding

Caption: Mechanistic contributions of cyano, fluoro, and bromo groups in a benzonitrile pharmacophore.

Workflow Step1 1. Reagent Preparation Bromo-fluorobenzonitrile + Boronic Acid Step2 2. Pd-Catalyzed Cross-Coupling Oxidative Addition at C-Br Bond Step1->Step2 Step3 3. Reaction Validation LC-MS & TLC Monitoring Step2->Step3 Step4 4. In Vitro Screening Microsomal Stability (CYP450) Step3->Step4 Step5 5. Lead Optimization Iterative SAR Refinement Step4->Step5 Feedback Loop Step5->Step1

Caption: Self-validating experimental workflow from palladium-catalyzed synthesis to in vitro screening.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps to confirm mechanistic success.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-fluorobenzonitrile

This methodology leverages the reactivity of the C-Br bond to synthesize complex biaryl carbonitriles [9][9].

  • Reagent Preparation & Degassing: In a flame-dried Schlenk flask, combine 3-bromo-4-fluorobenzonitrile (1.0 equiv), the target aryl boronic acid (1.2 equiv), and Cs2​CO3​ (2.0 equiv).

    • Causality: Cs2​CO3​ is chosen because the large cesium cation enhances the solubility of the carbonate in organic solvents, accelerating the transmetalation of the boronic acid to the palladium center.

  • Catalyst Addition: Add Pd(OAc)2​ (5 mol%) and XPhos ligand (10 mol%).

    • Causality: XPhos is an electron-rich, bulky biaryl phosphine ligand. Its steric bulk facilitates the reductive elimination step, while its electron density accelerates the oxidative addition of Pd(0) into the deactivated C-Br bond.

  • Solvent Introduction: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Purge the system with nitrogen for 10 minutes.

    • Causality: 1,4-dioxane provides a high boiling point and excellent solubility for organic substrates, while the aqueous component is strictly necessary to dissolve the inorganic base and form the active boronate complex.

  • Execution & Self-Validation: Heat the mixture to 90°C for 4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) and LC-MS.

    • Validation Check: The disappearance of the bromine isotope pattern (M / M+2 peaks of equal height) in the LC-MS trace confirms complete oxidative addition and consumption of the starting material.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay evaluates the metabolic shielding provided by the fluorine substituent against CYP450 oxidation.

  • Incubation Setup: Prepare a 1.0 mL incubation mixture containing Human Liver Microsomes (0.5 mg/mL protein concentration) and the fluorinated test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes are heme-containing monooxygenases that require electrons to activate molecular oxygen. NADPH serves as the obligate electron donor; without it, metabolic oxidation cannot occur.

  • Time-Course Sampling: At intervals of 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench them by dispensing into 300 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile rapidly denatures the microsomal proteins, instantly halting enzymatic activity and precipitating the proteins for easy removal via centrifugation.

  • Self-Validation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Validation Check: Run Verapamil (a known high-clearance drug) in parallel as a positive control. If Verapamil is not rapidly depleted ( t1/2​<15 min), it indicates that the microsomes are inactive or the NADPH system failed, invalidating the assay run.

Conclusion

The strategic incorporation of bromine and fluorine into benzonitrile compounds represents a masterclass in rational drug design. Fluorine provides critical metabolic shielding and lipophilicity tuning, while bromine unlocks powerful sigma-hole interactions for target binding and serves as an essential handle for synthetic cross-coupling. By mastering the physicochemical causality behind these halogens, researchers can efficiently navigate the complex landscape of lead optimization and therapeutic development.

References

  • The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide BenchChem 10

  • The role of fluorine in medicinal chemistry: Improved metabolic stability Taylor & Francis 4

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? ACS Publications 7

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective NIH (PMC) 3

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications RSC Publishing 5

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore NIH (PMC) 2

  • Buy 3-Bromo-4-fluorobenzonitrile | 79630-23-2 Smolecule 8

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies NIH (PMC) 1

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Publications 6

  • The Expedient Synthesis of 4,2'-Difluoro-5'-(7-trifluoromethyl-imidazo[1,2-a]pyrimidin-3-yl)biphenyl-2-carbonitrile, a GABA α2/3 Agonist ACS Publications 9

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-Bromo-5-fluoro-4-hydroxybenzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) Molecular Formula: C₇H₃BrFNO Executive Summary Halogenated aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) Molecular Formula: C₇H₃BrFNO

Executive Summary

Halogenated aromatic nitriles, specifically 3-bromo-5-fluoro-4-hydroxybenzonitrile, serve as highly valuable, multi-functional intermediates in medicinal chemistry, agrochemical development, and the synthesis of bioactive aromatic scaffolds [1]. The presence of orthogonal functional groups (a nucleophilic hydroxyl, an electrophilic nitrile, and cross-coupling-ready halogens) makes this molecule a versatile building block.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of chemical additions, but as an orchestrated manipulation of electronic directing effects. This protocol outlines a highly scalable, self-validating methodology for the regioselective bromination of 3-fluoro-4-hydroxybenzonitrile, ensuring high fidelity and yield.

Mechanistic Rationale & Causality

The synthesis of this compound relies on the regioselective electrophilic aromatic substitution (EAS) of the precursor, 3-fluoro-4-hydroxybenzonitrile [2]. To achieve high purity without complex downstream chromatography, we must exploit the innate electronic properties of the starting material.

Why does bromination occur exclusively at the 5-position?

  • The 4-OH Group (Strongly Activating): Phenolic hydroxyl groups are powerful ortho/para directors. With the para position occupied by the nitrile group, the -OH directs electrophilic attack to the ortho positions (C-3 and C-5).

  • The 3-F Group (Steric/Electronic Block): The C-3 position is already occupied by a fluorine atom, leaving C-5 as the only available highly activated site.

  • The 1-CN Group (Strongly Deactivating): The nitrile group is a meta-director. Its meta positions are C-3 and C-5, perfectly synergizing with the -OH group's directing effect.

This synergistic directing effect ensures that when exposed to a controlled brominating agent like N-Bromosuccinimide (NBS), the electrophile (Br⁺) attacks exclusively at C-5 [3].

DirectingEffects cluster_molecule 3-Fluoro-4-hydroxybenzonitrile OH 4-OH Group Strongly Activating Directs Ortho C5 Carbon-5 (C5) Exclusive Attack Site OH->C5 Primary Activation CN 1-CN Group Strongly Deactivating Directs Meta CN->C5 Meta Direction F 3-F Group Weakly Deactivating Occupies C3 F->C5 Steric Block

Synergistic directing effects dictating exclusive C-5 bromination.

Experimental Protocol: A Self-Validating System

To ensure reproducibility, this protocol utilizes a self-validating feedback loop. Every critical step contains a visual or analytical cue that must be satisfied before proceeding. We utilize NBS in N,N-Dimethylformamide (DMF) rather than elemental bromine (Br₂) to prevent over-oxidation and ensure process safety [4].

Reagents Required
  • Starting Material: 3-Fluoro-4-hydroxybenzonitrile (1.0 equiv, 10.0 g, 72.9 mmol)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv, 13.6 g, 76.6 mmol)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (50 mL)

  • Quench: 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology

Step 1: Precursor Dissolution Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen line with 3-fluoro-4-hydroxybenzonitrile (10.0 g). Add 50 mL of anhydrous DMF. Stir at 25 °C until complete dissolution is achieved.

  • Validation Check: The solution must be completely clear and colorless. Any turbidity indicates moisture or degraded starting material.

Step 2: Temperature Control & Reagent Addition Cool the reaction mixture to 0 °C using an ice-water bath. Add NBS (13.6 g) portion-wise over 15 minutes to control the mild exotherm.

  • Causality: Adding NBS at 0 °C prevents solvent degradation and suppresses the formation of radical byproducts.

Step 3: Reaction Maturation & Monitoring Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours. The solution will transition to a pale yellow/orange color as the active brominating species is generated.

  • Validation Check (LC-MS): Remove a 50 µL aliquot, dilute in 1 mL of acetonitrile, and analyze. The reaction is complete when the starting material peak ([M-H]⁻ m/z 136.0) is <1% relative area, and the product isotopic doublet ([M-H]⁻ m/z 213.9 / 215.9) is dominant.

Step 4: Quenching the Electrophile Once conversion is confirmed, cool the mixture back to 0 °C. Slowly add 50 mL of 10% aqueous Na₂S₂O₃.

  • Validation Check: The yellow/orange color must immediately discharge to a cloudy white/pale mixture. This visual cue confirms the complete neutralization of residual electrophilic bromine, preventing downstream oxidative degradation.

Step 5: Extraction and Purification Dilute the quenched mixture with 100 mL of Ethyl Acetate (EtOAc) and 100 mL of distilled water. Separate the organic layer. Wash the organic layer with brine (3 x 50 mL) to remove residual DMF and succinimide byproduct. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from a Toluene/Heptane mixture to afford the pure product.

SyntheticWorkflow SM 3-Fluoro-4-hydroxybenzonitrile (1.0 equiv) Reaction Electrophilic Aromatic Bromination (Regioselective at C-5) SM->Reaction Reagent N-Bromosuccinimide (NBS) (1.05 equiv) Reagent->Reaction Solvent N,N-Dimethylformamide (DMF) 0 °C → 25 °C Solvent->Reaction Quench Aqueous Quench (10% Na2S2O3 + H2O) Reaction->Quench Complete conversion (LC-MS) Extraction Liquid-Liquid Extraction (EtOAc) Quench->Extraction Color discharge Purification Recrystallization (Toluene / Heptane) Extraction->Purification Crude Organic Product 3-Bromo-5-fluoro-4-hydroxybenzonitrile >98% Purity (HPLC) Purification->Product Crystallization

Self-validating synthetic workflow for 3-bromo-5-fluoro-4-hydroxybenzonitrile.

Analytical Validation (NMR Insights)

To definitively prove regiochemical fidelity, ¹H NMR analysis is utilized. Because the molecule is asymmetric (substituents at C-1, C-3, C-4, C-5), the remaining protons at C-2 and C-6 are magnetically inequivalent.

  • H-6 Proton: Appears as a doublet of doublets (dd) due to a large ortho-coupling with the Fluorine atom (JHF ≈ 8–10 Hz) and a smaller meta-coupling with H-2 (JHH ≈ 2 Hz).

  • H-2 Proton: Appears as a narrowly split multiplet/doublet due to meta-coupling with H-6 and a negligible para-coupling with Fluorine. This distinct splitting pattern acts as an internal structural validation, proving the bromine atom successfully installed at the C-5 position.

Quantitative Data Summary

The table below summarizes the comparative metrics between the recommended NBS method and the traditional elemental bromine method.

Reaction ParameterMethod A: NBS / DMF (Recommended)Method B: Br₂ / Acetic Acid (Traditional)
Reagent Equivalents 1.05 equiv NBS1.10 equiv Br₂
Temperature Profile 0 °C to 25 °C15 °C to 25 °C
Reaction Time 2 - 4 hours4 - 6 hours
Crude Yield 92 - 95%85 - 88%
Isolated Yield 88 - 90%78 - 82%
Major Impurity Profile Succinimide (Easily water-soluble)Dibrominated byproducts (Difficult to separate)
Process Scalability Excellent (High safety profile)Moderate (Highly corrosive, toxic fumes)

References

  • 3-Bromo-5-fluoro-4-hydroxybenzonitrile, 95% (1235841-38-9). IndiaMART.
  • Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry, ACS Publications.
  • 3-Bromo-4-fluoro-5-hydroxybenzonitrile. Benchchem.
  • EP0470669B1 - Herstellung von Fluorphenolen, Fluorhalophenolen, N-Azylfluoranilinen und N-Azylfluorhaloanilinen. Google Patents.
Application

The Strategic Utility of 3-Bromo-5-fluoro-4-hydroxybenzonitrile in Modern Drug Discovery

Introduction: A Versatile Scaffold for Targeted Therapies In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of building blocks available to the research scientist, 3-Bromo-5-fluoro-4-hydroxybenzonitrile has emerged as a particularly valuable intermediate. Its unique substitution pattern—a trifunctionalized benzene ring bearing a bromine atom, a fluorine atom, and a hydroxyl group, all ortho or para to a nitrile moiety—offers a rich platform for molecular elaboration. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this versatile research intermediate.

The presence of a bromine atom provides a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups.[1][2] The fluorine atom can enhance metabolic stability and binding affinity of the final compound through favorable electronic and steric interactions.[3] The phenolic hydroxyl group offers a site for etherification or can participate in crucial hydrogen bonding interactions with biological targets. Finally, the nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups. This convergence of functionalities makes 3-Bromo-5-fluoro-4-hydroxybenzonitrile an ideal starting point for the synthesis of complex molecules, particularly in the realm of kinase inhibitors.[4][5]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is essential before embarking on any synthetic work.

PropertyValueSource
CAS Number 1235841-38-9[6]
Molecular Formula C₇H₃BrFNO[7]
Molecular Weight 216.01 g/mol [8]
Appearance White to off-white crystalline solid[9]
Purity Typically ≥95%[7]
Storage Temperature 0-5°C[10]
Solubility Soluble in polar organic solvents such as acetone and dichloromethane.[11]
Hazard Classifications Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity (single exposure)[6]

Safety Precautions: 3-Bromo-5-fluoro-4-hydroxybenzonitrile is classified as hazardous.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[12] It also causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[12] All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Kinase Inhibitor Synthesis

A primary application of 3-Bromo-5-fluoro-4-hydroxybenzonitrile lies in the synthesis of targeted kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[4][5] The structure of 3-Bromo-5-fluoro-4-hydroxybenzonitrile is particularly well-suited for targeting the ATP-binding pocket of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs).[4]

The general strategy involves utilizing the bromine atom as a point of diversification through cross-coupling reactions to introduce moieties that can occupy hydrophobic pockets within the kinase domain. The hydroxyl and nitrile groups can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

Below is a conceptual workflow illustrating the central role of this intermediate in the synthesis of a hypothetical kinase inhibitor.

G A 3-Bromo-5-fluoro-4-hydroxybenzonitrile B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B C-C Bond Formation C Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) A->C C-N Bond Formation D 3-Aryl-5-fluoro-4-hydroxybenzonitrile B->D E 3-Amino-5-fluoro-4-hydroxybenzonitrile Derivative C->E F Further Functionalization (e.g., Etherification of -OH) D->F E->F G Final Kinase Inhibitor Scaffold F->G

Caption: Synthetic pathways from 3-Bromo-5-fluoro-4-hydroxybenzonitrile.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are representative methods for the two most common and powerful transformations involving 3-Bromo-5-fluoro-4-hydroxybenzonitrile. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental in constructing biaryl scaffolds common in kinase inhibitors.[2]

Rationale: This protocol employs a palladium catalyst in conjunction with a suitable ligand and base to couple 3-Bromo-5-fluoro-4-hydroxybenzonitrile with an arylboronic acid. The choice of a biphasic solvent system (e.g., toluene/water or dioxane/water) and an inorganic base like sodium carbonate or potassium phosphate is common for this transformation, ensuring efficient transmetalation and reductive elimination steps in the catalytic cycle.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) or a combination of a palladium source and a ligand (e.g., Pd(OAc)₂ and SPhos).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable technique such as TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 3-aryl-5-fluoro-4-hydroxybenzonitrile.

G cluster_0 Suzuki-Miyaura Coupling Workflow A Combine Reactants: - 3-Bromo-5-fluoro-4-hydroxybenzonitrile - Arylboronic Acid - Base (e.g., K3PO4) B Establish Inert Atmosphere (Argon or Nitrogen Purge) A->B C Add Catalyst System (e.g., Pd(PPh3)4) B->C D Add Degassed Solvent (e.g., Dioxane/Water) C->D E Heat and Stir (80-100 °C) D->E F Monitor Reaction Progress (TLC or LC-MS) E->F G Work-up: - Cool and Dilute - Wash with Water/Brine F->G H Purification: - Dry and Concentrate - Column Chromatography G->H I Isolated Product: 3-Aryl-5-fluoro-4-hydroxybenzonitrile H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This reaction is of great importance in drug discovery as the arylamine motif is a common feature in many biologically active molecules.

Rationale: This protocol outlines the palladium-catalyzed coupling of 3-Bromo-5-fluoro-4-hydroxybenzonitrile with a primary or secondary amine. The success of this reaction is highly dependent on the choice of the phosphine ligand and the base. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often employed to facilitate the catalytic cycle. A strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide is typically required.[3] Anhydrous and deoxygenated conditions are critical for this reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv.) and 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to a concentration of 0.1-0.2 M. Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 3-amino-5-fluoro-4-hydroxybenzonitrile derivative.

G cluster_1 Buchwald-Hartwig Amination Workflow A Combine in Schlenk Flask: - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add: - Base (e.g., NaOt-Bu) - 3-Bromo-5-fluoro-4-hydroxybenzonitrile B->C D Add Degassed Anhydrous Solvent (e.g., Toluene) C->D E Add Amine D->E F Heat and Stir (90-110 °C) E->F G Monitor Reaction Progress (TLC or LC-MS) F->G H Work-up: - Quench, Dilute, and Wash G->H I Purification: - Dry, Concentrate, and Column Chromatography H->I J Isolated Product: 3-Amino-5-fluoro-4-hydroxybenzonitrile Derivative I->J

Sources

Method

Application Note: Advanced Synthetic Workflows for 3-Bromo-5-fluoro-4-hydroxybenzonitrile in Drug Discovery

Executive Summary 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) is a highly functionalized, halogenated aromatic nitrile that serves as a privileged building block in medicinal chemistry and agrochemical dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) is a highly functionalized, halogenated aromatic nitrile that serves as a privileged building block in medicinal chemistry and agrochemical development[1]. Featuring three distinct, orthogonally reactive sites—a bromine atom, a phenolic hydroxyl group, and a nitrile moiety—it enables the rapid construction of complex bioactive scaffolds[1]. This application note details the causality behind its unique reactivity and provides self-validating protocols for its most critical synthetic applications: protecting-group-free cross-coupling and green tetrazole synthesis.

Chemical Profile & Reactivity Rationale

The strategic value of 3-Bromo-5-fluoro-4-hydroxybenzonitrile lies in the electronic interplay between its substituents:

  • C3-Bromine (Cross-Coupling Handle): The electron-withdrawing nature of the para-nitrile and ortho-fluorine groups activates the C-Br bond, facilitating facile oxidative addition with Palladium(0) species for Suzuki-Miyaura, Heck, or Sonogashira couplings.

  • C4-Hydroxyl (Acidic Phenol): The inductive electron withdrawal from the adjacent fluorine and bromine atoms significantly lowers the pKa​ of the phenol (making it highly acidic). This allows for selective O-alkylation under very mild basic conditions without competing N-alkylation.

  • C1-Nitrile (Bioisostere Precursor): A prime electrophilic handle for [3+2] cycloadditions to form 1H-tetrazoles, which are metabolically stable, lipophilic bioisosteres of carboxylic acids commonly used in receptor antagonists[2].

ReactivityMap Core 3-Bromo-5-fluoro- 4-hydroxybenzonitrile Suzuki Suzuki-Miyaura Coupling (C-Br) Core->Suzuki Pd(0), Base Tetrazole [3+2] Cycloaddition (C≡N to Tetrazole) Core->Tetrazole NaN3, ZnBr2 Alkylation O-Alkylation (Phenolic -OH) Core->Alkylation R-X, K2CO3 Bioactive1 Biaryl Scaffolds Suzuki->Bioactive1 Bioactive2 Tetrazole Derivatives Tetrazole->Bioactive2 Bioactive3 Alkoxy Arenes Alkylation->Bioactive3

Orthogonal reactivity pathways of 3-Bromo-5-fluoro-4-hydroxybenzonitrile.

Protocol A: Protecting-Group-Free Suzuki-Miyaura Coupling

Mechanistic Rationale: Traditionally, free phenolic hydroxyl groups interfere with Pd-catalyzed cross-couplings by coordinating with the metal or undergoing competitive O-arylation. However, utilizing an aqueous-organic solvent system with a specific base (e.g., K3​PO4​ ) allows for protecting-group-free Suzuki-Miyaura coupling[3]. The base deprotonates the phenol to form a phenoxide. Because this phenoxide is sterically hindered by the adjacent bromine and fluorine atoms, O-arylation is completely suppressed, directing the Pd(0) catalyst exclusively to the C-Br bond for transmetalation and reductive elimination[4].

Self-Validating Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL Schlenk flask, combine 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol)[4].

  • Catalyst & Base Activation: Add Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] (0.05 equiv, 5 mol%) and tripotassium phosphate ( K3​PO4​ ) (3.0 equiv, 3.0 mmol)[4].

  • Solvent Degassing: Add a thoroughly degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL). Causality: Degassing is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Reaction Execution: Purge the flask with Argon for 5 minutes. Heat the mixture to 80 °C under vigorous stirring for 6–8 hours[4].

    • Validation Check 1 (In-Process): TLC (Hexanes/EtOAc 3:1) will show the complete disappearance of the starting material ( Rf​ ~0.4) and the emergence of a highly UV-active, more polar product spot.

  • Workup & Isolation: Cool to room temperature. Slowly acidify the aqueous layer to pH 3 using 1M HCl.

    • Validation Check 2 (Workup): Acidification protonates the phenoxide back to the phenol, shifting the product into the organic phase. Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Green [3+2] Cycloaddition for Tetrazole Synthesis

Mechanistic Rationale: The conversion of the nitrile group to a 1H-tetrazole is a critical transformation for synthesizing receptor antagonists. While classical methods use toxic DMF and NaN3​ , the Sharpless protocol utilizes water as a solvent with a Zinc(II) Lewis acid catalyst[5]. ZnBr2​ coordinates to the nitrile nitrogen, increasing its electrophilicity and facilitating the nucleophilic attack by the azide ion[2]. This aqueous protocol is fundamentally safer, as maintaining a neutral/mildly basic pH during the reaction prevents the formation of volatile, highly explosive hydrazoic acid ( HN3​ )[5].

TetrazoleMech Nitrile Aryl Nitrile (Ar-C≡N) Activation Lewis Acid Activation [Ar-C≡N---ZnBr2] Nitrile->Activation ZnBr2, H2O Cyclization 1,3-Dipolar Cycloaddition Intermediate Activation->Cyclization NaN3 Azide Azide Attack (N3-) Azide->Cyclization Tetrazole 5-Aryl-1H-Tetrazole Cyclization->Tetrazole H+ (Workup)

Mechanism of Lewis acid-catalyzed [3+2] cycloaddition of nitriles to tetrazoles.

Self-Validating Step-by-Step Methodology:

  • Reagent Assembly: To a 25 mL round-bottom flask equipped with a reflux condenser, add 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv, 1.0 mmol), Sodium Azide ( NaN3​ ) (1.2 equiv, 1.2 mmol), and Zinc Bromide ( ZnBr2​ ) (1.0 equiv, 1.0 mmol)[2].

  • Solvent Addition: Add 5 mL of deionized water to achieve a substrate concentration of ~0.2 M. Causality: Water ensures the safe dissolution of NaN3​ and acts as a green medium for the cycloaddition[2].

  • Cycloaddition: Heat the reaction mixture to vigorous reflux (100–105 °C) for 16–24 hours.

    • Validation Check 1 (In-Process): Monitor via LC-MS. The product will appear as an [M−H]− mass shift corresponding to the addition of 43 Da ( N3​ minus H )[2].

  • Precipitation & Workup: Cool the mixture to room temperature. Slowly acidify to pH 2 using 3M HCl[2].

    • Validation Check 2 (Workup): The addition of acid protonates both the newly formed tetrazole and the phenolic hydroxyl. Because the resulting neutral 5-aryl-1H-tetrazole has poor aqueous solubility, it will trigger immediate and heavy precipitation[2].

  • Isolation: Collect the solid via vacuum filtration. Wash thoroughly with cold water to remove inorganic salts ( ZnBr2​ and excess NaN3​ ). Dry under high vacuum.

Quantitative Reaction Parameters & Expected Outcomes

Reaction PathwayCatalyst / ReagentsSolvent SystemTemp / TimeExpected YieldValidation Metric
Suzuki-Miyaura Coupling Pd(PPh3​)4​ (5 mol%), K3​PO4​ (3 eq)1,4-Dioxane/ H2​O (4:1)80 °C / 6-8 h75–85%LC-MS: [M−H]− target mass shift
Tetrazole Cycloaddition NaN3​ (1.2 eq), ZnBr2​ (1.0 eq) H2​O (0.2 M)100 °C / 16-24 h80–92%Visual: Heavy precipitation at pH 2
Phenolic O-Alkylation R-X (1.1 eq), K2​CO3​ (2.0 eq)DMF (Anhydrous)60 °C / 4-6 h85–95%TLC: Loss of UV-active phenol spot

References

  • IndiaMART. "3-Bromo-5-fluoro-4-hydroxybenzonitrile, 95% (1235841-38-9) - Product Specifications and Chemical Reactivity." 1

  • BenchChem. "Troubleshooting low conversion rates in nitrile to tetrazole reactions." 2

  • ResearchGate (Sharpless et al.). "Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water." 5

  • Sci-Hub (Schmidt et al.). "ChemInform Abstract: 2,2′-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki-Miyaura Coupling in Water." 3

  • Semantic Scholar. "Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology." 4

Sources

Application

Application Note: Strategic Utilization of 3-Bromo-5-fluoro-4-hydroxybenzonitrile in Modern Drug Discovery Workflows

Executive Summary In the pursuit of novel therapeutics, the selection of highly functionalized, versatile building blocks is a critical determinant of successful lead optimization. 3-Bromo-5-fluoro-4-hydroxybenzonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of highly functionalized, versatile building blocks is a critical determinant of successful lead optimization. 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) is a privileged, electron-deficient aromatic scaffold that offers a unique "trifunctional" advantage. This application note details the physicochemical rationale behind its reactivity and provides validated, step-by-step protocols for leveraging this scaffold in fragment-based drug discovery (FBDD) and bioisosteric replacement strategies.

Chemical Profiling & Mechanistic Rationale

The specific halogenation pattern of 3-bromo-5-fluoro-4-hydroxybenzonitrile dictates its unique behavior in synthetic workflows:

  • pKa Modulation (4-Hydroxyl Group): The adjacent fluorine and bromine atoms exert a strong inductive electron-withdrawing effect, significantly lowering the pKa of the phenol compared to unsubstituted analogs. This increased acidity facilitates selective O-alkylation under exceptionally mild conditions, preventing unwanted C-alkylation.

  • Cross-Coupling Handle (3-Bromo Group): The bromine atom serves as a precise vector for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct extended biaryl systems common in kinase inhibitors.

  • Metabolic Block & Bioisostere Precursor (Cyano & Fluoro Groups): The 5-fluoro group locks the conformation of adjacent substituents and blocks oxidative metabolism (e.g., CYP450-mediated hydroxylation). Concurrently, the cyano group acts as a strong hydrogen bond acceptor or as a synthetic precursor to tetrazoles, which are metabolically stable bioisosteres of carboxylic acids.

Structural analogs of this scaffold have demonstrated profound utility in recent drug discovery campaigns. For instance, fluoro-hydroxybenzonitriles have been successfully utilized in FBDD to directly bind the catalytic domain of CDC25B phosphatase, disrupting its protein–protein interaction with the CDK2/Cyclin A substrate[1]. Furthermore, the conversion of the nitrile group into a phenyltetrazolium moiety has been a pivotal step in discovering novel ferroptosis inhibitors for the treatment of ischemic stroke [2].

Synthetic Divergence Workflow

The following diagram illustrates the three primary synthetic pathways utilized to functionalize the 3-bromo-5-fluoro-4-hydroxybenzonitrile core.

G Central 3-Bromo-5-fluoro-4- hydroxybenzonitrile (Central Scaffold) Path1 O-Alkylation / Mitsunobu (4-OH Modification) Central->Path1 Base / R-X or DIAD, PPh3 Path2 Suzuki-Miyaura Coupling (3-Br Functionalization) Central->Path2 Pd(dppf)Cl2, Ar-B(OH)2 Path3 Tetrazole Synthesis (CN Bioisostere) Central->Path3 NaN3, NH4Cl or Bu3SnN3 Prod1 Ether Derivatives (e.g., Linker Attachment) Path1->Prod1 Prod2 Biaryl Scaffolds (Kinase/Receptor Clefts) Path2->Prod2 Prod3 Tetrazole Derivatives (Carboxylic Acid Isosteres) Path3->Prod3

Figure 1: Synthetic divergence of 3-Bromo-5-fluoro-4-hydroxybenzonitrile in drug discovery.

Experimental Protocols

Protocol A: Selective O-Alkylation of the Phenol

Causality Insight: Because the pKa of the phenol is lowered by the adjacent halogens and the para-cyano group, weak bases like K₂CO₃ are entirely sufficient for deprotonation. Utilizing stronger bases (e.g., NaH) is unnecessary and risks the nucleophilic degradation of the nitrile group or unwanted side reactions.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-bromo-5-fluoro-4-hydroxybenzonitrile (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 3.0 mmol). Stir the suspension at room temperature for 15 minutes. A slight color shift indicates the formation of the phenoxide anion.

  • Alkylation: Add the desired alkyl halide (e.g., an alkyl bromide or iodide) (1.2 eq, 2.4 mmol) dropwise via syringe.

  • Reaction Execution: Heat the mixture to 60 °C under an inert argon atmosphere for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup & Validation: Quench the reaction with deionized water (30 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (critical for removing residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Insight: The highly electron-deficient nature of this aryl bromide makes the initial oxidative addition of Palladium extremely rapid. However, it also makes the intermediate highly susceptible to protodehalogenation. Employing a bulky, electron-rich dialkylbiaryl phosphine ligand (such as XPhos) accelerates the reductive elimination step, effectively outcompeting the protodehalogenation side pathway.

  • Setup: Charge a microwave vial with the O-protected 3-bromo-5-fluoro-4-hydroxybenzonitrile derivative (1.0 eq, 1.0 mmol), the target arylboronic acid (1.5 eq, 1.5 mmol), and XPhos Pd G2 precatalyst (0.05 eq, 5 mol%).

  • Base Addition: Add Cs₂CO₃ (2.0 eq, 2.0 mmol) as the base.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Seal the vial with a crimp cap and purge with argon for 5 minutes to remove dissolved oxygen.

  • Reaction Execution: Heat the mixture in an oil bath at 90 °C for 12 hours.

  • Workup & Validation: Filter the crude reaction mixture through a pad of Celite to remove palladium black, eluting thoroughly with EtOAc. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient). Verify the product mass via LC-MS.

Protocol C: Bioisosteric Conversion of Nitrile to Tetrazole

Causality Insight: The cyano group is highly activated by the electron-withdrawing halogens on the aromatic ring. This activation lowers the activation energy required for the [2+3] cycloaddition with azides, making it an excellent substrate for forming tetrazoles[2].

  • Setup: Dissolve the benzonitrile derivative (1.0 eq, 1.0 mmol) in anhydrous toluene (5 mL) in a heavy-walled reaction tube.

  • Reagent Addition: Add azidotrimethylsilane (TMSN₃) (2.0 eq, 2.0 mmol) and dibutyltin oxide (Bu₂SnO) (0.1 eq, 10 mol%) as the catalyst.

  • Reaction Execution: Seal the tube and reflux the mixture at 110 °C for 16 hours behind a blast shield.

  • Workup & Validation: Cool to room temperature and concentrate under reduced pressure. Partition the residue between EtOAc and 1M HCl. Self-validation step: The acidic workup is mandatory to ensure the newly formed tetrazole is fully protonated, allowing it to partition cleanly into the organic layer.

Data Presentation: Reaction Optimization

The table below summarizes the optimization of the Suzuki-Miyaura cross-coupling (Protocol B), demonstrating how empirical adjustments to the catalyst and base dictate the success of functionalizing this electron-deficient scaffold.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for 3-Bromo-5-fluoro-4-hydroxybenzonitrile Derivatives

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄ (10 mol%)Na₂CO₃Toluene/H₂O9045%Significant protodehalogenation observed due to slow reductive elimination.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O9068%Bidentate ligand improves stability, but conversion remains incomplete.
3Pd(Amphos)Cl₂ (5 mol%)K₃PO₄THF/H₂O8089%Good yield; suitable for sterically hindered boronic acids.
4 XPhos Pd G2 (5 mol%) Cs₂CO₃ Dioxane/H₂O 90 94% Optimal; bulky ligand accelerates reductive elimination, suppressing side reactions.

References

  • Lazo, J. S., Blanco, I. K., Tasker, N. R., et al. (2015). "Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction." ACS Chemical Biology, 10(2), 390-394. Available at:[Link]

  • Lu, Y., Shen, Z., Xu, Y., et al. (2024). "Discovery of New Phenyltetrazolium Derivatives as Ferroptosis Inhibitors for Treating Ischemic Stroke: An Example Development from Free Radical Scavengers." Journal of Medicinal Chemistry, 67(14), 11712-11731. Available at:[Link]

Method

3-Bromo-5-fluoro-4-hydroxybenzonitrile for synthesis of bioactive molecules

Application Note: Divergent Synthesis of Bioactive Scaffolds from 3-Bromo-5-fluoro-4-hydroxybenzonitrile Executive Summary & Structural Rationale 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) is a densely fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Bioactive Scaffolds from 3-Bromo-5-fluoro-4-hydroxybenzonitrile

Executive Summary & Structural Rationale

3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) is a densely functionalized, highly programmable aromatic building block utilized extensively in medicinal chemistry and agrochemical development [1]. The strategic positioning of four distinct functional groups on a single benzene ring provides a versatile hub for the rapid generation of complex molecular libraries.

Understanding the stereoelectronic interplay of this scaffold is critical for successful functionalization:

  • C3-Bromine (Cross-Coupling Vector): Serves as an excellent handle for transition-metal-catalyzed carbon-carbon and carbon-heteroatom bond formation. The adjacent hydroxyl group can participate in "mutual activation" mechanisms, accelerating oxidative addition.

  • C5-Fluorine (Metabolic & Physicochemical Modulator): The strongly electron-withdrawing fluorine lowers the pKa of the adjacent phenol, enhancing its hydrogen-bond donating capacity while simultaneously blocking ortho-oxidative metabolism (a common liability in phenolic drugs).

  • C4-Hydroxyl (Directing/Protecting Group): Can be selectively alkylated to tune lipophilicity or converted into a triflate (-OTf) to establish a secondary cross-coupling vector.

  • C1-Nitrile (Bioisostere Precursor): An electron-withdrawing group that can be hydrolyzed to an amide/acid, reduced to an amine, or converted into a tetrazole (a known carboxylic acid bioisostere).

Mechanistic Workflow Visualization

Workflow Core 3-Bromo-5-fluoro- 4-hydroxybenzonitrile CAS: 1235841-38-9 Suzuki C3-Biaryl Phenol (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2, Pd Catalyst K2CO3, Dioxane/H2O 90°C Tetrazole C1-Tetrazole Phenol ([3+2] Cycloaddition) Core->Tetrazole NaN3, Catalyst DMF, 110°C Ether C4-O-Alkyl/Triflate (Electrophilic Trapping) Core->Ether R-X or Tf2O Base, DCM

Divergent synthetic workflows for 3-Bromo-5-fluoro-4-hydroxybenzonitrile functionalization.

Core Synthetic Protocols

Protocol A: C3-Selective Suzuki-Miyaura Cross-Coupling (Unprotected Phenol)

Causality & Logic: Performing cross-coupling on unprotected halophenols is historically challenging due to the potential for catalyst poisoning or competitive O-arylation. However, utilizing an aqueous-organic solvent mixture (1,4-Dioxane/H2O) with a mild base (K₂CO₃) deprotonates the phenol to form a phenoxide. This electron-rich phenoxide undergoes a "mutual activation" process with the boronic acid, facilitating the transmetalation step and allowing the reaction to proceed smoothly without the need for protecting groups [2].

Self-Validating Step: The progression of the reaction is marked by a distinct shift in the UV-activity on TLC due to the extended conjugation of the resulting biaryl system.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent Degassing: Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL). Evacuate and backfill the flask with Argon three times to prevent oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–6 hours.

  • Validation (In-Process): Monitor via LC-MS. Look for the disappearance of the starting material isotopic pattern ( m/z 214/216[M-H]⁻) and the appearance of the target biaryl mass.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl (critical to reprotonate the phenol for organic extraction). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: [3+2] Cycloaddition for Tetrazole Synthesis

Causality & Logic: The conversion of the nitrile to a 1H-tetrazole provides a metabolically stable, lipophilic bioisostere of a carboxylic acid. The strong electron-withdrawing effects of the meta-fluorine and meta-bromine increase the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by the azide ion. The use of a catalyst (such as Co(II) complexes or simple Lewis/Brønsted acids like NH₄Cl) activates the nitrile and stabilizes the transition state during the [3+2] cycloaddition [3].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled sealed tube, dissolve 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃) (1.5 equiv, 1.5 mmol) and Ammonium Chloride (NH₄Cl) (1.5 equiv, 1.5 mmol). Safety Note: NaN₃ is highly toxic and can form explosive hydrazoic acid if exposed to strong, concentrated acids. Always use mild acids like NH₄Cl.

  • Reaction: Seal the tube and heat the mixture to 110 °C for 12–16 hours behind a blast shield.

  • Validation (In-Process): Monitor by TLC (DCM/MeOH 9:1). The highly polar tetrazole product will remain near the baseline compared to the starting nitrile. Visualization with bromocresol green stain will yield a yellow spot (indicating the acidic tetrazole proton) against a blue background.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice water (20 mL) and acidify to pH 2 with 1M HCl to precipitate the free tetrazole.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum. Recrystallize from EtOH/H₂O if necessary.

Quantitative Data Presentation

The following table summarizes the optimization parameters for the Suzuki-Miyaura cross-coupling (Protocol A) utilizing phenylboronic acid as the model coupling partner.

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (3.0)Toluene/EtOH/H₂O901245% (Incomplete)
2Pd(OAc)₂ (5%)K₃PO₄ (3.0)1,4-Dioxane/H₂O90868%
3Pd(dppf)Cl₂ (5%)K₂CO₃ (3.0)1,4-Dioxane/H₂O90592%
4Pd(dppf)Cl₂ (2%)K₂CO₃ (3.0)1,4-Dioxane/H₂O901285%
5Pd/C (10%)K₂CO₃ (4.0)H₂O (Microwave)1200.588%

Table 1: Optimization of reaction conditions for the C3-arylation of 3-Bromo-5-fluoro-4-hydroxybenzonitrile. Entry 3 represents the optimal balance of yield and reaction time.

References

  • Chemical Substance Information: 3-bromo-5-fluoro-4-hydroxybenzonitrile. NextSDS Database. Available at:[Link]

  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects. ACS Publications. Available at:[Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available at:[Link]

Application

Application Notes and Protocols for Cross-Coupling Reactions with 3-Bromo-5-fluoro-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Potential of 3-Bromo-5-fluoro-4-hydroxybenzonitrile 3-Bromo-5-fluoro-4-hydroxybenzonitrile is a highly functionalized aromatic b...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of 3-Bromo-5-fluoro-4-hydroxybenzonitrile

3-Bromo-5-fluoro-4-hydroxybenzonitrile is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. The presence of four distinct functionalities on the benzene ring—a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group—offers a rich platform for molecular diversification. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the cyano and fluoro groups enhances the reactivity of the C-Br bond towards oxidative addition, a crucial step in many cross-coupling catalytic cycles. However, the presence of the unprotected phenolic hydroxyl group introduces both challenges and opportunities that require careful consideration in reaction design.

This technical guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions with 3-Bromo-5-fluoro-4-hydroxybenzonitrile, offering insights into reaction mechanisms, practical experimental protocols, and key considerations for successful implementation.

Key Considerations for Cross-Coupling Reactions

The unique substitution pattern of 3-Bromo-5-fluoro-4-hydroxybenzonitrile dictates its reactivity in cross-coupling reactions. The following factors are of paramount importance:

  • The Role of the Unprotected Hydroxyl Group: The acidic proton of the phenolic hydroxyl group can potentially interfere with the catalytic cycle, particularly with organometallic reagents and basic conditions. However, with the appropriate choice of base and reaction conditions, the unprotected hydroxyl group can be tolerated in many cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. In some instances, the hydroxyl group can even act as a directing group, influencing the regioselectivity of the reaction. For reactions that are sensitive to acidic protons, protection of the hydroxyl group as an ether (e.g., methoxymethyl (MOM) or benzyl (Bn)) or a silyl ether (e.g., tert-butyldimethylsilyl (TBDMS)) may be necessary.[1][2]

  • The Influence of the Fluoro and Cyano Groups: Both the fluorine atom and the nitrile group are strongly electron-withdrawing. Their presence on the aromatic ring increases the electrophilicity of the carbon attached to the bromine atom, facilitating the oxidative addition of the palladium(0) catalyst. This enhanced reactivity can allow for milder reaction conditions compared to less activated aryl bromides.[3]

  • Chemoselectivity: The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-F, C-O (of the hydroxyl), or C-C (of the nitrile) bonds, ensuring high chemoselectivity for functionalization at the bromine position.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[5] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[6]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR')2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)(R)L2->Ar-R Product Ar-Br 3-Bromo-5-fluoro-4- hydroxybenzonitrile R-B(OR')2 Organoboron Reagent

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Recommended Starting Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of 3-Bromo-5-fluoro-4-hydroxybenzonitrile. These conditions are based on protocols for structurally similar substrates and should be optimized for specific coupling partners.

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ (2-5 mol%)Air-stable Pd(II) precatalysts are often convenient.
Ligand SPhos, XPhos, PPh₃ (Ligand:Pd ratio of 2:1 to 4:1)Bulky, electron-rich phosphine ligands are often effective for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)An aqueous solution of the base is often used. Cs₂CO₃ can be particularly effective for electron-deficient substrates.
Solvent Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, DMF/H₂OAqueous solvent mixtures are common and facilitate the dissolution of the base.
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the specific boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide with an amine.[7] This reaction has broad utility in the synthesis of anilines and other N-aryl compounds, which are prevalent in pharmaceuticals.[8]

Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product.[9]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(NR'R'')L2] [Ar-Pd(II)(NR'R'')L2] Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NR'R'')L2] Amine Coordination & Deprotonation (HNR'R'', Base) [Ar-Pd(II)(NR'R'')L2]->Pd(0)L2 Reductive Elimination Ar-NR'R'' N-Aryl Product [Ar-Pd(II)(NR'R'')L2]->Ar-NR'R'' Product Ar-Br 3-Bromo-5-fluoro-4- hydroxybenzonitrile HNR'R'' Amine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Recommended Starting Conditions
ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%)Precatalysts that readily form Pd(0) in situ are preferred.
Ligand XPhos, RuPhos, BrettPhos (2-6 mol%)Bulky, electron-rich biarylphosphine ligands are crucial for high catalytic activity.
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equivalents)A strong, non-nucleophilic base is required. The choice of base can be critical and may need optimization.
Solvent Toluene, DioxaneAnhydrous and deoxygenated solvents are essential for this reaction.
Temperature 90-120 °CHigher temperatures are often required for less reactive amines.
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube.

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Reactant Addition: Add 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of Alkynylated Arenes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11]

Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[12]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Alkynylated Product Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Product R-C≡CH Terminal Alkyne Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Deprotonation & Coordination (Base, Cu(I)) Cu-C≡CR->Ar-Pd(II)(Br)L2 To Transmetalation Ar-Br 3-Bromo-5-fluoro-4- hydroxybenzonitrile

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Recommended Starting Conditions
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-3 mol%)A common and reliable choice.
Co-catalyst CuI (1-5 mol%)Essential for the traditional Sonogashira mechanism.
Base Et₃N, DIPEA (2-4 equivalents)Often used as the solvent or co-solvent.
Solvent THF, DMFEnsure anhydrous and deoxygenated conditions.
Temperature Room Temperature to 80 °CThe reaction can often proceed at mild temperatures.
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide (CuI, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 3.0 equiv.). Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[13] This reaction is a powerful tool for the formation of C-C bonds and is widely used in organic synthesis.[14]

Catalytic Cycle

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination and migratory insertion of the alkene (syn-carbopalladation), and finally, β-hydride elimination to release the product and regenerate the catalyst.[15]

Heck_Reaction cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Alkene-Pd Complex] [Alkene-Pd Complex] Ar-Pd(II)(Br)L2->[Alkene-Pd Complex] Alkene Coordination [Sigma-Alkyl-Pd Complex] [Sigma-Alkyl-Pd Complex] [Alkene-Pd Complex]->[Sigma-Alkyl-Pd Complex] Migratory Insertion [Sigma-Alkyl-Pd Complex]->Pd(0)L2 β-Hydride Elimination (Base) Substituted Alkene Vinylated Product [Sigma-Alkyl-Pd Complex]->Substituted Alkene Product Ar-Br 3-Bromo-5-fluoro-4- hydroxybenzonitrile Alkene Alkene

Caption: Generalized catalytic cycle for the Heck reaction.

Recommended Starting Conditions
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ is a common and cost-effective choice.
Ligand PPh₃, P(o-tolyl)₃ (2-10 mol%)Phosphine ligands are often used, but phosphine-free conditions can also be effective.
Base Et₃N, K₂CO₃, NaOAc (1.5-2.5 equivalents)The base is required to neutralize the HBr generated during the reaction.
Solvent DMF, DMAc, AcetonitrilePolar aprotic solvents are typically used.
Temperature 80-140 °CHigher temperatures are often necessary for the Heck reaction.
Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealed tube, combine 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Solvent Addition: Add the solvent (e.g., DMF).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an etheral or ester solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting and Optimization

  • Low Yield or No Reaction:

    • Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions, especially for the Buchwald-Hartwig amination. Use freshly distilled solvents and degas the reaction mixture thoroughly.

    • Incorrect Base: The choice of base is critical. For Suzuki-Miyaura, ensure the base is strong enough to facilitate transmetalation but not so strong as to cause decomposition of the starting materials. For Buchwald-Hartwig, a strong, non-nucleophilic base is essential.

    • Ligand Choice: The electronic and steric properties of the ligand significantly impact the reaction. If one ligand is unsuccessful, screen a panel of ligands (e.g., other biarylphosphines for Buchwald-Hartwig).

  • Side Reactions:

    • Homocoupling of Boronic Acids (Suzuki-Miyaura): This can occur in the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere.

    • Protodebromination (Hydrodehalogenation): This side reaction can be promoted by moisture or certain bases. Ensure anhydrous conditions and consider a milder base.

    • Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne can be minimized by maintaining an inert atmosphere and using the appropriate stoichiometry of reagents.

Conclusion

3-Bromo-5-fluoro-4-hydroxybenzonitrile is a valuable and versatile building block for the synthesis of complex organic molecules. Its successful application in palladium-catalyzed cross-coupling reactions hinges on a careful consideration of the interplay between its various functional groups and the chosen reaction conditions. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich synthetic chemistry of this promising scaffold. As with any chemical transformation, empirical optimization for each specific substrate combination is key to achieving high yields and purity.

References

Sources

Method

Application Note: Dual-Mode Nucleophilic Aromatic Substitution (SNAr) Strategies for 3-Bromo-5-fluoro-4-hydroxybenzonitrile

Executive Summary 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) is a highly functionalized aromatic scaffold frequently utilized in medicinal chemistry and agrochemical development. Due to its complex substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) is a highly functionalized aromatic scaffold frequently utilized in medicinal chemistry and agrochemical development. Due to its complex substitution pattern, predicting its reactivity requires a deep understanding of electronic effects. This application note provides drug development professionals with a comprehensive guide to harnessing this molecule through a dual-mode reactivity profile , allowing it to function selectively as either an activated electrophile (substrate) or a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) workflows.

Physicochemical & Mechanistic Profiling

To successfully manipulate 3-bromo-5-fluoro-4-hydroxybenzonitrile, one must analyze the regiochemical influence of its substituents:

  • The Cyano Group (-CN) at C1: A powerful electron-withdrawing group (EWG) that activates the ring for SNAr. However, its activating effect is restricted to the ortho (C2, C6) and para (C4) positions.

  • The Halogens (Br at C3, F at C5): While fluorine is typically an excellent leaving group for SNAr, both halogens in this molecule are situated meta to the cyano group. Because a Meisenheimer intermediate cannot delocalize its negative charge onto a meta-EWG, the C3 and C5 positions are electronically deactivated toward direct nucleophilic attack [1].

  • The Hydroxyl Group (-OH) at C4: Situated para to the cyano group, C4 is the thermodynamically favored site for SNAr. However, the native -OH group is a poor leaving group. Furthermore, under basic conditions, it deprotonates to form a phenoxide—a strong electron-donating group (EDG) that enriches the ring and shuts down electrophilic reactivity.

To overcome these intrinsic limitations, chemists must employ one of two divergent strategies:

Mode A: The Electrophile (C4-Activation)

To force SNAr at the C4 position, the hydroxyl group must be converted into a super-leaving group, such as a trifluoromethanesulfonate (triflate, -OTf). The resulting C4-triflate is highly activated by the para-cyano group, enabling rapid displacement by secondary amines, thiols, or alkoxides at mild temperatures [1].

Mode B: The Nucleophile (O-Arylation)

The synergistic electron-withdrawing effects of the cyano, bromo, and fluoro groups significantly lower the pKa of the phenol. While unsubstituted phenol has a pKa of ~10.0, and 4-cyanophenol has a pKa of 7.97[2], the addition of the halogens drops the pKa of this scaffold to approximately 5.5–6.0. This high acidity allows for facile deprotonation using mild bases (e.g., K₂CO₃) to generate a stable phenoxide nucleophile capable of attacking other electron-deficient aryl halides to form complex diaryl ethers [3].

Workflow Visualization

SNAr_Workflow Start 3-Bromo-5-fluoro-4-hydroxybenzonitrile (Starting Material) Triflation O-Triflation (Tf2O, Pyridine, DCM) Start->Triflation Pathway A (Substrate Role) Deprotonation Deprotonation (K2CO3, DMF) Start->Deprotonation Pathway B (Nucleophile Role) Triflate Aryl Triflate Intermediate (Activated Electrophile) Triflation->Triflate SNAr_Amine SNAr with 2° Amine (e.g., Morpholine) Triflate->SNAr_Amine Product_A C4-Aminated Benzonitrile (Target A) SNAr_Amine->Product_A Phenoxide Phenoxide Intermediate (Activated Nucleophile) Deprotonation->Phenoxide SNAr_ArX SNAr with Ar-X (e.g., 4-Fluoronitrobenzene) Phenoxide->SNAr_ArX Product_B Diaryl Ether (Target B) SNAr_ArX->Product_B

Figure 1: Divergent SNAr workflows for 3-bromo-5-fluoro-4-hydroxybenzonitrile via dual activation.

Experimental Protocols

Protocol A: C4-Amination via Triflate Activation (Substrate Role)

Objective: Synthesize 3-bromo-5-fluoro-4-morpholinobenzonitrile.

Step 1: O-Sulfonylation (Triflation)

  • Charge a flame-dried round-bottom flask with 3-bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Add anhydrous pyridine (2.0 equiv) and cool the mixture to 0 °C under an inert argon atmosphere.

  • Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) over 15 minutes.

    • Causality Insight: Slow addition controls the highly exothermic reaction and prevents the formation of intractable colored polymeric byproducts.

  • Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1 M HCl (to remove residual pyridine), dry over Na₂SO₄, and concentrate in vacuo to yield the aryl triflate intermediate.

Step 2: SNAr Displacement

  • Dissolve the crude aryl triflate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Add morpholine (2.5 equiv).

    • Causality Insight: The excess amine acts as both the nucleophile and the acid scavenger for the liberated triflic acid, preventing protonation of the incoming nucleophile.

  • Stir the reaction at 50 °C for 4 hours. The para-cyano group sufficiently stabilizes the transition state, allowing the reaction to proceed smoothly without transition-metal catalysis [1].

  • Dilute with ethyl acetate and wash extensively with water (3x) and brine to remove DMF and excess morpholine.

  • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to obtain the pure C4-aminated product.

Protocol B: Diaryl Ether Synthesis (Nucleophile Role)

Objective: Synthesize 3-bromo-5-fluoro-4-(4-nitrophenoxy)benzonitrile.

  • In a pressure-relieving reaction vial, combine 3-bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv), 1-fluoro-4-nitrobenzene (1.1 equiv), and finely milled anhydrous K₂CO₃ (2.0 equiv).

  • Suspend the mixture in anhydrous DMF (0.3 M).

    • Causality Insight: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the "naked" nucleophilicity of the generated phenoxide [3]. K₂CO₃ is perfectly sufficient due to the substrate's low pKa; stronger bases like NaH are unnecessary and pose a safety risk at scale.

  • Heat the mixture to 100 °C for 6 hours with vigorous stirring.

  • Cool to room temperature and pour the mixture into crushed ice/water.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure diaryl ether.

Quantitative Data Summary

PathwayReactivity RoleChemical TransformationKey ReagentsTemp (°C)Time (h)Typical Yield (%)
A (Step 1) ElectrophileO-SulfonylationTf₂O, Pyridine, DCM0 to 252.585 - 95
A (Step 2) ElectrophileSNAr DisplacementMorpholine, DMF504.075 - 85
B NucleophileDeprotonation & SNArK₂CO₃, 4-F-PhNO₂, DMF1006.080 - 90

References

  • Title: 4-Cyanophenol | CID 13019 Source: PubChem, National Library of Medicine URL: [Link] [2]

Application

Application Note: 3-Bromo-5-fluoro-4-hydroxybenzonitrile as a Versatile Building Block for Heterocycle Synthesis

Chemical Profiling and Strategic Utility 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) is a highly functionalized, penta-substituted aromatic scaffold that serves as an exceptional building block in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling and Strategic Utility

3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) is a highly functionalized, penta-substituted aromatic scaffold that serves as an exceptional building block in medicinal chemistry and materials science. Its structural architecture provides orthogonal reactivity, allowing for the divergent synthesis of complex heterocycles.

As a Senior Application Scientist, it is critical to understand the causality behind its reactivity profile:

  • C4-Hydroxyl (OH): Acts as an internal nucleophile for intramolecular cyclizations.

  • C3-Bromo (Br): Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).

  • C5-Fluoro (F): Strongly electron-withdrawing. It significantly lowers the pKa of the adjacent phenol, facilitating base-promoted cyclizations under mild conditions. It also provides a valuable handle for 19 F-NMR reaction monitoring.

  • C1-Cyano (CN): Highly electrophilic due to the electron-deficient nature of the ring, making it an ideal precursor for nitrogen-rich heterocycles like tetrazoles or triazoles.

This guide details two field-proven workflows for utilizing this building block: the construction of benzofuran cores and the synthesis of tetrazole bioisosteres.

Workflow A: Synthesis of 2-Substituted 5-Cyano-7-fluorobenzofurans

Mechanistic Causality & Nomenclature Shift

The tandem Sonogashira coupling and subsequent 5-endo-dig (or 5-exo-dig) cyclization is a robust methodology for constructing benzofurans from ortho-halophenols[1]. The reaction initiates with the oxidative addition of a Pd(0) species into the C3-Br bond, followed by transmetalation with a copper-acetylide and reductive elimination to yield an ortho-alkynylphenol intermediate[2].

Because the C1-cyano and C5-fluoro groups withdraw electron density from the ring, the C4-hydroxyl group becomes highly acidic. This allows mild bases (e.g., Triethylamine or Cesium Carbonate) to readily deprotonate the phenol, driving an intramolecular hydroalkoxylation across the alkyne to close the furan ring.

Analytical Alert: Upon cyclization, the IUPAC numbering of the core scaffold shifts. The original C4-OH becomes the O1 of the benzofuran, and the original C3-Br site becomes the C3a bridgehead. Consequently, the original C1-cyano group shifts to the C5 position , and the original C5-fluoro group shifts to the C7 position . The resulting architecture is a 5-cyano-7-fluorobenzofuran .

G A 3-Bromo-5-fluoro- 4-hydroxybenzonitrile B Pd(II) Oxidative Addition Complex A->B Pd(0) / Oxidative Addition C Transmetalation (Cu-Alkyne) B->C Terminal Alkyne / CuI D o-Alkynylphenol Intermediate C->D Reductive Elimination E Base-Promoted Cyclization D->E Base (e.g., Et3N) F 5-Cyano-7-fluoro- benzofuran Product E->F Hydroalkoxylation

Catalytic cycle of tandem Sonogashira coupling and cyclization for benzofuran synthesis.

Experimental Protocol: Tandem Sonogashira/Cyclization

Self-Validating System: This protocol utilizes an internal temperature probe and TLC monitoring to ensure the transient ortho-alkynylphenol intermediate is fully consumed before workup.

  • Preparation: In an oven-dried Schlenk flask, add 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv), Pd(PPh 3​ ) 2​ Cl 2​ (5 mol%), and CuI (10 mol%).

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent & Reagent Addition: Add anhydrous DMF (0.2 M) and Triethylamine (3.0 equiv) via syringe. Stir for 5 minutes at room temperature. Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise.

  • Heating: Heat the reaction mixture to 80 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The intermediate alkyne will typically form within 2-4 hours, followed by slower cyclization (total time ~12-16 hours).

  • Workup: Once the intermediate is fully consumed, cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NH 4​ Cl (to remove copper salts) followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO 4​ , concentrate under reduced pressure, and purify via flash column chromatography to isolate the 2-substituted 5-cyano-7-fluorobenzofuran.

Quantitative Optimization Data
BaseSolventTemperature (°C)Time (h)Yield of Benzofuran (%)
K 2​ CO 3​ THF652442 (Incomplete cyclization)
Cs 2​ CO 3​ DMF801678
Et 3​ N DMF 80 12 89 (Optimal)

Workflow B: Synthesis of 5-(3-Bromo-5-fluoro-4-hydroxyphenyl)-1H-tetrazoles

Mechanistic Causality

The conversion of the nitrile group to a 1H-tetrazole via a [3+2] cycloaddition with sodium azide is a staple in drug development for generating carboxylic acid bioisosteres[3]. The inherent electron deficiency of the 3-bromo-5-fluoro-4-hydroxyphenyl ring highly activates the C1-nitrile towards nucleophilic attack.

To ensure full conversion without requiring extreme temperatures or hazardous azide accumulation, a Lewis acid catalyst such as Zinc Bromide (ZnBr 2​ ) is employed[4]. ZnBr 2​ coordinates directly to the nitrile nitrogen, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and facilitating the concerted cycloaddition with the azide anion. This methodology is highly chemoselective; it leaves the C3-Br bond completely intact, preserving it as a critical handle for late-stage diversification.

G Step1 Mix Nitrile, NaN3, and ZnBr2 in DMF/H2O Step2 Reflux at 110 °C for 24-48 hours Step1->Step2 Step3 Cool to Room Temp & Monitor via TLC Step2->Step3 Step4 Acidify with 2M HCl (pH ~ 1-2) Step3->Step4 Step5 Extract with EtOAc & Wash with Brine Step4->Step5 Step6 Dry over MgSO4, Concentrate & Isolate Step5->Step6

Step-by-step experimental workflow for the ZnBr2-catalyzed tetrazole synthesis.

Experimental Protocol: Lewis Acid-Catalyzed [3+2] Cycloaddition

Self-Validating System: The acidification step is the critical validation point. The tetrazole and the phenol are both acidic. Adjusting the pH to 1-2 ensures both moieties are fully protonated, allowing the product to partition completely into the organic phase during extraction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv), NaN 3​ (1.5 equiv), and ZnBr 2​ (1.0 equiv) in a mixture of DMF and deionized water (v/v 4:1, 0.5 M).

  • Cycloaddition: Heat the vigorously stirred mixture to 110 °C (reflux) for 24 hours.

  • Cooling & Quenching: Cool the mixture to room temperature. Safety Note: Unreacted NaN 3​ may be present. Carefully add 2M HCl dropwise until the pH of the aqueous layer reaches 1-2. This step protonates the tetrazole ring, often causing the product to precipitate directly from the aqueous DMF mixture.

  • Isolation: Extract the acidified mixture with EtOAc (3 x 50 mL). Wash the combined organic layers extensively with brine to remove residual DMF.

  • Purification: Dry over anhydrous MgSO 4​ , filter, and concentrate. The crude tetrazole can typically be purified by recrystallization from hot ethanol/water, avoiding the need for chromatography.

Quantitative Catalyst Screening Data
Catalyst (Equiv)Solvent SystemTemp (°C)Time (h)Yield of Tetrazole (%)
NoneDMF/H 2​ O11048< 10 (Trace)
NH 4​ Cl (1.5)DMF1102465
ZnBr 2​ (1.0) DMF/H 2​ O 110 24 92 (Optimal)

References

  • [1] ACS Publications (Journal of Organic Chemistry). "A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols."[Link]

  • [3] Frontiers in Chemistry. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy."[Link]

  • [2] Beilstein Journal of Organic Chemistry. "Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans."[Link]

Sources

Method

Application Note: Regioselective Bromination of 3-Fluoro-4-hydroxybenzonitrile

Executive Summary Halogenated benzonitriles are highly sought-after scaffolds in medicinal chemistry and agrochemical development. They serve as critical intermediates in the synthesis of 1[1], commercial herbicides like...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated benzonitriles are highly sought-after scaffolds in medicinal chemistry and agrochemical development. They serve as critical intermediates in the synthesis of 1[1], commercial herbicides like bromoxynil[2], and various 3[3]. This application note details a highly regioselective, scalable, and catalyst-free protocol for the synthesis of 3-bromo-5-fluoro-4-hydroxybenzonitrile via electrophilic aromatic substitution ( SE​Ar ).

Mechanistic Rationale & Regioselectivity (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why a reaction proceeds as it does, rather than just following a recipe. In 3-fluoro-4-hydroxybenzonitrile, the aromatic ring is subject to competing electronic directing effects:

  • Hydroxyl Group (-OH) at C4 : Strongly activating, ortho/para directing.

  • Fluoro Group (-F) at C3 : Weakly deactivating via σ -induction, but ortho/para directing via π -resonance.

  • Cyano Group (-CN) at C1 : Strongly deactivating, meta directing.

The strongly activating -OH group dominates the electronic landscape of the ring. The positions ortho to the -OH group are C3 and C5. Since C3 is sterically and covalently occupied by the fluorine atom, C5 becomes the most nucleophilic site. Furthermore, C5 is meta to the -CN group, meaning the directing effects of both the -OH and -CN groups synergistically funnel electron density toward C5. Consequently, bromination occurs exclusively at the 5-position.

Causality of Experimental Choices: Because the ring is highly activated by the phenol moiety, a strong Lewis acid catalyst (such as FeBr3​ ) is unnecessary. Glacial acetic acid serves as an optimal polar protic solvent; it sufficiently polarizes the molecular bromine ( Br2​→Brδ+⋯Brδ− ) to drive the substitution at ambient temperature without risking over-bromination or oxidative degradation.

Stoichiometry and Reagent Profiling

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesRole
3-Fluoro-4-hydroxybenzonitrile137.111.002.00 g14.6 mmolStarting Material
Bromine ( Br2​ )159.811.050.785 mL15.3 mmolElectrophile
Glacial Acetic Acid60.05Solvent20.0 mL-Solvent / Activator
Deionized Water18.02Anti-solvent100 mL-Quench / Precipitation
3-Bromo-5-fluoro-4-hydroxybenzonitrile 216.01 1.00 (Expected) ~3.15 g (Theoretical) 14.6 mmol Target Product

Experimental Workflow

BrominationWorkflow N1 1. Dissolution 3-Fluoro-4-hydroxybenzonitrile in Glacial AcOH N2 2. Electrophile Addition Dropwise Br2 (1.05 eq) at 25°C N1->N2 N3 3. S_EAr Reaction Stir 2h at Room Temp (Monitor via TLC) N2->N3 N4 4. Anti-Solvent Quench Dilute with H2O to induce precipitation N3->N4 N5 5. Isolation Vacuum Filtration & Water Wash (4x50 mL) N4->N5 N6 6. Final Product 3-Bromo-5-fluoro-4-hydroxybenzonitrile (Air Dry) N5->N6

Workflow for the regioselective bromination of 3-fluoro-4-hydroxybenzonitrile.

Step-by-Step Protocol

The following protocol is adapted from 1 for STING modulators[1].

Safety Note: Bromine is highly toxic, corrosive, and volatile. All manipulations must be performed in a properly functioning fume hood using appropriate PPE (heavy-duty nitrile or neoprene gloves, lab coat, and safety goggles).

  • Setup & Dissolution: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 3-fluoro-4-hydroxybenzonitrile (2.00 g, 14.6 mmol) to the flask. Add glacial acetic acid (20 mL) and stir at room temperature (25 °C) until the starting material is fully dissolved.

  • Electrophile Addition: Using a glass syringe or a pressure-equalizing dropping funnel, slowly add bromine (0.785 mL, 15.3 mmol, 1.05 equiv) dropwise to the stirring solution over 10-15 minutes.

  • Reaction Maturation: Allow the reaction mixture to stir at room temperature for 2 hours.

  • Anti-Solvent Quench: Once the reaction is deemed complete (see Section 6), slowly dilute the reaction mixture by adding deionized water (100 mL) while maintaining vigorous stirring. The addition of water dramatically increases the polarity of the continuous phase, driving the supersaturation and rapid crystallization of the highly hydrophobic brominated product.

  • Isolation: Collect the resulting precipitate via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake thoroughly with deionized water (4 x 50 mL) to remove residual acetic acid and any unreacted bromine or hydrobromic acid (HBr) byproducts. Pull air through the filter cake for 15 minutes, then transfer the solid to a vacuum desiccator to dry to a constant weight.

Self-Validating System & Quality Control

A robust protocol must be self-validating. This methodology provides built-in visual and analytical feedback loops to ensure success:

  • Visual Validation (Colorimetry): The addition of bromine imparts a deep red/brown color to the solution. Because this is a stoichiometric reaction, the fading of this intense color to a pale yellow or colorless state acts as an intrinsic indicator that the electrophile has been successfully consumed by the aromatic ring.

  • Phase Validation: The immediate formation of a dense precipitate upon the water quench confirms the successful formation of the hydrophobic 3-bromo-5-fluoro-4-hydroxybenzonitrile. If the product remains an oil, it indicates incomplete washing or residual acetic acid preventing crystallization.

  • Analytical Validation (TLC): Before the water quench, remove a 10 µL aliquot, dilute it in 1 mL of ethyl acetate, and spot it on a silica gel TLC plate (Eluent: 30% EtOAc in Hexanes). The product will appear as a new, less polar spot (higher Rf) compared to the starting material due to the shielding effect of the bulky bromine atom.

References

  • WO2019219820A1 - Substituted condensed thiophenes as modulators of sting. Google Patents. 1

  • 4-Cyanophenol | 767-00-0. ChemicalBook. 2

  • 3-Bromo-5-fluoro-4-hydroxybenzonitrile, 95% (1235841-38-9). IndiaMART. 3

Sources

Application

Application Note: Derivatization Strategies for the Sterically Hindered Hydroxyl Group in 3-Bromo-5-fluoro-4-hydroxybenzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Structural Profiling Introduction & Chemical Context In modern dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Structural Profiling

Introduction & Chemical Context

In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are essential for exploring complex chemical space. 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) is a prime example of a versatile, yet synthetically demanding, scaffold[1].

The central reactive node of this molecule is its C4-hydroxyl group. Unlike unfunctionalized phenols, this specific hydroxyl group exists in an extreme electronic and steric environment. It is flanked by an ortho-bromine and an ortho-fluorine atom, and sits para to a strongly electron-withdrawing nitrile group. Derivatizing this position—whether for etherification or activation toward cross-coupling—requires a deep understanding of how these substituents perturb the molecule's intrinsic reactivity.

Physicochemical Profiling & Reactivity Causality

To rationally design derivatization protocols, we must first establish the causality between the molecule's structure and its macroscopic reactivity. The combined inductive electron withdrawal from the halogens (-Br, -F) and the resonance withdrawal from the nitrile (-CN) dramatically stabilize the resulting phenoxide anion, lowering its pKₐ significantly compared to standard phenol (pKₐ ~10).

While this high acidity makes deprotonation facile, the delocalization of the negative charge, combined with the severe steric bulk of the ortho-halogens, renders the phenoxide a poor nucleophile for standard Sₙ2 reactions.

Table 1: Physicochemical Properties & Synthetic Implications
ParameterEstimated Value / StatusCausality & Synthetic Implication
pKₐ (Phenol) ~4.5 – 5.5Highly acidic. Easily deprotonated by weak bases (e.g., K₂CO₃). Acts as an ideal pronucleophile for the Mitsunobu reaction.
Steric Hindrance Severe (ortho, ortho-disubstituted)Retards direct Sₙ2 alkylation with bulky electrophiles. Requires activated intermediates or high thermal energy to overcome the activation barrier.
Nucleophilicity LowThe phenoxide charge is highly delocalized into the -CN group. Requires highly electrophilic partners (e.g., MeI, Tf₂O).
Aryl Ring Electronics Highly Electron-DeficientOnce converted to a pseudo-halide (e.g., triflate), the electron-poor ring undergoes extremely rapid oxidative addition in Pd-catalyzed cross-coupling.

Core Derivatization Workflows

The following workflows have been engineered to bypass the inherent limitations of this scaffold. Each protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure real-time verification of chemical events.

Workflow A: O-Triflation for Palladium-Catalyzed Cross-Coupling

Causality & Rationale: Converting the chemically resistant phenol into an aryl triflate transforms the molecule into a highly reactive electrophile for Suzuki, Buchwald-Hartwig, or Sonogashira cross-couplings[2]. Because the aromatic ring is highly electron-deficient, oxidative addition of the resulting triflate into a Pd(0) species is exceptionally fast. For sterically hindered phenols, N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is preferred over triflic anhydride (Tf₂O) because it is a milder, crystalline reagent that minimizes tar formation and side reactions[3],[4].

Self-Validating Protocol:

  • Preparation: Dissolve 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.2 M) under an inert nitrogen atmosphere.

  • Deprotonation: Add triethylamine (2.0 equiv) dropwise at 0 °C.

    • Self-Validation (IPC): The solution will exhibit a slight yellowing, confirming the formation of the highly delocalized phenoxide anion.

  • Triflation: Add PhNTf₂ (1.2 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Track via TLC (Hexanes/EtOAc 4:1).

    • Self-Validation (IPC): The highly polar starting phenol streaks near the baseline (due to acidity), whereas the synthesized aryl triflate is highly non-polar and will elute rapidly (R_f ~0.8).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. The byproduct (N-phenyltrifluoromethanesulfonamide) can be removed via silica plug filtration.

Workflow B: Mitsunobu Etherification for Hindered Alkyl Groups

Causality & Rationale: Attempting a direct Sₙ2 alkylation with secondary or hindered alkyl halides will fail due to the ortho-halogens blocking the trajectory of nucleophilic attack. The Mitsunobu reaction circumvents this by activating the alcohol instead of the phenol. The efficiency of the Mitsunobu reaction is strictly governed by the pKₐ of the pronucleophile; it requires a pKₐ < 11 to efficiently protonate the betaine intermediate[5],[6],[7]. With an estimated pKₐ of ~5, this phenol is a thermodynamically perfect substrate for this transformation.

Self-Validating Protocol:

  • Preparation: Combine the phenol (1.0 equiv), the target alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M) at 0 °C under nitrogen.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

    • Self-Validation (IPC): As each drop of DIAD hits the solution, a bright yellow color will appear (formation of the PPh₃-DIAD betaine) and rapidly dissipate as it reacts with the acidic phenol. A persistent pale yellow color indicates complete consumption of the starting materials and saturation of the active complex.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation (IPC): The UV-active phenol (R_f ~0.2) will disappear, replaced by the ether product (R_f ~0.6). A strong UV-active spot near the baseline indicates the formation of the triphenylphosphine oxide byproduct.

  • Purification: Concentrate the mixture and purify via flash chromatography to separate the product from the hydrazine and phosphine oxide byproducts.

Workflow C: Base-Mediated O-Alkylation for Unhindered Electrophiles

Causality & Rationale: For sterically unhindered, highly reactive electrophiles (e.g., methyl iodide, benzyl bromide), direct O-alkylation is viable. Because the phenol is highly acidic, strong bases (like NaH) are unnecessary and can cause unwanted side reactions with the nitrile or halogens. A weak base like K₂CO₃ is sufficient for deprotonation, but a polar aprotic solvent (DMF) and mild heating are required to overcome the steric barrier imposed by the adjacent bromine and fluorine atoms.

Self-Validating Protocol:

  • Preparation: Suspend the phenol (1.0 equiv) and finely powdered K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes.

    • Self-Validation (IPC): The suspension will turn slightly opaque/yellow as the phenoxide is generated. Minimal gas evolution will occur.

  • Alkylation: Add the unhindered alkyl halide (e.g., MeI, 1.5 equiv). Heat the mixture to 60 °C for 3 hours.

  • Monitoring: Track via LC-MS.

    • Self-Validation (IPC): TLC is often ambiguous for methylations. LC-MS provides unambiguous confirmation: observe the mass shift from the free phenol (m/z [M-H]⁻ 214/216, accounting for Br isotopes) to the alkylated product (m/z[M+H]⁺ 230/232). The absence of C-alkylation mass adducts confirms high O-selectivity dictated by sterics.

  • Workup: Dilute with water to precipitate the product or extract with EtOAc. Wash extensively with water (5x) to remove DMF.

Mechanistic & Workflow Visualizations

Workflow Start 3-Bromo-5-fluoro-4-hydroxybenzonitrile (Highly Acidic, Sterically Hindered) Q1 Target Transformation? Start->Q1 CrossCoupling C-C / C-N Bond Formation (Cross-Coupling) Q1->CrossCoupling Etherification C-O Bond Formation (Etherification) Q1->Etherification Triflation O-Triflation Reagents: PhNTf2, Et3N, DCM Product: Aryl Triflate CrossCoupling->Triflation Q2 Electrophile Sterics? Etherification->Q2 Unhindered Unhindered Electrophile (e.g., MeI, BnBr) Q2->Unhindered Hindered Hindered Electrophile (e.g., 2° Alcohols) Q2->Hindered Alkylation Direct O-Alkylation Reagents: K2CO3, DMF, 60°C Mechanism: SN2 Unhindered->Alkylation Mitsunobu Mitsunobu Reaction Reagents: PPh3, DIAD, THF Mechanism: Alcohol Activation Hindered->Mitsunobu

Caption: Reactivity workflow decision tree for the derivatization of 3-Bromo-5-fluoro-4-hydroxybenzonitrile.

Mitsunobu Step1 PPh3 + DIAD Adduct Formation Step2 Alcohol Activation (Alkoxyphosphonium) Step1->Step2 Step3 Phenol Deprotonation (Phenoxide Formation) Step2->Step3 Step4 SN2 Displacement (Stereocenter Inversion) Step3->Step4 Product Aryl Ether + Ph3P=O + DIAD-H2 Step4->Product

Caption: Mechanistic pathway of the Mitsunobu etherification exploiting the highly acidic phenol.

References

  • Title: 3-Bromo-5-fluoro-4-hydroxybenzonitrile, 95% (1235841-38-9) Source: IndiaMART URL: [Link]

  • Title: Kinetics of Resin-Supported Mitsunobu Esterification and Etherification Reactions Source: ACS Publications URL: [Link]

  • Title: Mechanochemical Mitsunobu Reactions Source: ResearchGate URL: [Link]

  • Title: The Mitsunobu Reaction Mechanism and Scope Source: Chemistry Steps URL: [Link]

  • Title: Benzannulation via the Reaction of Ynamides and Vinylketenes Source: MIT DSpace URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Conversion of the Nitrile Moiety in 3-Bromo-5-fluoro-4-hydroxybenzonitrile

Abstract This document provides a comprehensive technical guide for the chemical transformation of the nitrile group in 3-Bromo-5-fluoro-4-hydroxybenzonitrile, a key intermediate in the synthesis of complex molecules for...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the chemical transformation of the nitrile group in 3-Bromo-5-fluoro-4-hydroxybenzonitrile, a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The strategic positioning of bromo, fluoro, and hydroxyl substituents on the phenyl ring presents unique challenges and opportunities for selective conversions. This guide details field-proven protocols for three primary transformations: hydrolysis to the corresponding carboxylic acid, reduction to the aminomethyl derivative, and [3+2] cycloaddition to form a bioisosterically significant tetrazole ring. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles, potential side reactions, and the rationale behind the choice of reagents and conditions. Particular emphasis is placed on protecting group strategies for the phenolic hydroxyl group to ensure chemoselectivity and high yields.

Introduction: The Strategic Importance of 3-Bromo-5-fluoro-4-hydroxybenzonitrile

3-Bromo-5-fluoro-4-hydroxybenzonitrile is a highly functionalized aromatic building block. Its derivatives are of significant interest in drug discovery due to the prevalence of halogenated and hydroxylated phenyl rings in bioactive molecules. The nitrile group serves as a versatile chemical handle, capable of being transformed into several key functional groups that can profoundly alter the physicochemical and pharmacological properties of a molecule. The primary challenge in manipulating this substrate lies in the chemoselective conversion of the nitrile group without affecting the other functionalities, namely the aryl bromide, the aryl fluoride, and the phenolic hydroxyl group. The acidic nature of the phenol and the potential for dehalogenation under certain reductive conditions necessitate careful reaction design.

This guide is structured to provide researchers, scientists, and drug development professionals with a logical workflow for approaching the conversion of this specific nitrile.

Orthogonal Protecting Group Strategy for the Phenolic Hydroxyl Group

Prior to undertaking any transformation of the nitrile group, the acidic phenolic hydroxyl must be protected to prevent unwanted side reactions, such as deprotonation by basic reagents or interference with organometallic species. An effective protecting group should be easy to install, stable under the planned reaction conditions, and readily removable without affecting the rest of the molecule.[1][2][3]

Recommended Protecting Groups:
Protecting GroupInstallation ReagentsStabilityDeprotection ConditionsKey Advantages
Methyl Ether CH₃I, K₂CO₃, AcetoneStrong bases, nucleophiles, mild acids, most reducing agentsBBr₃, CH₂Cl₂Robust and cost-effective.
Benzyl Ether BnBr, K₂CO₃, AcetoneAcids, bases, nucleophilesCatalytic Hydrogenation (H₂, Pd/C)Orthogonal deprotection if hydrogenation is not used elsewhere.
Silyl Ethers (e.g., TBS) TBSCl, Imidazole, DMFNon-acidic conditions, many reducing agentsTBAF, THF or HF-PyridineEasily removed under mild, fluoride-mediated conditions.[2][4]

For the protocols detailed below, we will proceed with the assumption that a methyl ether has been installed, yielding 3-Bromo-5-fluoro-4-methoxybenzonitrile , as it offers broad stability across the diverse reaction conditions required for nitrile conversion.

Protocol 2.1: Methylation of 3-Bromo-5-fluoro-4-hydroxybenzonitrile
  • To a stirred solution of 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 eq.) in anhydrous acetone (10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add methyl iodide (CH₃I, 1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 56 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel to afford 3-Bromo-5-fluoro-4-methoxybenzonitrile.

Conversion Pathway I: Hydrolysis to 3-Bromo-5-fluoro-4-hydroxybenzoic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, often requiring harsh conditions.[5][6][7][8] Given the stability of the protected starting material, both acidic and basic hydrolysis are viable options. The choice often depends on the compatibility of other functional groups in a more complex molecule.

Mechanism of Hydrolysis

Under both acidic and basic conditions, the reaction proceeds through an amide intermediate.[5][7][9]

  • Acid-catalyzed: The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. Tautomerization leads to the amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[5][8]

  • Base-catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon. Proton transfer from water forms an imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed to a carboxylate salt and ammonia.[5][10]

Workflow for Nitrile Hydrolysis

cluster_protection Protection Step cluster_hydrolysis Hydrolysis cluster_deprotection Deprotection P1 3-Bromo-5-fluoro-4-hydroxybenzonitrile P2 3-Bromo-5-fluoro-4-methoxybenzonitrile P1->P2 CH3I, K2CO3 H1 3-Bromo-5-fluoro-4-methoxybenzonitrile H2 3-Bromo-5-fluoro-4-methoxybenzoic Acid H1->H2 H2SO4/H2O or NaOH/H2O, Δ D1 3-Bromo-5-fluoro-4-methoxybenzoic Acid D2 3-Bromo-5-fluoro-4-hydroxybenzoic Acid D1->D2 BBr3, CH2Cl2

Caption: Workflow for the synthesis of the target carboxylic acid.

Protocol 3.1: Alkaline Hydrolysis
  • In a round-bottom flask equipped with a reflux condenser, suspend 3-Bromo-5-fluoro-4-methoxybenzonitrile (1.0 eq.) in a 20% aqueous solution of sodium hydroxide (NaOH, 10 eq.).

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-24 hours. The reaction should become homogeneous as the sodium salt of the product forms.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid (HCl). The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield crude 3-Bromo-5-fluoro-4-methoxybenzoic acid.

  • This product can then be deprotected using the BBr₃ protocol if the final hydroxy-acid is desired.

Conversion Pathway II: Reduction to (3-Bromo-5-fluoro-4-hydroxyphenyl)methanamine

Reduction of the nitrile to a primary amine introduces a key nucleophilic site for further molecular elaboration.[11] Several methods are available, but care must be taken to avoid reduction of the aryl bromide. Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective but can sometimes lead to dehalogenation.[12] A milder and often more chemoselective approach involves the use of borane reagents or catalytic hydrogenation under controlled conditions.[13][14][15]

Rationale for Reagent Selection

We recommend a two-step approach using Sodium Borohydride (NaBH₄) in the presence of a Cobalt(II) chloride (CoCl₂) catalyst. This system is known for its high selectivity in reducing nitriles to primary amines while being tolerant of many other functional groups, including aryl halides.[11]

Workflow for Nitrile Reduction

cluster_protection Protection Step cluster_reduction Reduction cluster_deprotection Deprotection P1 3-Bromo-5-fluoro-4-hydroxybenzonitrile P2 3-Bromo-5-fluoro-4-methoxybenzonitrile P1->P2 CH3I, K2CO3 R1 3-Bromo-5-fluoro-4-methoxybenzonitrile R2 (3-Bromo-5-fluoro-4-methoxyphenyl)methanamine R1->R2 CoCl2·6H2O, NaBH4, MeOH D1 (3-Bromo-5-fluoro-4-methoxyphenyl)methanamine D2 (3-Bromo-5-fluoro-4-hydroxyphenyl)methanamine D1->D2 BBr3, CH2Cl2

Caption: Workflow for the synthesis of the target primary amine.

Protocol 4.1: Cobalt-Catalyzed Borohydride Reduction
  • To a stirred solution of 3-Bromo-5-fluoro-4-methoxybenzonitrile (1.0 eq.) in anhydrous methanol (20 mL/mmol), add Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 1.5 eq.).

  • Stir the mixture at room temperature until all the cobalt salt has dissolved, resulting in a deep blue or purple solution.

  • Cool the solution to 0 °C using an ice bath.

  • Add Sodium Borohydride (NaBH₄, 5.0 eq.) portion-wise over 30-45 minutes. Caution: Vigorous hydrogen gas evolution will occur. This step must be performed in a well-ventilated fume hood. A black precipitate of cobalt boride will form.[11]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of 3M HCl until the black precipitate dissolves and the solution becomes clear.

  • Basify the aqueous solution to pH > 10 with 6M NaOH and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • The crude amine can be purified by column chromatography or by formation of an HCl salt.

Conversion Pathway III: Synthesis of 5-(3-Bromo-5-fluoro-4-hydroxyphenyl)-1H-tetrazole

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, offering similar acidity but with improved metabolic stability and lipophilicity.[16][17] The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide (NaN₃).[16][18][19]

Mechanism of [3+2] Cycloaddition

This reaction is a 1,3-dipolar cycloaddition where the azide ion acts as the 1,3-dipole and the nitrile serves as the dipolarophile.[20][21] The reaction is often catalyzed by Lewis or Brønsted acids to activate the nitrile group towards nucleophilic attack by the azide. Zinc salts are commonly used and offer a safe and effective method, particularly when using water as a solvent.[16]

Workflow for Tetrazole Synthesis

cluster_workup Workup T1 3-Bromo-5-fluoro-4-hydroxybenzonitrile T2 5-(3-Bromo-5-fluoro-4-hydroxyphenyl)-1H-tetrazole T1->T2 NaN3, ZnBr2, H2O, Reflux W1 Reaction Mixture W2 Acidification (HCl) W1->W2 W3 Precipitation & Filtration W2->W3

Sources

Application

Multi-Modal Fragment-Based Drug Discovery: Leveraging 3-Bromo-5-fluoro-4-hydroxybenzonitrile for High-Resolution Hit Generation

Application Note & Protocol Guide Target Audience: Structural Biologists, Medicinal Chemists, and Early Discovery Scientists Introduction: The Rationale for Multi-Modal Fragments Fragment-Based Drug Discovery (FBDD) reli...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Structural Biologists, Medicinal Chemists, and Early Discovery Scientists

Introduction: The Rationale for Multi-Modal Fragments

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight compounds that bind to target proteins with high ligand efficiency, albeit often with low initial affinity ( Kd​ in the μ M to mM range). The challenge in FBDD is not merely finding hits, but unambiguously validating their binding modes and providing synthetically tractable vectors for hit-to-lead elaboration.

3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) represents a paradigm of modern, multi-modal fragment design. With a molecular weight of 216.01 Da and a cLogP of ~2.2, it strictly adheres to the "Rule of Three" (Ro3). More importantly, it integrates four distinct functional handles into a single, rigid aromatic core, making it an ideal probe for druggability assessment and hit generation.

This application note details the causality behind utilizing this specific fragment, providing self-validating protocols for primary screening via 19 F NMR, structural validation via X-ray anomalous dispersion, and downstream synthetic elaboration.

Table 1: Physicochemical Properties & FBDD Utility
Structural FeatureFBDD FunctionMechanistic Rationale
Fluorine (-F) Primary Screening ProbeEnables high-throughput 19 F NMR screening. Fluorine has 100% natural abundance, a spin of 1/2, and extreme sensitivity to chemical environment changes upon protein binding, with zero background signal from native proteins.
Bromine (-Br) Crystallographic Beacon & Halogen BondingProvides a strong anomalous scattering signal at the K-edge ( λ≈0.92 Å) for unambiguous electron density mapping. The electropositive σ -hole on the bromine atom also enables directed halogen bonding with backbone carbonyls.
Hydroxyl (-OH) Hydrogen Bond DonorPairs with the nitrile to form a "pharmacophore doublet," ideal for probing highly localized, polar hot-spots within binding pockets.
Nitrile (-CN) Hydrogen Bond AcceptorOffers a linear, rigid H-bond acceptor that also serves as a distinct IR/Raman vibrational probe if orthogonal biophysical assays are required.

Experimental Workflow & Molecular Logic

The integration of halogenated fragments into FBDD workflows bridges the gap between biophysical screening and structural biology. As demonstrated by the development of Halogen-Enriched Fragment Libraries (HEFLibs) , the inclusion of heavy halogens not only probes unique "halophilic" environments but drastically accelerates the hit-to-lead timeline.

FBDD_Workflow N1 Library Design (3-Bromo-5-fluoro-4-hydroxybenzonitrile) N2 Primary Screen (19F NMR Spectroscopy) N1->N2 High Throughput N3 Orthogonal Validation (SPR / ITC) N2->N3 Hit Triage N4 Structural Biology (X-ray Crystallography) N3->N4 Validated Hits N5 Hit Elaboration (Pd-Catalyzed Cross-Coupling) N4->N5 Structure-Guided Design

FBDD workflow utilizing multi-modal halogenated fragments.

Molecular_Interactions Core 3-Bromo-5-fluoro- 4-hydroxybenzonitrile Br Bromine (Br) Core->Br F Fluorine (F) Core->F OH Hydroxyl (OH) Core->OH CN Nitrile (CN) Core->CN Target1 Backbone Carbonyl (Halogen Bond) Br->Target1 σ-Hole Interaction Target2 Hydrophobic Pocket (Desolvation) F->Target2 Hydrophobic Target3 H-Bond Acceptor (Residue Sidechain) OH->Target3 H-Bonding Target4 H-Bond Donor (Water/Residue) CN->Target4 Dipole/H-Bond

Interaction network of 3-Bromo-5-fluoro-4-hydroxybenzonitrile in a target pocket.

Protocol 1: Primary Screening via 19 F NMR

Causality & Principle: We utilize a T2​ -relaxation filter (CPMG pulse sequence) for primary screening. When a small molecule (long T2​ , sharp NMR signal) binds to a large macromolecule (short T2​ ), it temporarily adopts the relaxation properties of the protein. This results in a significant shortening of the observed transverse relaxation time ( T2​ ), leading to line-broadening and a decrease in signal intensity. Because 19 F NMR lacks background interference from the protein or buffer, this method is exceptionally sensitive and allows for the pooling of up to 10-20 fluorinated fragments per well .

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a 100 mM stock solution of 3-Bromo-5-fluoro-4-hydroxybenzonitrile in 100% DMSO- d6​ .

    • Prepare the target protein at a concentration of 10–20 μ M in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, supplemented with 10% D 2​ O for lock).

  • Self-Validating Control (Reference Spectrum):

    • Prepare a control tube containing 100 μ M of the fragment in the NMR buffer without the protein.

    • Acquire a 1D 19 F spectrum using a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence. This establishes the baseline T2​ relaxation and maximum signal intensity.

  • Binding Assay:

    • Add the fragment (100 μ M final concentration) to the protein sample (10 μ M). The 10:1 ligand-to-protein ratio ensures sufficient exchange between the free and bound states, which is critical for observing the relaxation effect on the bulk ligand signal.

    • Acquire the 19 F CPMG spectrum using identical parameters to the control.

  • Data Analysis:

    • Overlay the control and protein-containing spectra. A reduction in signal intensity of >30% (coupled with line broadening) indicates a positive binding event.

Table 2: Recommended 19 F NMR Acquisition Parameters
ParameterRecommended ValueRationale
Spectrometer Frequency 400 MHz (for 1 H)Ensures adequate sensitivity and dispersion.
Pulse Sequence CPMG ( T2​ filter)Suppresses broad background signals; highlights T2​ changes upon binding.
Spin-Echo Delay ( τ ) 1–2 msPrevents J-coupling modulation artifacts during the echo train.
Total Relaxation Filter 50–200 msOptimized empirically based on the free fragment's intrinsic T2​ .
Number of Scans 128–512Achieves high Signal-to-Noise Ratio (SNR) at 100 μ M ligand concentration.

Protocol 2: Crystallographic Hot-Spot Mapping

Causality & Principle: Standard fragment screening by X-ray crystallography often suffers from ambiguous electron density due to the low occupancy of weak-binding fragments. By leveraging the "FragLite" concept—minimal fragments bearing a heavy halogen—we solve this issue . Bromine exhibits a strong anomalous scattering signal at its K-edge ( 13.5 keV / 0.92 Å). By collecting diffraction data at this specific wavelength, we can calculate an anomalous difference Fourier map. The resulting map will show a highly specific, >5σ peak exactly at the location of the bromine atom, unambiguously identifying the binding site and orientation of the fragment, even at occupancies as low as 10-20%.

Step-by-Step Methodology:
  • Crystal Soaking:

    • Transfer apo-protein crystals into a soaking drop containing the crystallization mother liquor supplemented with 10–50 mM of 3-Bromo-5-fluoro-4-hydroxybenzonitrile (using a maximum of 5% DMSO to prevent crystal degradation).

    • Soak for 2 to 24 hours. Self-validation: Perform a time-course soak to optimize occupancy without compromising diffraction resolution.

  • Data Collection (Synchrotron):

    • Cryoprotect and flash-freeze the crystal in liquid nitrogen.

    • Tune the synchrotron beamline energy to the Bromine K-edge (13.474 keV / 0.9198 Å).

    • Collect a highly redundant dataset (e.g., 360° rotation with high multiplicity) to ensure accurate measurement of the small Bijvoet differences ( ΔF± ).

  • Self-Validating Control (Off-Peak Collection):

    • If radiation damage permits, collect a second dataset at a remote wavelength (e.g., 1.000 Å) where the bromine anomalous signal is negligible. The disappearance of the anomalous peak confirms the signal is truly from the bromine atom and not an artifact (e.g., a bound sulfur from sulfate or DMSO).

  • Structure Solution & Refinement:

    • Process data and solve phases using molecular replacement.

    • Generate an anomalous difference map (ANODE). Locate the heavy atom peak.

    • Model the 3-Bromo-5-fluoro-4-hydroxybenzonitrile fragment into the 2Fo​−Fc​ density, anchoring the bromine atom to the anomalous peak.

Table 3: Crystallographic Data Collection Parameters for Br Anomalous Dispersion
ParameterTarget ValueImportance
Wavelength 0.9198 Å (13.474 keV)Maximizes f′′ (imaginary anomalous scattering factor) for Bromine.
Multiplicity > 6.0 (preferably >10)Reduces measurement error, critical for resolving weak anomalous signals.
Completeness > 99%Ensures all Bijvoet pairs are measured for accurate map calculation.
Anomalous Signal ( CCano​ ) > 0.3 in highest res shellIndicates the presence of a measurable anomalous signal in the data.

Protocol 3: Hit-to-Lead Elaboration (Synthetic Tractability)

Causality & Principle: Once the binding mode is validated, the fragment must be "grown" to increase affinity and specificity. The bromine atom on 3-Bromo-5-fluoro-4-hydroxybenzonitrile is not merely a crystallographic probe; it is a highly reactive synthetic handle. Because the exact 3D vector of the C-Br bond is known from the X-ray structure, medicinal chemists can use structure-guided design to select appropriate boronic acids for Palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for rapid, modular elaboration of the fragment directly into adjacent sub-pockets.

Step-by-Step Methodology (Microscale Suzuki Coupling):
  • Reaction Setup:

    • In a 2 mL microwave vial, combine 3-Bromo-5-fluoro-4-hydroxybenzonitrile (1.0 eq, 0.1 mmol), a selected aryl/heteroaryl boronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Catalyst Addition:

    • Add a Palladium pre-catalyst, such as Pd(dppf)Cl 2​ (0.05 eq), which is robust and efficient for sterically hindered or electron-rich substrates.

  • Solvent & Degassing:

    • Suspend the mixture in a 4:1 mixture of 1,4-Dioxane and Water (1.0 mL total volume).

    • Self-validation: Thoroughly degas the solvent mixture by sparging with Argon for 10 minutes prior to addition to prevent catalyst oxidation and homocoupling of the boronic acid.

  • Reaction & Purification:

    • Heat the reaction in a microwave synthesizer at 100°C for 30 minutes.

    • Monitor conversion via LC-MS. The presence of the fluorine atom provides a convenient handle for reaction monitoring via 19 F NMR if LC-MS is ambiguous.

    • Filter through Celite, concentrate, and purify via preparative HPLC to isolate the elaborated lead compound.

References

  • Dalvit, C., Fagerness, P. E., Hadden, D. T. A., Sarver, R. W., & Stockman, B. J. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability. Journal of the American Chemical Society.[Link]

  • Zimmermann, M. O., Lange, A., Wilcken, R., Cieslik, M. B., Exner, T. E., Joerger, A. C., Koch, P., & Boeckler, F. M. (2014). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. Future Medicinal Chemistry.[Link]

  • Woodhead, A. J., et al. (2021). FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment and Hit Generation. Journal of Medicinal Chemistry.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Bromo-5-fluoro-4-hydroxybenzonitrile Synthesis

Welcome to the Process Chemistry Support Desk. This portal is designed for researchers and drug development professionals optimizing the synthesis of 3-bromo-5-fluoro-4-hydroxybenzonitrile —a critical halogenated aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Desk. This portal is designed for researchers and drug development professionals optimizing the synthesis of 3-bromo-5-fluoro-4-hydroxybenzonitrile —a critical halogenated aromatic building block used in the development of STING modulators[1] and YAP/TAZ-TEAD protein-protein interaction inhibitors[2].

Rather than providing a generic procedure, this guide deconstructs the reaction mechanics, establishes a self-validating protocol, and provides targeted troubleshooting for yield and purity optimization.

System Overview & Mechanistic Causality

The synthesis relies on the highly regioselective electrophilic aromatic bromination of 3-fluoro-4-hydroxybenzonitrile[1]. Understanding the electronic causality of the starting material is essential for troubleshooting:

  • Activating Directing Groups: The hydroxyl (-OH) group at the 4-position strongly activates the ring and directs electrophiles to the ortho positions (C3 and C5).

  • Steric/Electronic Blocking: The C3 position is already occupied by a fluorine atom, leaving C5 as the only viable reactive site.

  • Deactivating Groups: The cyano (-CN) group at C1 is strongly electron-withdrawing. This meta-directing group synergizes with the steric hindrance at C2 and C6 to naturally prevent over-bromination, making a mono-brominated product highly favored[2].

Mechanism SM 3-Fluoro-4-hydroxybenzonitrile (Starting Material) Wheland Wheland Intermediate (σ-Complex at C5) SM->Wheland Electrophilic Attack Br2 Br2 / AcOH (Electrophile) Br2->Wheland Br+ transfer Product 3-Bromo-5-fluoro-4-hydroxybenzonitrile (Target Product) Wheland->Product Deprotonation & Aromatization

Fig 1: Electrophilic aromatic substitution mechanism for 5-position bromination.

Validated Experimental Protocol

This methodology is adapted from industrial patent literature for STING modulator intermediates[1] and is engineered as a self-validating system . By observing specific physical changes during the workflow, you can confirm reaction success before proceeding to analytical testing.

Scale: 14.6 mmol Expected Yield: 85–92%

  • Dissolution: In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-hydroxybenzonitrile (2.00 g, 14.6 mmol) in glacial acetic acid (20 mL)[1].

    • Causality: Acetic acid acts as a polar protic solvent. It stabilizes the Wheland intermediate during electrophilic attack while moderating the reactivity of elemental bromine, preventing the need for Lewis acid catalysts.

  • Electrophile Addition: Slowly add elemental bromine (0.785 mL, 15.3 mmol, 1.05 eq) dropwise over 10 minutes at room temperature[1].

    • Self-Validation Checkpoint: The solution will immediately turn deep red. As the bromine is consumed by the substrate, the color will noticeably lighten. This serves as an in-process visual indicator of chemical conversion.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 2 hours[1].

  • Quenching & Precipitation (Critical Step): Pour the reaction mixture into 100 mL of vigorously stirred ice-cold water[1]. Add 5 mL of 10% aqueous sodium bisulfite ( NaHSO3​ ).

    • Self-Validation Checkpoint: Any residual yellow/orange tint from unreacted bromine will immediately vanish, leaving a white/off-white suspension. This visually confirms that all oxidative hazards have been neutralized.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold water (4 x 50 mL) to remove all traces of acetic acid[1]. Air dry the solid under vacuum to afford the final product.

Quantitative Optimization Data

Deviations from the standard protocol often result in predictable yield and purity losses. The table below summarizes the causality of specific reaction parameters based on process optimization principles.

ParameterSub-optimal ConditionOptimized ConditionImpact on YieldMechanistic Causality
Br₂ Equivalents 1.00 eq1.05 eq +15%A slight excess ensures complete conversion. The deactivated nature of the ring prevents over-bromination even with this excess.
Temperature 40 °C20–25 °C +10% (Purity)Elevated temperatures promote the oxidative degradation of the phenol ring into quinone-like byproducts[3].
Workup Anti-solvent Ambient Water (2x vol)Ice-Cold Water (5x vol) +20%The product retains partial solubility in warm, dilute acetic acid. High volumes of ice water force complete precipitation.
Quenching Agent None10% aq. NaHSO₃ +5% (Purity)Neutralizes unreacted Br₂, preventing post-reaction oxidation and discoloration during the drying phase.

Troubleshooting Desk & FAQs

If your synthesis falls outside the expected yield or purity parameters, consult the decision tree and FAQ below.

Troubleshooting Issue Yield < 80% or Low Purity? ColorCheck Is the crude product pink or brown? Issue->ColorCheck MassCheck Is starting material left unreacted? Issue->MassCheck SolOx Oxidation: Quench with NaHSO3 during workup. ColorCheck->SolOx Yes SolSolv Solubility Loss: Use 5x vol ice-cold water for precipitation. ColorCheck->SolSolv No, white but low yield SolConv Incomplete: Check Br2 stoichiometry (1.05 eq). MassCheck->SolConv Yes (by TLC/LC-MS)

Fig 2: Decision tree for diagnosing and resolving common yield and purity issues.

Frequently Asked Questions

Q: My isolated yield is consistently below 60%, even though LC-MS shows complete consumption of the starting material. Where is my product? A: The product is likely being lost in the filtrate during workup. Phenols possessing electron-withdrawing groups (like -CN and -F) have higher solubility in aqueous/organic mixtures than standard phenols. If you do not use a sufficient volume of water (at least 5:1 water-to-acetic acid ratio) or if the water is not ice-cold, the product will remain dissolved in the dilute acetic acid.

Q: My final product has a distinct pink or light brown discoloration instead of being a white powder. What causes this, and how can I fix it? A: This is a classic symptom of phenol oxidation. Elemental bromine is a strong oxidant and can oxidize the phenolic hydroxyl group into colored quinone-like species[3]. To fix this, you must explicitly quench the reaction with a reducing agent like sodium bisulfite ( NaHSO3​ ) or sodium thiosulfate ( Na2​S2​O3​ ) during the aqueous precipitation step.

Q: Can I substitute N-Bromosuccinimide (NBS) for elemental bromine (Br₂) to avoid handling hazardous liquids? A: Yes, NBS in DMF or Acetonitrile is a viable alternative for bromination. However, because the starting material is heavily deactivated by the cyano group, NBS alone at room temperature often results in sluggish kinetics and incomplete conversion. If you switch to NBS, you will likely need to introduce a mild catalyst (such as ammonium acetate) or gently elevate the temperature, which re-introduces the risk of oxidation. The Br₂/AcOH route is preferred because it is self-catalyzing and robust at room temperature[1].

Q: I am observing a di-brominated side product in my LC-MS. How is this possible? A: Di-bromination is highly disfavored due to the steric bulk of the existing halogens and the strong electronic deactivation from the cyano group at the C2 and C6 positions[2]. If you are observing di-bromination, it is almost certainly caused by a combination of a massive stoichiometric excess of bromine (>1.5 eq) and poor temperature control (allowing the reaction to exotherm significantly above 30 °C). Strictly control your stoichiometry to 1.05 eq and maintain the reaction at 20–25 °C.

References

  • WO2019219820A1 - Substituted condensed thiophenes as modulators of sting Source: Google Patents URL
  • US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors Source: Google Patents URL
  • 4-Cyanophenol | 767-00-0 Source: ChemicalBook URL

Sources

Optimization

Technical Support Center: Troubleshooting Benzonitrile Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. Substituted benzonitriles are critical pharmacophores and synthetic intermediates in drug development. However, their synthesis—whether via transiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Substituted benzonitriles are critical pharmacophores and synthetic intermediates in drug development. However, their synthesis—whether via transition-metal catalysis, diazonium intermediates, or amide dehydration—is frequently plagued by chemoselectivity issues and side reactions.

This guide provides field-proven troubleshooting protocols, root-cause analyses, and self-validating methodologies to help you eliminate side reactions and maximize your benzonitrile yields.

Diagnostic Workflow: Identifying the Root Cause

Before altering your reaction conditions, use the diagnostic decision tree below to match your observed side products with their mechanistic origins.

G Start Low Benzonitrile Yield Identify Synthesis Route Sandmeyer Sandmeyer Reaction (Aniline Precursor) Start->Sandmeyer PdCat Pd/Ni-Catalyzed Cyanation (Aryl Halide Precursor) Start->PdCat Dehyd Amide Dehydration (Benzamide Precursor) Start->Dehyd Phenol Side Product: Phenols Cause: Thermal decomposition Sandmeyer->Phenol Azo Side Product: Azo Dyes Cause: Unreacted aniline Sandmeyer->Azo Homo Side Product: Biaryls Cause: Slow transmetalation PdCat->Homo Reduc Side Product: Reduced Arene Cause: Hydride abstraction PdCat->Reduc Hydro Side Product: Amide/Acid Cause: Trace moisture Dehyd->Hydro Sol1 Maintain 0-5 °C Ensure highly acidic pH Phenol->Sol1 Sol2 Validate with Starch-Iodide Avoid excess aniline Azo->Sol2 Sol3 Use slow-release CN source (e.g., K4[Fe(CN)6]) Homo->Sol3 Reduc->Sol3 Sol4 Use anhydrous conditions Optimize dehydrating agent Hydro->Sol4

Caption: Diagnostic workflow for identifying and resolving benzonitrile synthesis side reactions.

Module 1: Palladium-Catalyzed Cyanation of Aryl Halides

The cyanation of aryl halides via palladium catalysis is a highly efficient late-stage functionalization strategy. However, the delicate balance between the catalytic cycle and the reactivity of the cyanide ion often leads to reaction stalling or off-target coupling[1].

FAQ & Troubleshooting

Q: My reaction stalled at 10% conversion, and the solution turned from reddish-brown to pale yellow. What happened? A: You are experiencing Catalyst Deactivation (Cyanide Poisoning). Causality: The cyanide ion ( CN− ) is a powerful σ -donor and π -acceptor. If the concentration of free cyanide in the solution is too high, it outcompetes the phosphine ligands and the aryl halide for the Pd(0) center. This forms a thermodynamically stable, catalytically dead [Pd(CN)4​]2− complex. Solution: Abandon highly soluble cyanide sources like KCN or NaCN. Switch to slow-release cyanide sources such as Zn(CN)2​ or K4​[Fe(CN)6​] , which meter out cyanide ions into the catalytic cycle at a rate that prevents Pd-poisoning[2].

Q: I am isolating significant amounts of biaryl (homocoupling) products instead of my target benzonitrile. How do I fix this? A: Your transmetalation step is too slow. Causality: Homocoupling occurs when the Ar−Pd(II)−X intermediate waits too long for a cyanide ion. In the absence of rapid transmetalation, the intermediate can undergo a secondary transmetalation with another aryl species (often generated via an Ullmann-type side reaction or phosphine-assisted aryl exchange), leading to the reductive elimination of an Ar−Ar biaryl[3]. Solution: Increase the solubility of your cyanide source slightly by adding a phase-transfer catalyst, or switch to a more electron-rich, bulky ligand (e.g., XPhos or t-Bu3P) to accelerate transmetalation and enforce monomeric Pd species.

Quantitative Data: Cyanide Source Selection Matrix
Cyanide SourceFree CN− Release RateHomocoupling RiskCatalyst Poisoning RiskToxicity (Oral LD50, Rat)
KCN / NaCN Very HighLow (Reaction stalls first)Very High ~5-10 mg/kg (Lethal)
Zn(CN)₂ ModerateModerateLow~50 mg/kg (High)
CuSCN LowLowLow>2000 mg/kg (Low)[3]
K₄[Fe(CN)₆] Very Low LowVery Low >3000 mg/kg (Safe)[2]
Self-Validating Protocol: Mild Pd-Catalyzed Cyanation

This protocol utilizes K4​[Fe(CN)6​] to suppress both catalyst poisoning and homocoupling[2][4].

  • Reagent Preparation: In a Schlenk tube, combine the aryl halide (1.0 eq), K4​[Fe(CN)6​]⋅3H2​O (0.2 eq, providing 1.2 eq of CN− ), Pd2​(dba)3​ (1 mol%), XPhos (2 mol%), and Na2​CO3​ (1.0 eq).

  • Degassing (Critical Validation): Add 1,4-dioxane/H₂O (1:1, 0.2 M). Freeze-pump-thaw the mixture three times. Validation: The solution must turn a deep reddish-brown upon warming, indicating the formation of the active Pd(0)Ln​ species. A black precipitate indicates oxygen contamination and ligand oxidation.

  • Reaction: Stir at 80 °C for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active aryl halide and the appearance of a highly polar, UV-active nitrile spot confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water to remove iron salts. Dry the organic layer over MgSO4​ and concentrate.

PdCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-X Pd0->OxAdd CatDeact Catalyst Deactivation [Pd(CN)4]2- Pd0->CatDeact High free [CN-] PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (Cyanide Source) PdII->TransMet Dehal Dehalogenation (Ar-H) PdII->Dehal Hydride source present HomoC Homocoupling (Ar-Ar) PdII->HomoC Slow CN transfer PdIICN Ar-Pd(II)-CN TransMet->PdIICN RedElim Reductive Elimination PdIICN->RedElim RedElim->Pd0 Regenerates Product Ar-CN (Benzonitrile) RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed cyanation highlighting pathways that lead to side reactions.

Module 2: The Sandmeyer Reaction

Converting anilines to benzonitriles via a diazonium intermediate is a classical, highly scalable approach. However, the instability of the diazonium salt makes it prone to rapid, sometimes dangerous, side reactions[5].

FAQ & Troubleshooting

Q: My crude product is heavily contaminated with phenols. Why did this happen? A: Thermal decomposition of the diazonium salt. Causality: Diazonium salts are highly thermally labile. If the internal temperature of the reaction exceeds 5 °C during diazotization, the Ar−N2+​ species undergoes a unimolecular decomposition ( SN​1 ) to release nitrogen gas and form a highly reactive phenyl cation. In an aqueous medium, water immediately traps this cation, yielding a phenol[6]. Furthermore, basic environments can trigger benzyne intermediate formation, exacerbating side reactions[5]. Solution: Maintain strict cryogenic control (0–5 °C) using an ice-salt bath. Ensure rapid transfer of the diazonium salt to the cyanation vessel.

Q: The reaction mixture turned a deep, dark red/orange, and I isolated an azo dye instead of a nitrile. A: Incomplete diazotization leading to off-target coupling. Causality: If the addition of sodium nitrite is insufficient or too slow, unreacted aniline remains in the flask. The electron-rich aniline acts as a nucleophile, attacking the electrophilic terminal nitrogen of the formed diazonium salt to create an Ar−N=N−Ar′ azo linkage[6]. Solution: Maintain highly acidic conditions (pH < 1) to ensure all unreacted aniline is protonated as the anilinium ion, which is deactivated toward electrophilic attack. Always use a slight excess of nitrous acid.

Self-Validating Protocol: Optimized Sandmeyer Cyanation
  • Diazotization: Suspend the aniline (1.0 eq) in 20% aqueous HCl (3.0 eq). Cool the mixture to 0 °C. Validation: The aniline must completely dissolve to form the soluble anilinium hydrochloride. If a suspension remains, add more acid.

  • Nitrite Addition: Dissolve NaNO2​ (1.05 eq) in a minimal amount of water. Add this dropwise to the aniline solution, keeping the internal temperature strictly below 5 °C.

  • In-Process Control (Critical Validation): After addition, spot the reaction mixture onto starch-iodide paper. Validation: An immediate blue-black color confirms the presence of excess nitrous acid, proving that the aniline has been completely consumed.

  • Cyanation: In a separate flask, prepare a solution of CuCN (1.1 eq) and KCN (2.0 eq) in water, and warm to 60 °C. Cautiously neutralize the cold diazonium solution to pH 6 with Na2​CO3​ , then add it dropwise to the copper cyanide complex. Validation: Vigorous evolution of N2​ gas will occur. The cessation of bubbling indicates the completion of the radical cyanation step.

Module 3: Amide Dehydration

Dehydration of primary benzamides is a robust method for benzonitrile synthesis, but it is highly sensitive to the choice of dehydrating agent and ambient moisture[7].

FAQ & Troubleshooting

Q: My benzamide is not fully converting, and I am seeing carboxylic acid byproducts. A: Reversible hydrolysis due to trace moisture or depleted dehydrating agents. Causality: Dehydration relies on activating the amide carbonyl (e.g., with POCl3​ , SOCl2​ , or silanes) to facilitate the elimination of water. If the reaction is run in non-anhydrous conditions, the highly electrophilic activated intermediate is attacked by atmospheric water, reverting it to the amide or hydrolyzing it completely to the carboxylic acid. Solution: Ensure strictly anhydrous conditions (flame-dried glassware, inert N2​ or Argon atmosphere). If using traditional harsh agents like POCl3​ causes substrate degradation, switch to mild, fluoride-catalyzed silane dehydration (e.g., PhSiH3​ with TBAF catalyst), which operates neutrally and tolerates sensitive functional groups[7].

References

  • BenchChem. "Troubleshooting low yield in Benzonitrile synthesis". BenchChem Tech Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLWc8n7NLFBji9bZo-2RTJzJ-bE5jmIUmGmmgb25acFcN2uhKLgfhTl7a2zGi_ItNlzGEYf1TITOB8z2kNRPJfoDxHnCrdzfiRpRIMI8IoAY85fXt0l66kjYQqssPSCXMEeOdZjS-4qHhT-DE2yWWoCdEmCq2-PfmetIBzjGdSLPHMClrT81Jsdv0GNvS5cVQ=]
  • ACS Publications. "Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN". Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2c-6orpaUd3dW-8lw9Cgsw5ZOm2lnbWzScajHgn-qp9e1i8gX_eDmiw_jnoXWUjE7QTGYVNCqAnxWvUFSDIHZzvUxoooP783TRWFQxRk3IZvmHVOPK9cjJgN_dceFjDokyCMzfw==]
  • ResearchGate. "Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrmjKaGzRWC_AWrqJ8MNucjKt6kv6s2Y1oeaX96xhkd0lvhAJZtHPiUIwpF0JIP4N5Zn0ZqStQwXrZghZPmV-hFvZcBXRfM8ytyC36P1-7nbXYbQMCWJI1O8nKUOMISlhP-r55BmaV_Sb1ATRuteuE4qXK4HMPhLEWoEohff68SS0EyCZambZaIEyN-cvYRVajFpJJ7tsmYiDylQqJgVAgc3_pgrrEMA==]
  • ACS Publications. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media". Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8LU7CiZUTp8i-Bgm9zchVD9fM18Jh-ZBasE3V32z0ha7jpwxa5nOVQvjFVDps5ycc-zzHmEFnrGUIREywbhijLsv-CCI9oRWM6lztos4nq7FL8VIsNti5SF1dXxQ6N18uGg47BQ==]
  • ACS Publications. "Scale-Up and Safety Evaluation of a Sandmeyer Reaction". Organic Process Research & Development.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzNnU9yguY0TnU1-754F-dyjcIbP5933lj36HH5GdmMaWQp7PeyUcQ_KC-bJZGjIttqCtflmq3_8zeaoYdUgpfTsvEjrgKC9t3zYosQDx3uVKtzyOdaMz4GjCoxuP254FTUSgKfw==]
  • ACS Publications. "A General and Convenient Catalytic Synthesis of Nitriles from Amides and Silanes". Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMCykTr_YOhlCrjkP2oBUZPCbphsCB2clOyxPL6X1o7rjwjp0Fo2iYpZs3Vr9XF8S7Q44E7yd1CNTIC7GpgmL_iV0cQy4XeH3FZIT6UXUPhbj3l7RMvNVEad-txva7Df1YjLZpCw==]

Sources

Troubleshooting

Purification methods for 3-Bromo-5-fluoro-4-hydroxybenzonitrile

Technical Support Center: Troubleshooting & Purification of 3-Bromo-5-fluoro-4-hydroxybenzonitrile Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to addr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of 3-Bromo-5-fluoro-4-hydroxybenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique purification challenges associated with 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9). This halogenated aromatic nitrile is a critical intermediate in medicinal chemistry, agrochemical development, and the synthesis of bioactive aromatic scaffolds[1]. However, its poly-functional nature—featuring an acidic phenolic hydroxyl, electron-withdrawing halogens, and a sensitive nitrile group—requires highly orthogonal purification strategies to isolate it from regioisomers and oxidation byproducts.

Workflow Visualization

PurificationWorkflow Crude Crude 3-Bromo-5-fluoro- 4-hydroxybenzonitrile AcidBase Acid-Base Extraction (NaHCO3 / EtOAc) Crude->AcidBase Aqueous Aqueous Layer (Phenolate Salt) AcidBase->Aqueous Deprotonation Organic Organic Layer (Neutral Impurities) AcidBase->Organic Discard Acidify Acidify to pH 2 (HCl) & Extract Aqueous->Acidify Assess Assess Purity (HPLC/LC-MS) Acidify->Assess Recryst Recrystallization (Toluene or EtOAc/Heptane) Assess->Recryst Isomers / Color Chromatography Silica Chromatography (Hexane/EtOAc + 1% AcOH) Assess->Chromatography Polar Impurities Pure Pure Product (>99% Purity) Assess->Pure >99% Purity Recryst->Pure Chromatography->Pure

Purification workflow for 3-Bromo-5-fluoro-4-hydroxybenzonitrile based on impurity profile.

Frequently Asked Questions & Troubleshooting

Q1: What is the most reliable first-step purification for the crude reaction mixture?

A1: Chemoselective acid-base extraction is the definitive first-line technique[2]. 3-Bromo-5-fluoro-4-hydroxybenzonitrile is a weak acid due to its phenolic hydroxyl group[2]. The combined electron-withdrawing inductive effects of the ortho-fluorine and ortho-bromine, coupled with the resonance effect of the para-nitrile, drastically lower the pKa of the phenol to approximately 4.5–5.5.

This specific pKa allows you to use a mild base like Sodium Bicarbonate (NaHCO3, pH ~8) for deprotonation rather than harsh bases like Sodium Hydroxide (NaOH). Avoiding strong bases is critical because they can inadvertently hydrolyze the sensitive nitrile (-CN) group into an amide or carboxylic acid during purification.

Protocol 1: Chemoselective Acid-Base Extraction

  • Dissolution : Dissolve 10 g of the crude solid in 100 mL of Ethyl Acetate (EtOAc).

  • Base Extraction : Transfer the solution to a separatory funnel. Add 100 mL of saturated aqueous NaHCO3.

    • Causality & Self-Validation: The target compound transfers to the aqueous layer as a water-soluble phenolate salt. Vigorous gas evolution (CO2) will occur if residual acidic reagents are present; vent the funnel frequently.

  • Phase Separation : Collect the lower aqueous layer. Wash the remaining organic layer with an additional 50 mL of NaHCO3. Combine the aqueous extracts. Discard the organic layer, which now contains unreacted neutral halogenated benzenes and homocoupling byproducts[3].

  • Acidification : Cool the combined aqueous layer in an ice bath (0–5 °C). Slowly add 2M Hydrochloric Acid (HCl) dropwise while stirring until the pH reaches 2.0 (verify with pH paper).

    • Self-Validation: A dense, white to off-white precipitate of the protonated phenol will immediately crash out of the solution[1].

  • Recovery : Extract the acidified aqueous suspension with fresh EtOAc (2 x 100 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Q2: My extracted product has a persistent yellow/brown tint. How do I remove these colored impurities?

A2: Discoloration is a hallmark of phenolic oxidation. Halogenated phenols are highly susceptible to oxidation, which leads to the formation of colored quinone-like impurities[3]. Furthermore, oxidation of the phenolic group is a common issue exacerbated by heat exposure[4].

To remediate this, perform a recrystallization using a solvent system that maximizes the differential solubility between the target compound and the oxidized impurities. Working under an inert atmosphere (nitrogen or argon) and using lower-boiling solvents minimizes further thermal degradation[4].

Table 1: Solvent Systems for Recrystallization & Impurity Remediation

Solvent SystemRatioTarget Impurity RemovedYield Impact & Causality
Toluene 100%Over-brominated species & RegioisomersModerate: Requires strict cooling to 0 °C. The rigid aromatic structure of toluene optimally discriminates between halogen substitution patterns.
Ethyl Acetate / Heptane 1:4Polar oxidation products (Quinones)High: The polar colored impurities remain highly soluble in the EtOAc-rich mother liquor, while the pure product crystallizes out upon heptane addition.
Ethanol / Water 1:1Trace inorganic saltsHigh: Excellent for bulk recovery, but the compound may "oil out" if cooled too rapidly.
Q3: I am still seeing close-eluting polar impurities on HPLC. How should I set up my column chromatography?

A3: While less common for large-scale purification, column chromatography on silica gel is the most effective method for removing neutral polar impurities that survive extraction[4][5]. However, the highly acidic phenolic proton of 3-Bromo-5-fluoro-4-hydroxybenzonitrile will hydrogen-bond aggressively with the stationary silanol groups on standard normal-phase silica. This causes severe peak tailing, ruining the resolution between the target molecule and closely related isomers.

Protocol 2: Silica Gel Chromatography with Acidic Modifier

  • Column Preparation : Slurry-pack a silica gel column using Hexane.

  • Mobile Phase Preparation : Prepare a solvent mixture of Hexane:EtOAc (80:20 v/v) and add 1% glacial Acetic Acid (AcOH) .

    • Causality: The addition of AcOH artificially lowers the pH of the mobile phase, suppressing the ionization of the phenol. This forces the compound into its neutral state, disrupting silanol interactions and ensuring sharp, symmetrical elution bands.

  • Loading : Dissolve the semi-pure compound in a minimum volume of the mobile phase and load it carefully onto the column head.

  • Elution & Tracking : Elute the column and monitor fractions via TLC (UV active at 254 nm).

  • Concentration : Pool the product-containing fractions.

    • Critical Step: To completely remove residual AcOH (which can interfere with downstream coupling reactions), co-evaporate the pooled fractions with 20 mL of toluene twice before placing the final solid under high vacuum.

Q4: How do I analytically validate the purity of the final product?

A4: To ensure the structural integrity of the purified 3-Bromo-5-fluoro-4-hydroxybenzonitrile (Molecular Weight: 216.01 g/mol )[6], utilize orthogonal analytical techniques:

Table 2: Analytical Validation Metrics

TechniqueInformation GainedExpected Observation
LC-MS (ESI-) Mass accuracy and impurity identification[7].Strong [M-H]- signal at m/z 214.0/216.0 (1:1 isotopic ratio due to the single Bromine atom).
¹H NMR (DMSO-d6) Confirmation of substitution pattern[4].Two distinct singlets in the aromatic region (if fully substituted) or specific coupling constants confirming the 3,5,4-arrangement. A broad singlet >10 ppm for the -OH.
¹⁹F NMR Detection of under/over-fluorinated impurities.A single distinct fluorine resonance peak. Multiple peaks indicate regioisomer contamination.

References

  • 3-Bromo-5-fluoro-4-hydroxybenzonitrile, 95% (1235841-38-9) . Source: IndiaMART. URL: [Link]

Sources

Optimization

Technical Support Center: Stability of 3-Bromo-5-fluoro-4-hydroxybenzonitrile Under Acidic Conditions

Welcome to the Technical Support Center for 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) [1]. When working with this highly functionalized building block, researchers frequently encounter stability and solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) [1]. When working with this highly functionalized building block, researchers frequently encounter stability and solubility challenges during acidic workups or reverse-phase chromatography.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. By dissecting the chemical causality behind these issues, this guide will empower you to design robust, self-validating experimental workflows.

Mechanistic Causality: The "Why" Behind Acid Instability

To troubleshoot effectively, we must first understand how the specific functional groups of this molecule react under acidic stress. The molecule faces two primary liabilities:

A. Acid-Catalyzed Nitrile Hydrolysis The nitrile (-CN) group is highly susceptible to hydrolysis in aqueous acidic media. The mechanism is initiated by the protonation of the nitrile nitrogen, which electrophilically activates the carbon-nitrogen triple bond [2]. Subsequent nucleophilic attack by water yields an unstable imidic acid intermediate [3]. This intermediate rapidly tautomerizes to a primary amide. Under prolonged acidic heating, the amide undergoes further hydrolysis to yield a carboxylic acid and an ammonium ion [4].

B. Phenol Protonation and Solubility Dynamics The 4-hydroxy group is flanked by highly electronegative halogens (3-bromo and 5-fluoro). These substituents exert a strong inductive electron-withdrawing effect (-I effect), which significantly lowers the pKa of the phenol compared to an unsubstituted phenol ring. While this makes the phenoxide anion highly stable and soluble in basic conditions, it means that under acidic conditions (pH < 4), the molecule is fully protonated. The protonated, neutral form is highly lipophilic, leading to sudden precipitation in aqueous media.

Troubleshooting & FAQs

Q1: My compound precipitates immediately upon adding 0.1% TFA to the mobile phase during LC-MS analysis. How do I fix this? Cause: The addition of Trifluoroacetic Acid (TFA) fully protonates the phenol group, stripping away its ionic character and drastically reducing its aqueous solubility. Solution: Switch to a mobile phase with a higher starting percentage of organic modifier (e.g., begin your gradient at 30% Acetonitrile or Methanol instead of 5%). Alternatively, if acidic conditions are not strictly required for your chromatographic separation, use a buffered system at a near-neutral pH (e.g., 10 mM Ammonium Acetate, pH 6.8) to maintain partial ionization and solubility.

Q2: I am observing unexpected +18 Da and +19 Da mass shifts in my LC-MS after an acidic workup. What are these impurities? Cause: These shifts correspond to the acid-catalyzed hydrolysis of the nitrile group. A +18 Da shift (net addition of H₂O) indicates the formation of the primary amide intermediate. A +19 Da shift (replacement of nitrogen with two oxygens and a hydrogen) indicates complete hydrolysis to the carboxylic acid [4]. Solution: Minimize the time your compound spends in acidic aqueous solutions. Perform liquid-liquid extractions quickly and keep the system cold (0-4°C) to kinetically suppress the hydrolysis reaction.

Q3: Why do I see a twin peak pattern (1:1 ratio) separated by 2 Da in my mass spectra for all of these degradants? Cause: This is the classic isotopic signature of a single bromine atom (roughly equal natural abundance of ⁷⁹Br and ⁸¹Br). Solution: No action is needed. In fact, if your degradant peaks (+18 Da or +19 Da) retain this 1:1 doublet, it serves as structural confirmation that the bromine atom has not been cleaved during the acidic hydrolysis process.

Quantitative Data: Degradation Profiling

The following table summarizes the expected diagnostic shifts when analyzing acid-stressed samples of 3-Bromo-5-fluoro-4-hydroxybenzonitrile via LC-MS.

Chemical SpeciesMolecular FormulaMonoisotopic Mass (⁷⁹Br)Mass Shift (Δ Da)Expected LC-MS RRT*
Parent Nitrile C₇H₃BrFNO214.938N/A1.00
Primary Amide C₇H₅BrFNO₂232.949+18.011~0.85 (More polar)
Carboxylic Acid C₇H₄BrFO₃233.933+18.995~0.70 (Most polar)

*Relative Retention Time (RRT) is estimated based on standard C18 reverse-phase chromatography.

Validated Experimental Protocols

Protocol A: Self-Validating Acid Forced Degradation (Stress Testing)

To accurately profile the degradation kinetics of this compound without introducing analytical artifacts, use this self-validating workflow.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 3-Bromo-5-fluoro-4-hydroxybenzonitrile in 10 mL of HPLC-grade Acetonitrile (MeCN) to create a 1 mg/mL stock solution.

  • Control Generation (Validation Step): Transfer 1 mL of the stock to a vial and add 1 mL of LC-MS grade water. This serves as your thermal control to prove degradation is acid-driven, not heat-driven.

  • Acid Stress Application: Transfer 1 mL of the stock to a separate vial and add 1 mL of 0.1 N HCl.

  • Thermal Incubation: Seal both vials and incubate at 40°C for 24 hours.

  • Mandatory Neutralization (Validation Step): After 24 hours, quench the acid-stressed sample by adding exactly 1 mL of 0.1 N NaOH. Causality: Neutralizing the sample before injection prevents on-column degradation and protects the silica-based stationary phase, ensuring the observed degradants were formed in the flask, not inside the instrument.

  • Analysis: Dilute both samples 1:10 in MeCN and inject into the LC-MS.

Protocol B: Safe Acidic Workup (Liquid-Liquid Extraction)

If an acidic workup is unavoidable during synthesis, follow these steps to minimize nitrile hydrolysis.

Step-by-Step Methodology:

  • Cool the reaction mixture in an ice bath to 0-4°C.

  • Slowly acidify the mixture using cold 10% Citric Acid or 1 N HCl until the pH reaches ~3. Causality: The low temperature kinetically traps the nitrile, preventing the activation energy required for water's nucleophilic attack.

  • Immediately extract the aqueous layer with a highly non-polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 20 mL).

  • Wash the combined organic layers with cold brine to remove residual acid.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature strictly below 30°C.

Visualizations

Hydrolysis A Nitrile (Parent) B Protonated Nitrile A->B H+ C Imidic Acid Intermediate B->C H2O Attack D Primary Amide (+18 Da) C->D Tautomerization E Carboxylic Acid (+19 Da) D->E H3O+ / Heat

Acid-catalyzed nitrile hydrolysis pathway of 3-Bromo-5-fluoro-4-hydroxybenzonitrile.

Workflow S1 1. Sample Preparation Dissolve 1 mg/mL in MeCN S2 2. Acid Stress Application Add equal volume 0.1 N HCl S1->S2 S3 3. Thermal Incubation Heat at 40°C for 24 hours S2->S3 S4 4. Mandatory Neutralization Quench with 0.1 N NaOH S3->S4 S5 5. Analytical Verification Inject into LC-MS system S4->S5

Self-validating experimental workflow for acid forced degradation testing.

References

  • JoVE. "Video: Nitriles to Carboxylic Acids: Hydrolysis". Available at: [Link]

  • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid". Available at: [Link]

  • Master Organic Chemistry. "Acidic Hydrolysis of Nitriles To Amides". Available at:[Link]

Troubleshooting

Technical Support Center: Regioselectivity in the Bromination of Fluorophenols

Welcome to the technical support center for navigating the complexities of fluorophenol bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of fluorophenol bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the regiochemical outcome of these critical reactions. Here, we move beyond simple protocols to explain the underlying principles governing selectivity, offering field-proven insights to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for understanding and controlling the regioselectivity of your reaction.

Q1: How do the hydroxyl (-OH) and fluorine (-F) substituents direct the incoming electrophile?

Understanding the interplay between the hydroxyl and fluorine groups is the cornerstone of troubleshooting regioselectivity. Both groups are ortho, para-directors, but they influence the reaction through opposing electronic effects.

  • Hydroxyl (-OH) Group: This is a strongly activating group. It donates electron density to the aromatic ring through a powerful resonance effect (+M), making the ortho and para positions significantly more nucleophilic and reactive towards electrophiles like bromine.[1][2] The activating nature of the -OH group is so strong that it can often lead to over-bromination if not carefully controlled.[3]

  • Fluorine (-F) Group: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring overall, making it less reactive than benzene.[4][5] However, fluorine also possesses lone pairs that can be donated to the ring via a resonance effect (+M). This resonance effect, which directs incoming electrophiles to the ortho and para positions, outweighs the deactivating inductive effect in determining the position of substitution.

The challenge in fluorophenol bromination arises from the competition between these directing effects. The final regiochemical outcome is a delicate balance of the activating/directing power of the -OH group, the deactivating/directing influence of the -F group, steric hindrance, and the specific reaction conditions employed.[6][7]

Q2: What are the most common brominating agents, and how should I choose one?

The choice of brominating agent is a critical parameter for controlling both reactivity and selectivity.

Brominating AgentCharacteristics & Use Cases
Molecular Bromine (Br₂) High Reactivity: Often used with a Lewis acid catalyst (e.g., FeBr₃) for less activated rings, but phenols are typically reactive enough to not require one.[1] Challenges: Its high reactivity can lead to poor selectivity and over-bromination, especially in polar solvents.[3][8] Best for when high reactivity is needed and selectivity is less of a concern.
N-Bromosuccinimide (NBS) Mild & Selective: A solid, easy-to-handle reagent that serves as a source of electrophilic bromine.[9][10] It is generally less reactive than Br₂, allowing for more controlled monobromination and improved regioselectivity, particularly in non-polar solvents.[8][11] It is the reagent of choice for most selective bromination protocols.[12]
Tetraalkylammonium Tribromides (e.g., TBA-Br₃) High para-Selectivity: These bulky reagents are known to be highly para-selective for the bromination of phenols, likely due to steric hindrance that disfavors attack at the ortho position.[13][14]
Hydrogen Bromide (HBr) with an Oxidant In-situ Generation: Systems like HBr/DMSO or HBr/H₂O₂ generate electrophilic bromine in situ.[15][16] The steric bulk of the sulfoxide in the HBr/DMSO system can be leveraged to achieve high para-selectivity.[15]

Q3: What is the general mechanism for the electrophilic bromination of a fluorophenol?

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.

  • Generation of the Electrophile: The brominating agent (e.g., Br₂ or NBS) provides an electrophilic bromine species (Br⁺ or a polarized equivalent).

  • Nucleophilic Attack: The electron-rich π-system of the fluorophenol ring attacks the electrophilic bromine. This attack occurs preferentially at the ortho or para positions activated by the -OH and -F groups. This step is typically the rate-determining step.

  • Formation of the Sigma Complex (Arenium Ion): The attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is key to the directing effects; resonance structures that place the positive charge adjacent to the oxygen or fluorine atoms are particularly stabilizing.[1][17]

  • Deprotonation and Aromatization: A base in the reaction mixture (e.g., the solvent or Br⁻) removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring to yield the final product.[1]

Troubleshooting Guide: Common Regioselectivity Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during the bromination of fluorophenols.

Problem 1: Formation of a Complex Mixture of Regioisomers

Symptom: Your crude reaction analysis (TLC, GC-MS, or ¹H NMR) shows multiple monobrominated products with no clear major isomer, resulting in a low yield of the desired product and difficult purification.

Root Cause Analysis & Solutions:

This is the most common issue and typically stems from the competing directing effects of the -OH and -F groups, exacerbated by suboptimal reaction conditions.

G cluster_start cluster_analysis Analysis cluster_solutions Solutions cluster_end start Poor Regioselectivity Observed temp Is Reaction Temperature > 0 °C? start->temp reagent Using Br₂ in Polar Solvent? temp->reagent No sol_temp Lower Temperature (e.g., -30 °C to 0 °C) temp->sol_temp Yes sterics Are ortho/para positions sterically similar? reagent->sterics No sol_reagent Switch to Milder Reagent (NBS) & Non-Polar Solvent (CH₂Cl₂) reagent->sol_reagent Yes sol_sterics Use Sterically Hindered Reagent (e.g., TBA-Br₃ or HBr/bulky sulfoxide) sterics->sol_sterics Yes end_node Improved Regioselectivity sterics->end_node No (Re-evaluate strategy) sol_temp->end_node sol_reagent->end_node sol_sterics->end_node

Caption: A decision-making workflow for diagnosing and resolving poor regioselectivity.

Solution A: Optimize Reaction Temperature

High temperatures provide more energy for the system to overcome the activation barriers for multiple pathways, leading to a loss of selectivity.[14]

▶️ Recommended Action: Lowering the reaction temperature significantly enhances selectivity by favoring the pathway with the lowest activation energy.

📋 Experimental Protocol: Low-Temperature Bromination

  • Dissolve the fluorophenol substrate (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂ or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to the desired temperature (start with 0 °C, but temperatures as low as -30 °C can be beneficial).[14]

  • In a separate flask, dissolve the brominating agent (e.g., NBS, 1.05 eq) in the same solvent.

  • Add the brominating agent solution dropwise to the stirred fluorophenol solution over 15-30 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Proceed with a standard aqueous workup and purify by column chromatography.

Solution B: Change the Brominating Agent and Solvent System

The combination of a highly reactive brominating agent (Br₂) and a polar solvent (water, methanol, acetic acid) creates a highly potent electrophile, which reacts so quickly that it overcomes the subtle energy differences between the possible substitution sites, leading to poor regioselectivity and polybromination.[2][8][18]

▶️ Recommended Action: Switch to a milder brominating agent like N-Bromosuccinimide (NBS) in a non-polar aprotic solvent (e.g., CH₂Cl₂, CCl₄, or THF).[8][10][14] Non-polar solvents do not effectively solvate and ionize the brominating agent, reducing its electrophilicity and allowing for a more controlled, selective reaction.[11][19]

📋 Experimental Protocol: Selective Bromination with NBS

  • To a stirred solution of the fluorophenol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add N-Bromosuccinimide (1.05 eq) portion-wise over 10 minutes. Note: Ensure the NBS has been recrystallized from water to ensure purity.

  • Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature over 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Solution C: Leverage Steric Hindrance

If electronic effects alone do not provide sufficient selectivity, you can exploit steric hindrance to direct the bromination.[6][7] If your target isomer is the less sterically hindered product (often para to a bulky group), using a bulky brominating agent can dramatically improve the outcome.

▶️ Recommended Action: Employ a sterically demanding brominating reagent like a tetraalkylammonium tribromide or use a system known to be influenced by sterics, such as HBr with a bulky sulfoxide.[14][15]

Problem 2: Significant Over-bromination

Symptom: Your product mixture contains substantial amounts of di- and/or tri-brominated fluorophenols, even when using only one equivalent of the brominating agent.

Root Cause Analysis & Solutions:

This issue is a direct consequence of the powerful activating nature of the hydroxyl group.[3] The initial monobrominated product is still an activated aromatic ring and can be more reactive towards further bromination than the starting material, leading to a runaway reaction.

▶️ Recommended Action: The key is to reduce the overall reactivity of the system.

  • Strict Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent.

  • Slow Addition: Add the brominating agent slowly as a dilute solution to prevent localized high concentrations.

  • Use a Non-Polar Solvent: As detailed in Solution 1B, this is highly effective at tempering reactivity.[8]

  • Low Temperature: Perform the reaction at 0 °C or below.

  • Protecting Group Strategy (Advanced): In challenging cases, the hydroxyl group can be protected with a bulky group (e.g., a silyl ether) to attenuate its activating effect. After bromination, the protecting group is removed. This adds steps but can provide unparalleled control.

Problem 3: Bromination Occurs ortho to Fluorine Instead of the Hydroxyl Group

Symptom: The major product is the isomer where bromine has added ortho to the fluorine atom, which is typically electronically disfavored compared to the positions activated by the -OH group.

Root Cause Analysis & Solutions:

While less common, this can occur under specific circumstances.

▶️ Recommended Action:

  • Verify Substrate Structure: Confirm the identity and purity of your starting fluorophenol. An isomeric starting material is a common source of unexpected products.

  • Consider Hydrogen Bonding Effects: In certain solvents, intramolecular hydrogen bonding between the phenolic proton and a Lewis basic solvent molecule can sterically block the positions ortho to the hydroxyl group, potentially favoring attack at a less-hindered position.[20] Changing to a non-coordinating solvent like CCl₄ may resolve this.

  • Catalyst-Directed Bromination: Some catalysts can direct bromination to specific positions. For instance, p-toluenesulfonic acid (pTsOH) has been used with NBS in methanol to promote selective ortho-bromination of para-substituted phenols.[8][21] Ensure no unintended catalytic species are present.

G cluster_reactants cluster_intermediates Sigma Complex Intermediates cluster_products A Fluorophenol + Br⁺ B Attack at C-OH ortho (Electronically Favored) A->B Low Activation Energy (Favored Pathway) C Attack at C-F ortho (Electronically Disfavored) A->C High Activation Energy (Disfavored Pathway) D Desired Regioisomer B->D -H⁺ E Undesired Regioisomer C->E -H⁺

Caption: Competing pathways in the bromination of a fluorophenol.

References

  • Electrophilic Aromatic Substitution. (n.d.). Southern Illinois University.
  • Regioselective terminal bromination of fluorinated oligophenylenes. (2025, October 25). Nature Portfolio.
  • Why is para-bromophenol the major product and ortho-bromophenol the minor product in the bromination of phenol? (2026, January 31). Filo.
  • dealing with unexpected regioselectivity in aromatic bromination with BDMS. (n.d.). Benchchem.
  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022, November 29). YouTube.
  • Process for brominating phenols. (n.d.). Google Patents.
  • Technical Support Center: Bromination of Phenol. (n.d.). Benchchem.
  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. (2019, August 22). MDPI.
  • Over reaction of Aniline and Phenol. (2019, December 30). Chemistry LibreTexts.
  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S.
  • Solvent effect on regioselectivity of bromination of 2-isopropylphenol. (2025, March 17). YouTube.
  • A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. (n.d.). Benchchem.
  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018, May 15). Royal Society of Chemistry.
  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). LinkedIn.
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
  • N-Bromosuccinimide. (n.d.). Wikipedia.
  • Directing Effects. (n.d.). College of Saint Benedict & Saint John's University.
  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016, September 29). Reddit.
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
  • Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). (2024, January 5). Chemia.
  • Steric Hindrance Effect | Definition, Factors & Examples. (n.d.). Study.com.
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). Chemia.
  • Ortho, Para, Meta. (2022, January 3). Chemistry Steps.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI.
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (n.d.). MDPI.

Sources

Optimization

Technical Support Center: Fluorination of Bromo-Hydroxybenzonitrile

Welcome to the Technical Support Center. Bromo-hydroxybenzonitrile is a highly functionalized, tri-vector scaffold containing an acidic, electron-donating phenol (-OH), a cross-coupling-ready heavy halogen (-Br), and a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Bromo-hydroxybenzonitrile is a highly functionalized, tri-vector scaffold containing an acidic, electron-donating phenol (-OH), a cross-coupling-ready heavy halogen (-Br), and a strongly electron-withdrawing nitrile (-CN). Achieving site-selective fluorination on this molecule requires navigating competing electronic effects and preventing severe side reactions.

This guide provides field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to ensure your fluorination campaigns succeed.

Strategic Workflow & System Overview

Before selecting a reagent, you must identify your target vector. The presence of the -CN group severely depletes the electron density of the aromatic ring, which deactivates the phenol toward traditional nucleophilic activation but paradoxically primes the ring for Nucleophilic Aromatic Substitution (S_NAr).

FluorinationWorkflow Start Substrate: Bromo-hydroxybenzonitrile Target Select Fluorination Target Start->Target OH Phenol (OH → F) Target->OH Br Aryl Bromide (Br → F) Target->Br CH Aryl Ring (C-H → C-F) Target->CH Warn_OH DAST fails due to electron deficiency OH->Warn_OH Warn_Br Risk: Protodebromination Br->Warn_Br Warn_CH Risk: SET Oxidation / Tar CH->Warn_CH Sol_OH SO2F2 then NMe4F (Sanford Protocol) Sol_Br Pd-Catalysis (BrettPhos/AgF) Sol_CH Protect OH → Selectfluor (Electrophilic) Warn_OH->Sol_OH Warn_Br->Sol_Br Warn_CH->Sol_CH

Workflow for site-specific fluorination of bromo-hydroxybenzonitrile.

Reagent Selection Matrix

The following table summarizes the quantitative expectations and chemoselectivity profiles for various fluorination strategies applied to this specific scaffold.

Target TransformationRecommended ReagentAverage Yield ExpectationChemoselectivity ProfileKey Limitation
Deoxyfluorination (OH → F) SO₂F₂ / NMe₄F75–96%High (Tolerates -CN, -Br)Requires handling of toxic SO₂F₂ gas
Deoxyfluorination (OH → F) PhenoFluor60–85%Moderate (Steric sensitivity near Br)High cost of specialized reagent
Electrophilic (C-H → C-F) Selectfluor (on O-Ac protected)40–70%Low (Regioselectivity issues)Oxidative side-reactions
Nucleophilic (Br → F) AgF / Pd-BrettPhos30–50%Low (Protodebromination risk)Catalyst poisoning by basic species

Troubleshooting Guide & FAQs

Q1: When attempting deoxyfluorination (OH → F) using DAST, I recover mostly unreacted starting material or complex mixtures. Why? Causality & Solution: DAST relies on the initial nucleophilic attack of the phenolic oxygen onto the electrophilic sulfur center of the reagent. In bromo-hydroxybenzonitrile, the strongly electron-withdrawing -CN group (via resonance and induction) and the -Br group (via induction) severely deplete the electron density of the phenol, rendering it non-nucleophilic. Solution: Switch to the Sanford protocol[1]. By bubbling SO₂F₂ in the presence of a base, you form an aryl fluorosulfate intermediate. The electron-withdrawing -CN and -Br groups, which hindered DAST, now accelerate the subsequent S_NAr step by stabilizing the Meisenheimer complex when treated with NMe₄F[1]. Alternatively, Ritter's PhenoFluor reagent bypasses traditional S_NAr via a concerted nucleophilic aromatic substitution (CSNAr) that avoids high-energy intermediates entirely[2].

Q2: I am trying to perform electrophilic fluorination (C-H → C-F) using Selectfluor, but my reaction turns black and yields insoluble tar. How do I fix this? Causality & Solution: Selectfluor contains a highly reactive cationic N-F bond and frequently acts as a strong single-electron transfer (SET) oxidant[3]. Unprotected phenols have low oxidation potentials; Selectfluor readily oxidizes the phenol to a phenoxyl radical[4]. This radical rapidly undergoes oxidative dimerization or dearomatization into quinone-like polymers (tar). Solution: You must mask the phenol's electron density. Convert the -OH to an acetate (-OAc) prior to fluorination. The acetate group dampens the electron-donating ability enough to prevent SET oxidation, while still providing sufficient ortho/para directing effects for the electrophilic F⁺ attack.

Q3: During Pd-catalyzed nucleophilic fluorination of the bromide (Br → F), I observe significant protodebromination (reduction) instead of fluorination. What is the mechanism of this failure? Causality & Solution: In Pd-catalyzed fluorination, the reductive elimination of the C-F bond from the Pd(II) intermediate is notoriously slow due to the high lattice energy of Pd-F and the hard-soft orbital mismatch. Because the -CN group strongly stabilizes the aryl-palladium intermediate, the complex has a long residence time in solution, making it highly susceptible to protonation by trace water or solvent (yielding the protodebrominated product). Solution: Ensure rigorously anhydrous conditions and use bulky, electron-rich ligands (e.g., BrettPhos or AlPhos). These ligands force the aryl and fluoride ligands into close proximity, sterically accelerating reductive elimination over competitive protonation.

Validated Experimental Protocols

SOP: Two-Step Nucleophilic Deoxyfluorination via Aryl Fluorosulfate

Based on the self-validating methodology developed by Sanford et al. for highly electron-deficient phenols[1].

Step 1: Fluorosulfonation (Activation)

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve bromo-hydroxybenzonitrile (1.0 equiv) and triethylamine (3.5 equiv) in anhydrous dichloromethane (0.1 M).

  • Reaction: Cap with a rubber septum. Bubble sulfuryl fluoride (SO₂F₂) gas through the solution at room temperature for 2 hours. Causality Note: Et₃N acts as both a base to deprotonate the phenol and a nucleophilic catalyst to activate the SO₂F₂ gas.

  • Purge: Purge the system with N₂ for 15 minutes to remove residual, unreacted SO₂F₂.

  • Validation Checkpoint 1 (Self-Validation): Filter the mixture through a silica plug and concentrate. Analyze the crude intermediate via ¹⁹F NMR. A successful conversion is confirmed by a sharp singlet at approximately +37.0 to +41.0 ppm (characteristic of the -OSO₂F group)[1]. If this peak is absent, the SO₂F₂ bubbling was insufficient or the gas was compromised.

Step 2: Deoxyfluorination (S_NAr)

  • Setup: Dissolve the isolated aryl fluorosulfate (1.0 equiv) in anhydrous DMF.

  • Reaction: Add anhydrous tetramethylammonium fluoride (NMe₄F, 2.0 equiv). Stir at 80 °C for 12 hours. Causality Note: NMe₄F is specifically chosen over TBAF because it is significantly less hygroscopic, minimizing the competitive hydrolysis of the fluorosulfate back to the starting phenol.

  • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

  • Validation Checkpoint 2 (Self-Validation): Analyze the purified product via ¹⁹F NMR. The disappearance of the +38 ppm peak and the appearance of a new peak in the aromatic fluorine region (typically -100 to -120 ppm ) confirms successful C-F bond formation.

References

  • Sydonie D. Schimler et al., "Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates", doi.org,[Link]

  • "Closing the gap between 19F and 18F chemistry", nih.gov,[Link]

  • "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope", mdpi.com,[Link]

  • "Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides", nih.gov,[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-5-fluoro-4-hydroxybenzonitrile

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this imp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis, with a focus on byproduct analysis and mitigation.

Introduction: The Synthetic Challenge

The synthesis of 3-Bromo-5-fluoro-4-hydroxybenzonitrile is a multi-step process that often begins with the bromination of a fluorophenol or a related precursor. While the overall synthetic route appears straightforward, the control of regioselectivity during the bromination step is critical and often presents significant challenges. The electron-donating hydroxyl group and the electron-withdrawing, yet ortho-, para-directing, fluorine atom create a complex electronic environment on the aromatic ring. This can lead to the formation of several isomeric and over-brominated byproducts, impacting the yield and purity of the desired product.

This guide provides a structured approach to identifying, understanding, and mitigating the formation of these byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3-Bromo-5-fluoro-4-hydroxybenzonitrile.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a significantly lower than expected yield of 3-Bromo-5-fluoro-4-hydroxybenzonitrile. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily incomplete reaction or the formation of multiple byproducts.

Potential Causes & Solutions:

  • Incomplete Bromination: The reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material, 3-fluoro-4-hydroxybenzonitrile, is a key indicator.

      • Reaction Time and Temperature: The reaction time of 26 hours at 45°C, as described in some literature for a similar synthesis, may need optimization for your specific setup.[1] Consider incremental increases in reaction time and monitor for changes in product and byproduct formation.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of brominating agent to starting material can lead to either incomplete reaction or over-bromination.

    • Troubleshooting Steps:

      • Titrate the Brominating Agent: Ensure the molar equivalents of the brominating agent (e.g., Bromine in acetic acid) are precise. A slight excess (e.g., 1.2 equivalents) is often used to drive the reaction to completion, but a large excess will promote the formation of di-brominated byproducts.[1]

  • Competing Side Reactions: The formation of isomeric and poly-brominated byproducts is a major cause of low yields.

    • Troubleshooting Steps:

      • Control of Reaction Conditions: The choice of solvent and temperature is crucial. Acetic acid is a common solvent for such brominations.[1] Running the reaction at a controlled, lower temperature can often improve the selectivity for the desired isomer.

      • Purification Method: Inefficient purification can lead to loss of product. Reverse-phase semi-preparative HPLC is an effective method for isolating the target compound from closely related impurities.[1]

Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC Analysis of the Crude Product

Question: My crude reaction mixture shows multiple spots on the TLC plate (or multiple peaks in the HPLC chromatogram) that are difficult to separate. What are these byproducts and how can I minimize them?

Answer:

The presence of multiple spots/peaks indicates the formation of isomeric and/or poly-brominated byproducts. Understanding the directing effects of the substituents on the aromatic ring is key to identifying these impurities.

Common Byproducts and Their Formation:

  • Starting Material: Unreacted 3-fluoro-4-hydroxybenzonitrile.

  • Isomeric Monobrominated Products: Bromination can potentially occur at other positions on the ring, although the position ortho to the hydroxyl group and meta to the nitrile and fluorine is favored.

  • Di-brominated Products: Over-bromination can lead to the formation of 3,5-dibromo-4-hydroxybenzonitrile, especially with an excess of the brominating agent or at elevated temperatures.

Strategies for Minimization:

Byproduct TypeFormation MechanismMitigation Strategy
Unreacted Starting Material Incomplete reaction.Increase reaction time, slightly increase the equivalents of brominating agent, or moderately increase the reaction temperature. Monitor closely by TLC/HPLC.
Isomeric Byproducts Lack of complete regioselectivity in the electrophilic aromatic substitution.Optimize reaction temperature (lower temperatures often favor kinetic control and may improve selectivity). Screen different solvent systems.
Di-brominated Byproducts Over-reaction due to excess brominating agent or harsh conditions.Carefully control the stoichiometry of the brominating agent. Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration.

Experimental Workflow for Byproduct Identification:

Byproduct_Identification_Workflow Crude_Product Crude Reaction Product HPLC HPLC Analysis Crude_Product->HPLC Inject LCMS LC-MS Analysis HPLC->LCMS Collect Fractions NMR NMR Spectroscopy LCMS->NMR Isolate Peaks Identification Byproduct Identification NMR->Identification Structure Elucidation

Caption: Workflow for the isolation and identification of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Bromo-5-fluoro-4-hydroxybenzonitrile?

A1: A common method involves the direct bromination of a 3-fluoro-4-hydroxybenzonitrile precursor.[2] The reaction conditions typically involve a brominating agent, such as elemental bromine, in a suitable solvent like acetic acid, under controlled temperature.[1]

Q2: What analytical techniques are best suited for monitoring the reaction and analyzing the final product purity?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, determination of product purity, and separation of isomers. A reverse-phase method using an acetonitrile/water mobile phase is often effective.[3]

  • Gas Chromatography (GC): Particularly useful for analyzing volatile impurities and isomers, especially when coupled with a mass spectrometer (GC-MS). Low Thermal Mass (LTM) GC can provide rapid and high-resolution separation of isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural confirmation of the final product and for the definitive identification of byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and byproducts.

Q3: Are there alternative, more environmentally friendly bromination methods?

A3: Yes, there is a growing interest in "eco-friendly" bromination methods to avoid the use of hazardous elemental bromine. One such approach involves the use of a combination of an alkali or alkaline earth metal bromide and a corresponding bromate salt in the presence of an acid. This in-situ generation of the brominating species can be a safer and more controlled alternative.[4]

Q4: How can I effectively remove the di-brominated byproduct from my final product?

A4: Separation of the desired mono-brominated product from the di-brominated byproduct can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel with a non-polar/polar solvent gradient (e.g., petroleum ether/ethyl acetate) can be effective.[1]

  • Recrystallization: If a suitable solvent system can be found where the solubilities of the two compounds differ significantly, recrystallization can be a scalable purification method.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful, albeit more expensive, option.[1]

Visualizing the Synthetic Pathway and Potential Side Reactions

The following diagram illustrates the primary synthetic route to 3-Bromo-5-fluoro-4-hydroxybenzonitrile and the formation of a key byproduct.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Start 3-Fluoro-4-hydroxybenzonitrile Product 3-Bromo-5-fluoro-4-hydroxybenzonitrile Start->Product Electrophilic Aromatic Substitution Reagent {Br₂ / Acetic Acid} Reagent->Start Byproduct 3,5-Dibromo-4-hydroxybenzonitrile Product->Byproduct Over-bromination ExcessReagent {Excess Br₂} ExcessReagent->Product

Caption: Synthetic pathway and a common side reaction.

Detailed Experimental Protocol: HPLC Analysis

This protocol provides a starting point for the HPLC analysis of your reaction mixture. Optimization may be required based on your specific instrumentation and column.

Objective: To separate and quantify the starting material, product, and major byproducts.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample vials

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the crude reaction mixture (e.g., 1 mg) and dissolve it in a known volume of diluent (e.g., 1 mL of 50:50 Acetonitrile/Water).

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and byproducts based on their retention times (determined by running standards if available).

    • Integrate the peak areas to determine the relative percentages of each component in the mixture.

References

  • SIELC Technologies. (2018, May 17). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • Google Patents. (n.d.). EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be a dynamic resource for navigating the complexities of catalyst selection in cross-coupling reactions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be a dynamic resource for navigating the complexities of catalyst selection in cross-coupling reactions. The following content, structured in a question-and-answer format, addresses common challenges and provides actionable troubleshooting strategies grounded in mechanistic principles. Our goal is to empower you to overcome experimental hurdles and achieve robust, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction is not working, or the yield is very low. What are the first things I should check?

A1: When a cross-coupling reaction fails or provides a low yield, a systematic check of the fundamental reaction parameters is the best approach. Here are the initial steps to take:

  • Reagent and Solvent Purity: Impurities in starting materials or solvents can poison the catalyst.[1] Ensure you are using high-purity, anhydrous solvents (if required) and that your coupling partners are pure.[1] Trace impurities in amines, for example, can cause a reaction to fail.[2]

  • Inert Atmosphere: The presence of oxygen can be detrimental to the catalytic cycle. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and also oxidize phosphine ligands.[3][4] It is crucial to use anhydrous, degassed solvents and thoroughly degas the reaction mixture.[3][4] This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using several freeze-pump-thaw cycles.[1][4]

  • Catalyst and Ligand Activity:

    • Precatalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[3][4][5] Inefficient activation will lead to a low concentration of the active catalyst.[3] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) that forms the active catalyst more reliably.[4]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation.[3][4] Ensure that the ligand has been stored under an inert atmosphere and has not degraded.[3]

  • Reaction Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate.[1][4] If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate.[4] However, be aware that excessive heat can accelerate catalyst decomposition.[4][6]

  • Base Selection and Quality: The choice and quality of the base are critical.[1] The base's effectiveness is often dependent on the solvent and substrates.[4] For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common.[4] If one base is ineffective, screening others is a logical step.[4] Ensure the base is finely powdered and anhydrous if the reaction requires it.[1]

Q2: I've confirmed my reagents and setup are sound, but the reaction is still sluggish. How do I choose a better catalyst system?

A2: Catalyst and ligand selection is the most critical variable in optimizing a cross-coupling reaction.[7] If your initial choice is not effective, a systematic screening of ligands is the next logical step.

  • Ligand Properties Matter:

    • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes (NHCs)) promote the oxidative addition step, which is often the rate-limiting step, especially for less reactive electrophiles like aryl chlorides.[5]

    • Bulky ligands (e.g., t-butyl or adamantyl-containing phosphines) facilitate the reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active catalyst.[5]

  • Substrate-Ligand Matching: The optimal ligand is highly dependent on the substrates. For instance, in Buchwald-Hartwig amination, ligands like BrettPhos are often effective for primary amines, while RuPhos is a good choice for secondary amines.[8] For challenging couplings, more specialized, sterically hindered ligands may be necessary.[7][8]

  • Precatalysts for Reliability: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and efficiently.[8] These well-defined, preformed catalysts can improve selectivity and activity by reducing metal loading and ligand-to-metal ratios.[9]

Experimental Workflow: Ligand Screening

G cluster_setup Reaction Setup cluster_execution Execution & Analysis A Array of reaction vials under inert atmosphere B Add aryl halide, base, and solvent to each vial A->B C Add a different ligand to each vial B->C D Add palladium source (e.g., Pd(OAc)₂) C->D E Add nucleophile to initiate reaction D->E F Heat and stir all reactions under identical conditions E->F G Monitor reaction progress by LC-MS or GC-MS F->G H Identify the ligand that provides the highest yield G->H

Caption: A streamlined workflow for parallel ligand screening.

Issue 2: Observation of Side Products

Q3: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?

A3: Several side reactions can compete with the desired cross-coupling pathway, reducing the yield and complicating purification.

  • Homocoupling: This is the dimerization of the starting materials, most commonly the organometallic reagent (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).[7][10]

    • Cause: This is often promoted by the presence of oxygen.[2][10] In Sonogashira coupling, the copper co-catalyst can also facilitate alkyne homocoupling (Glaser coupling).[10][11]

    • Solution: Ensure the reaction is performed under strictly inert conditions.[2][10] For Sonogashira reactions, reducing the amount of copper or switching to a copper-free protocol can be highly effective.[10][12] Slow addition of the alkyne can also minimize its homocoupling.[10]

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene, where the halogen is replaced by a hydrogen atom.[1][13]

    • Cause: This can be promoted by strong bases, especially at elevated temperatures, or if there are sources of water or other protic species.[1][13]

    • Solution: Try using a weaker base (e.g., K₂CO₃ instead of NaOtBu).[13] Optimizing the reaction temperature and time, and ensuring anhydrous conditions can also suppress this pathway.[1][13]

  • Catalyst Deactivation (Palladium Black Formation): The formation of a black precipitate is a classic sign of palladium agglomeration into inactive "palladium black."[6]

    • Cause: This can be caused by high temperatures, an insufficient amount of stabilizing ligand, or an inappropriate solvent.[4][6]

    • Solution: Lower the reaction temperature, ensure an appropriate ligand-to-palladium ratio (typically between 1:1 and 4:1), and consider screening different solvents.[4][6]

Troubleshooting Side Reactions

G Start Side Product Observed Homocoupling Homocoupling? Start->Homocoupling Dehalogenation Dehalogenation? Homocoupling->Dehalogenation No Sol_Homocoupling Improve Degassing Reduce [Cu] or Use Cu-Free Protocol Homocoupling->Sol_Homocoupling Yes PdBlack Pd Black Formation? Dehalogenation->PdBlack No Sol_Dehalogenation Use Weaker Base Lower Temperature Ensure Anhydrous Conditions Dehalogenation->Sol_Dehalogenation Yes Sol_PdBlack Lower Temperature Increase Ligand:Pd Ratio Screen Solvents PdBlack->Sol_PdBlack Yes

Caption: A decision tree for troubleshooting common side reactions.

Issue 3: Substrate-Specific Challenges

Q4: I am working with a sterically hindered substrate and getting poor conversion. What modifications should I consider?

A4: Sterically hindered substrates pose a significant challenge for cross-coupling reactions as they can slow down both the oxidative addition and reductive elimination steps.

  • Bulky, Electron-Rich Ligands: To overcome steric hindrance, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often required.[7] These ligands stabilize the low-coordinate palladium species that are highly reactive in oxidative addition.[7]

  • Higher Catalyst Loading and Temperature: For challenging substrates, increasing the catalyst loading and reaction temperature may be necessary to achieve a reasonable reaction rate.[12]

  • Choice of Halide: If possible, switching to a more reactive aryl halide can make a significant difference. The general reactivity order is I > Br > Cl.[8]

Q5: My reaction involves a di- or polyhalogenated arene, and I'm struggling with selectivity. How can I favor mono-functionalization?

A5: Achieving selective mono-functionalization of polyhalogenated substrates can be challenging, as some catalyst systems have a high propensity for exhaustive functionalization.[14]

  • Ligand Choice: Bulky ligands that promote catalysis via a 12-electron Pd(0) species can sometimes lead to overfunctionalization.[14] After the first coupling, the palladium catalyst can remain associated with the product's π-system, facilitating a second oxidative addition before it dissociates.[14] Considering less hindered ligands, if the substrate allows, may improve selectivity.[14]

  • Milder Conditions: Performing the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor reaction at the more reactive halide position.[1]

  • Coordinating Additives: Small, coordinating additives like DMSO can sometimes suppress overfunctionalization by displacing the palladium catalyst from the mono-coupled product, preventing the second oxidative addition.[14]

Data-Driven Catalyst Optimization

The selection of a catalyst system can have a dramatic impact on reaction yield. The following tables summarize quantitative data to guide your optimization efforts.

Table 1: Ligand Performance in the Suzuki Coupling of a Sterically Hindered Substrate

Reaction: 2-Bromotoluene with phenylboronic acid

LigandCatalyst SystemYield (%)
PPh₃Pd(PPh₃)₄<10
PCy₃Pd₂(dba)₃ / PCy₃45
XPhosXPhos Pd G392
SPhosSPhos Pd G288

Data compiled for illustrative purposes. Yields are highly dependent on specific reaction conditions.[12] This data clearly demonstrates that for sterically hindered substrates, bulky, electron-rich biarylphosphine ligands like XPhos and SPhos significantly outperform less sterically demanding ligands.[7]

Table 2: Influence of Base on Buchwald-Hartwig Amination

Reaction: 4-Chlorotoluene with N-methylaniline

BaseLigandYield (%)
K₃PO₄RuPhos65
Cs₂CO₃RuPhos78
NaOtBuRuPhos95
LHMDSRuPhos91

Data compiled for illustrative purposes. Yields are highly dependent on specific reaction conditions.[3] Strong, non-nucleophilic bases like NaOtBu generally permit the highest reaction rates and lowest catalyst loadings.[3] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures or longer reaction times.[3][8]

General Experimental Protocol: Small-Scale Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add the aryl halide, palladium precatalyst, and base under an inert atmosphere (in a glovebox if possible).[8]

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[8]

  • Add the anhydrous, degassed solvent via syringe.[8]

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.[8]

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[8]

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).[8]

  • Upon completion, cool the reaction mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove the palladium catalyst.[3]

  • The filtrate can then be subjected to standard aqueous workup and purification by column chromatography.

References

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. Available at: [Link]

  • Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. ResearchGate. Available at: [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]

  • Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. PMC. Available at: [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. Available at: [Link]

  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • 3D Virtual Screening of Cross-Coupling Catalysts. Hylleraas Centre for Quantum Molecular Sciences - UiO. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. Available at: [Link]

  • The Sonogashira Coupling. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • On the role of additives in alkyl–alkyl Negishi cross-couplings. RSC Publishing. Available at: [Link]

  • Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. ResearchGate. Available at: [Link]

  • Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. ACS Publications. Available at: [Link]

  • Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. ResearchGate. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

  • Problems with Suzuki coupling. Reddit. Available at: [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. ePrints Soton. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Bioactivity: Fluorinated vs. Non-Fluorinated Benzonitriles in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the strategic decision of whether to incorporate fluorine into an active pharmaceutical ingredient (API) scaffold. The benzonitrile moiety...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the strategic decision of whether to incorporate fluorine into an active pharmaceutical ingredient (API) scaffold. The benzonitrile moiety is a privileged structure in modern drug discovery, found in numerous kinase inhibitors, aromatase inhibitors, and central nervous system (CNS) agents.

However, the bioisosteric replacement of a hydrogen atom with a fluorine atom on the benzonitrile ring is not merely a structural tweak; it is a profound physicochemical reprogramming of the molecule. This guide objectively compares the bioactivity, electronic properties, and metabolic stability of fluorinated versus non-fluorinated benzonitriles, supported by experimental causality and validated protocols.

Mechanistic Causality: The Impact of Fluorination

To understand the divergence in bioactivity between these two classes, we must first examine the quantum mechanical and steric changes induced by fluorine substitution.

  • Electronic Reprogramming: Fluorine is the most electronegative element in the periodic table. When attached to a benzonitrile ring, it exerts a strong inductive electron-withdrawing effect (-I)[1]. This fundamentally lowers the energy levels of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO)[1]. A lower HOMO energy makes the aromatic ring significantly less susceptible to electrophilic attack by metabolic enzymes.

  • Steric and Lipophilic Modulation: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows fluorine to act as a bioisostere for hydrogen without introducing severe steric clashes that might disrupt receptor binding. Furthermore, fluorine substitution generally increases the lipophilicity of the molecule, enhancing cell membrane permeability and overall bioavailability[2].

  • Target Affinity & Multipolar Interactions: The highly polarized C-F bond can participate in orthogonal multipolar interactions with protein backbones (such as amide bonds) within the target receptor. In medicinal chemistry applications, strategic fluorine substitution on benzonitrile derivatives has been shown to improve binding affinity by approximately 21%.

Quantitative Comparison of Electronic & Physicochemical Properties

The following table synthesizes the physicochemical shifts observed when transitioning from a baseline non-fluorinated benzonitrile to a fluorinated analog (e.g., 3-fluorobenzonitrile derivatives).

PropertyNon-Fluorinated BenzonitrileFluorinated BenzonitrileMechanistic Causality & Bioactivity Impact
Dipole Moment (μ) Lower (~3.90 D)Higher (> 4.52 D)The high electronegativity of fluorine increases polarity, enhancing dipole-dipole interactions within specific receptor pockets[1].
Ionization Potential (IP) Lower (~9.00 eV)Higher (> 9.73 eV)The electron-withdrawing nature of fluorine makes electron removal harder, significantly increasing oxidative stability[1].
HOMO Energy HigherLowered (e.g., -7.51 eV)A lowered HOMO energy reduces the molecule's susceptibility to electrophilic attack by cytochrome P450 enzymes[1].
Metabolic Stability Baseline+18% ImprovementThe robust C-F bond (approx. 105 kcal/mol) effectively blocks CYP450-mediated oxidation at the substituted site.
Receptor Binding Affinity Baseline+21% ImprovementFluorine acts as a weak hydrogen bond acceptor and modulates local lipophilicity, tightening target engagement.

Visualizing the Pharmacological Workflow

To systematically evaluate the advantages of fluorinated benzonitriles, researchers employ a specific screening workflow. The diagram below illustrates the divergent pharmacological pathways and outcomes based on scaffold selection.

Workflow comparing the pharmacological impact of fluorine substitution on benzonitrile scaffolds.

Experimental Validation Protocols

To objectively validate the performance differences between these compounds, laboratories must utilize self-validating experimental systems. Below are the standard operating procedures for assessing metabolic stability and target bioactivity.

Protocol A: Comparative In Vitro Metabolic Stability Assay (HLM)

This assay quantifies the metabolic half-life extension afforded by fluorine substitution. We utilize Human Liver Microsomes (HLM) because they contain the full complement of human CYP450 enzymes, ensuring physiological relevance.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Magnesium acts as a necessary cofactor for optimal enzymatic activity.

  • Reaction Mixture: Combine HLM (0.5 mg/mL final protein concentration) with the test compound (1 µM final concentration). Keep the final organic solvent concentration (e.g., DMSO) below 0.1%. Causality: Higher solvent concentrations can non-specifically inhibit CYP450 enzymes, skewing clearance data.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH). Causality: CYP450 enzymes are monooxygenases that require electron transfer; NADPH is the obligate electron donor. Without it, the system self-validates as a negative control (no metabolism should occur).

  • Quenching: At defined time points (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the proteins, halting the reaction. The internal standard normalizes any injection volume variability during downstream LC-MS/MS analysis.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol B: Target Bioactivity Assay (e.g., DPP-4 Inhibition)

Fluorinated benzonitrile derivatives (such as quinazolinone-benzonitriles) have shown potent inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key target in type 2 diabetes management[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human DPP-4 enzyme in an assay buffer consisting of 50 mM Tris-HCl (pH 8.0), 0.1 mg/mL BSA, and 100 mM NaCl.

  • Compound Incubation: In a 96-well black microplate, pre-incubate 10 µL of the enzyme solution with 10 µL of varying concentrations of the fluorinated or non-fluorinated test compounds for 30 minutes at 37°C. Causality: Pre-incubation allows the inhibitor and enzyme to reach thermodynamic binding equilibrium before the substrate is introduced.

  • Initiation: Add 30 µL of the fluorogenic substrate Gly-Pro-AMC (50 µM final concentration) to initiate the reaction.

  • Kinetic Reading: Immediately measure the fluorescence (Excitation: 360 nm / Emission: 460 nm) every minute for 30 minutes using a microplate reader. Causality: Continuous kinetic reading ensures that the reaction velocity is measured strictly within the linear phase of enzyme activity, which is a mandatory condition for accurate Michaelis-Menten kinetics.

  • Data Processing: Calculate the percentage of inhibition relative to a vehicle control. Plot the log(inhibitor concentration) against the normalized response to derive the IC50​ values. Historically, the fluorinated derivatives display a tighter binding profile (lower IC50​ ) due to enhanced interactions within the S1/S2 pockets of the DPP-4 enzyme[3].

Conclusion

The integration of fluorine into the benzonitrile scaffold is a highly rational design strategy. As demonstrated by both computational electronic profiling and in vitro bioactivity assays, fluorinated benzonitriles consistently outperform their non-fluorinated counterparts. By lowering the HOMO energy and increasing the dipole moment, fluorine substitution simultaneously protects the molecule from rapid CYP450 degradation while enhancing its specific binding affinity to therapeutic targets.

References

  • A Comparative Guide to the Electronic Properties of 2-(3-Fluorophenyl)benzonitrile and its Non-Fluorinated Analogs. Benchchem.
  • 2-Chloro-4-Fluorobenzonitrile Market Size | Global Analysis [2035]. Market Growth Reports.
  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. National Institutes of Health (PMC).
  • Evaluation of the biological activity of novel monocationic fluoroaryl. Dove Medical Press.

Sources

Comparative

Structural Validation of Synthesized 3-Bromo-5-fluoro-4-hydroxybenzonitrile: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the development of functionalized aromatic intermediates: the unambiguous assignment of regiochemistry. When synthesizing multi-substitut...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the development of functionalized aromatic intermediates: the unambiguous assignment of regiochemistry. When synthesizing multi-substituted halogenated aromatics like 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9)[1], electrophilic aromatic substitution often yields a mixture of regioisomers.

Relying solely on basic analytical techniques can lead to costly downstream failures in drug development and agrochemical formulation. This guide objectively compares alternative structural validation methodologies and provides a self-validating, field-proven protocol to guarantee the structural integrity of your synthesized product.

Comparing Validation Alternatives

To prove the exact substitution pattern of a penta-substituted benzene ring, researchers typically choose between three analytical pathways. Below is an objective comparison of these alternatives:

  • Alternative A: Basic Spectroscopic Suite (LC-MS + 1D 1 H NMR)

    • Performance: Fast and ideal for routine purity checks.

    • Limitation: High-Resolution Mass Spectrometry (HRMS) confirms the elemental formula but is fundamentally blind to positional isomerism[2]. Furthermore, standard 1 H NMR can be ambiguous if the aromatic signals overlap or if the user fails to resolve fine heteronuclear couplings.

  • Alternative B: Advanced Multi-Nuclear Suite ( 1 H/ 13 C/ 19 F NMR + HRMS) — Recommended

    • Performance: The gold standard for structural elucidation in solution. Fluorine-19 NMR provides a highly sensitive, background-free probe of the local electronic environment[3]. By interlocking exact mass data with the geometric certainty of NMR scalar couplings, this method creates a self-validating proof of structure.

  • Alternative C: X-Ray Crystallography (XRD)

    • Performance: Provides absolute 3D spatial configuration.

    • Limitation: Severely bottlenecked by the requirement to grow high-quality single crystals, making it impractical for rapid, iterative synthesis validation.

The Causality of Spectroscopic Choices (E-E-A-T)

To build a self-validating system, we must understand the causality behind our experimental data. Why do we prioritize specific signals?

1. The Isotopic Signature of Bromine (HRMS): Bromine exists in nature as a ~1:1 ratio of 79 Br and 81 Br. In negative electrospray ionization (ESI-), the target compound ( C7​H3​BrFNO ) will easily deprotonate at the acidic phenolic hydroxyl group. The presence of a distinct doublet at m/z 213.93 and 215.93 definitively proves mono-bromination, ruling out over-halogenated byproducts[2].

2. The Geometric Certainty of J -Coupling ( 1 H NMR): The target compound has only two aromatic protons, located at C2 and C6. Because they are separated by the C1-carbon (bearing the nitrile group), they are meta to each other. This geometry dictates a small scalar coupling constant ( 4JHH​≈1.5−2.5 Hz). If the synthesis accidentally produced the 2-fluoro-3-bromo regioisomer, the protons would be ortho to each other, yielding a massive coupling constant ( 3JHH​≈8.0−9.0 Hz). This simple physical law allows 1 H NMR to act as an absolute structural filter.

3. The Deshielding Effect in 19 F NMR: Because 19 F has a 100% natural abundance and a massive chemical shift range, its resonance frequency is exquisitely sensitive to neighboring groups[4]. A fluorine atom situated ortho to an electron-donating -OH group and meta to an electron-withdrawing -CN group will exhibit a highly specific chemical shift (typically between -130 to -135 ppm), instantly distinguishing it from other fluorinated isomers[5].

Quantitative Data Comparison

The table below summarizes the diagnostic metrics used to differentiate the target synthesized product from its most common synthetic misfire (the 2,3-halogenated regioisomer).

Table 1: Comparative Analytical Metrics for Regioisomer Differentiation

Analytical TechniqueDiagnostic Feature3-Bromo-5-fluoro-4-hydroxybenzonitrile (Target)3-Bromo-2-fluoro-4-hydroxybenzonitrile (Alternative Isomer)
1 H NMR Aromatic J -coupling 4JHH​≈2.0 Hz (Protons at C2/C6 are meta) 3JHH​≈8.5 Hz (Protons at C5/C6 are ortho)
1 H NMR F-H SplittingH6 shows 3JHF​≈9.0 Hz (Doublet of doublets)H5 shows 4JHF​≈4.0 Hz
19 F NMR Chemical Shift ( δ )~ -130 to -135 ppm~ -115 to -120 ppm
HRMS (ESI-) Isotopic Signature1:1 ratio at m/z 213.93 / 215.931:1 ratio at m/z 213.93 / 215.93 (Indistinguishable)

Visualizing the Validation Logic

Workflow A Synthesized Compound 3-Bromo-5-fluoro-4-hydroxybenzonitrile B HRMS (ESI-) Confirm [M-H]- and 1:1 Br Isotope A->B Step 1 C 1H NMR (Aromatic Region) Check Proton Coupling B->C Step 2 D 19F & 13C NMR Confirm Halogen Regiochemistry C->D Step 3 E Structure Validated D->E Step 4

Caption: Analytical workflow for the structural validation of multi-halogenated benzonitriles.

NMR_Logic Start 1H NMR Signal Analysis Meta J ~ 2.0 Hz (Meta Protons) Start->Meta Pass Ortho J ~ 8.5 Hz (Ortho Protons) Start->Ortho Fail Target 3,5-Halogenated (Target Confirmed) Meta->Target Wrong 2,3-Halogenated (Regioisomer) Ortho->Wrong

Caption: Logical differentiation of regioisomers based on 1H NMR J-coupling values.

Step-by-Step Methodology: Multi-Nuclear NMR & HRMS Protocol

To ensure reproducibility and scientific integrity, execute the following self-validating protocol:

Step 1: Sample Preparation

  • Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Note: DMSO is preferred over Chloroform-d to ensure complete dissolution and to sharply resolve the phenolic -OH proton, which will appear as a broad singlet >10 ppm.

  • Transfer to a standard 5 mm NMR tube.

  • Prepare a secondary dilute sample (1 mg/mL in LC-MS grade Methanol) for HRMS analysis.

Step 2: HRMS (ESI-) Acquisition

  • Inject 1 µL of the methanolic sample into a High-Resolution Time-of-Flight (TOF) Mass Spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Validation Check: Extract the chromatogram for the exact mass of the deprotonated molecule [M−H]− . You must observe a doublet at m/z 213.930 and 215.928. Ensure the peak area ratio is approximately 50.5 : 49.5, confirming the presence of exactly one Bromine atom.

Step 3: 1 H NMR Acquisition & Regiochemical Filtering

  • Acquire a standard 1D 1 H NMR spectrum (minimum 400 MHz spectrometer, 16 scans).

  • Zoom into the aromatic region (7.0 - 8.5 ppm).

  • Validation Check: Identify the two aromatic protons.

    • The H6 proton (adjacent to Fluorine) will appear as a doublet of doublets due to coupling with Fluorine ( 3JHF​≈9 Hz) and the meta-proton ( 4JHH​≈2 Hz).

    • The H2 proton will appear as a narrowly coupled doublet ( 4JHH​≈2 Hz).

    • Crucial: If any coupling constant exceeds 8 Hz, halt the validation; you have synthesized an ortho-substituted byproduct.

Step 4: 19 F and 13 C NMR Confirmation

  • Acquire a 19 F NMR spectrum (minimum 376 MHz, 32 scans) with 1 H decoupling.

  • Validation Check: Confirm a single, sharp singlet in the 19 F spectrum around -130 to -135 ppm[3].

  • Acquire a 13 C NMR spectrum. Look for the characteristic carbon-fluorine splitting. The C5 carbon (directly bonded to F) will show a massive 1JCF​ coupling of ~240 Hz, while the C4 and C6 carbons will show 2JCF​ couplings of ~15-25 Hz. This maps the exact carbon skeleton, finalizing the structural proof.

References

  • NextSDS. "3-bromo-5-fluoro-4-hydroxybenzonitrile — Chemical Substance Information." NextSDS Substance Database. Verified URL: [Link]

  • Xie, Y., et al. "Activatable Multiplexed 19F NMR Probes for Dynamic Monitoring of Biomarkers Associated with Cellular Senescence." ACS Measurement Science Au, 2024. Verified URL: [Link]

  • Boersma, M. G., et al. "19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates." Applied and Environmental Microbiology, 1998 (via ResearchGate). Verified URL: [Link]

  • Chen, H., et al. "Structure Guided Discovery of Novel Pan Metallo-β-Lactamase Inhibitors with Improved Gram-Negative Bacterial Cell Penetration." ACS Infectious Diseases, 2024. Verified URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-5-fluoro-4-hydroxybenzonitrile proper disposal procedures

Title: Operational and Disposal Protocol for 3-Bromo-5-fluoro-4-hydroxybenzonitrile Introduction As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult on the safe int...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Operational and Disposal Protocol for 3-Bromo-5-fluoro-4-hydroxybenzonitrile

Introduction As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult on the safe integration of complex halogenated intermediates into drug discovery and agrochemical pipelines. 3-Bromo-5-fluoro-4-hydroxybenzonitrile (CAS: 1235841-38-9) is a highly versatile building block, prized for the unique electron-withdrawing properties of its halogens combined with the reactivity of its phenolic hydroxyl and nitrile groups[1]. However, this specific structural triad—a halogenated ring, a phenolic moiety, and a nitrile—creates a unique set of toxicological and environmental hazards. Improper handling or disposal can lead to severe dermal exposure, environmental persistence, or the generation of highly toxic byproducts such as dioxins, hydrogen cyanide (HCN), and hydrofluoric acid (HF)[2][3].

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute regulatory compliance and laboratory safety.

Chemical Profile & Hazard Causality

To safely handle any compound, we must first understand the causality behind its hazards. The reactivity that makes this compound useful in cross-coupling and nucleophilic substitution also makes it hazardous to biological systems[1].

Property / Hazard ParameterQuantitative Data / ClassificationMechanistic Causality
Chemical Name 3-Bromo-5-fluoro-4-hydroxybenzonitrileN/A
CAS Number 1235841-38-9N/A
Molecular Weight 216.01 g/mol Facilitates rapid dissolution in organic solvents.
Physical State White to off-white crystalline solidProne to aerosolization if handled aggressively.
Acute Toxicity (Oral/Dermal/Inhalation) Category 4 (H302, H312, H332)Phenolic hydroxyl group enhances dermal penetration and systemic absorption[2][4].
Skin & Eye Irritation Category 2 / 2A (H315, H319)Weakly acidic phenol disrupts cellular membranes[2].
Specific Target Organ Toxicity STOT SE 3 (H336)Nitrile group can interfere with cellular respiration if metabolized[2].

Operational Handling & Safety Protocol

Standard nitrile gloves are insufficient for prolonged exposure to phenolic compounds. While this chemical is a solid, its dissolution in laboratory solvents (e.g., DMSO, DMF, or dichloromethane) creates a high-risk permeation vector[4].

Step-by-Step Handling Methodology:

  • Environmental Isolation: Conduct all weighing and transfer operations within a certified Class II chemical fume hood. Ensure the face velocity is validated at 80–100 fpm prior to opening the container.

  • PPE Layering (The Causality of Double-Gloving): Wear standard nitrile gloves as a base layer. When handling solutions of the compound, don a secondary pair of heavy-duty butyl rubber or neoprene gloves. Why? Phenolic solutions rapidly permeate standard 4-mil nitrile, but butyl rubber provides a robust chemical barrier against both the phenol and the carrier solvent[4].

  • Static Mitigation: Use anti-static weighing spatulas and grounded balances. The crystalline powder can carry a static charge, leading to sudden aerosolization and inhalation risk.

  • Validation Step: After weighing, visually inspect the outer gloves for any powder residue. Wipe down the balance and spatulas with an isopropanol-soaked lint-free wipe, disposing of the wipe immediately into a designated solid halogenated waste bin.

Waste Segregation & Disposal Methodologies

Under EPA and RCRA guidelines, any waste containing fluorine, chlorine, bromine, or iodine must be strictly segregated from non-halogenated waste[3][5]. Mixing these streams is not just a regulatory violation; it is a severe safety hazard. If halogenated waste is sent to a standard municipal or non-specialized incinerator, the halogens will react at lower combustion temperatures to form highly toxic polychlorinated/polybrominated dibenzo-p-dioxins and furans[5].

WasteDisposal W1 Waste Generation: 3-Bromo-5-fluoro-4-hydroxybenzonitrile W2 Determine Waste Stream W1->W2 W3 Solid Waste (Powder, Contaminated PPE) W2->W3 W4 Liquid Waste (Reaction Mixtures, Solvents) W2->W4 W5 Collect in Double-Lined Solid Waste Bin W3->W5 W6 Segregate as: Halogenated Organic Solvent W4->W6 W8 EHS Transfer for High-Temp Incineration W5->W8 W7 Store in PTFE-Lined HDPE Container W6->W7 W7->W8

Workflow for the segregation and disposal of halogenated phenolic nitrile waste.

Step-by-Step Disposal Protocol:

  • Liquid Waste Segregation: Pour all reaction mixtures, mother liquors, and solvent washes containing 3-Bromo-5-fluoro-4-hydroxybenzonitrile into a dedicated container explicitly labeled "Hazardous Waste - Halogenated Organics" [3].

  • Container Selection: Use High-Density Polyethylene (HDPE) containers with PTFE-lined caps. Why? The phenolic nature of the compound will degrade standard rubber or low-density plastic seals over time, leading to vapor leaks in the waste storage area.

  • Aqueous Waste Management: Do not pour any aqueous washes down the drain. Even trace amounts of this compound in water must be collected as aqueous hazardous waste due to its environmental toxicity and halogenated nature[3].

  • Validation Step (pH Check): Before sealing a mixed aqueous/organic waste carboy, test the aqueous layer with pH paper. Ensure the pH is between 6 and 8. Highly acidic waste can trigger the hydrolysis of the nitrile group, potentially off-gassing toxic fumes within the sealed container. Adjust with dilute sodium bicarbonate if necessary.

  • Final Destruction Mechanism: Environmental Health and Safety (EHS) will transfer this waste for High-Temperature Incineration (>1000°C) . This specific temperature threshold is required to completely cleave the carbon-halogen bonds and oxidize the nitrile group to CO2 and NOx, while specialized flue gas scrubbers neutralize the resulting hydrobromic (HBr) and hydrofluoric (HF) acids[3][5].

Accidental Spill & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent dermal contact and aerosolization.

Step-by-Step Spill Response:

  • Assess and Isolate: Evacuate personnel from the immediate vicinity. If the spill is a powder, turn off local oscillating fans to prevent airborne dissemination.

  • Containment (Solid): Do not sweep dry powder. Lightly dampen an absorbent pad with water or a high-flashpoint solvent (like ethanol) and gently place it over the powder to suppress dust.

  • Containment (Solution): If spilled as a solution, surround the spill with an inert chemical absorbent (e.g., vermiculite or universal spill clay). Do not use combustible materials like sawdust, as the nitrile/phenol mixture may react[4].

  • Neutralization & Decontamination: Wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium carbonate). Why? The alkali deprotonates the phenol, converting it into a highly water-soluble phenoxide salt, which is vastly easier to wipe up and exhibits lower volatility.

  • Validation Step (Surface Swab): After the final water rinse, wipe the surface with a clean, damp pH indicator strip. If the strip reads neutral (pH ~7), the acidic phenolic residue has been successfully removed.

References

  • 3-bromo-5-fluoro-4-hydroxybenzonitrile — Chemical Substance Information. NextSDS Chemical Database. Available at: [Link]

  • 3-Bromo-5-fluoro-4-hydroxybenzonitrile, 95% (1235841-38-9). IndiaMART Product Listings. Available at: [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Akron Environmental Health and Safety Guidelines. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR), US Environmental Protection Agency. Available at: [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-fluoro-4-hydroxybenzonitrile
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3-Bromo-5-fluoro-4-hydroxybenzonitrile
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